4-Bromo-2,5-dimethoxy-phenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2,5-dimethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO3/c1-11-7-4-6(10)8(12-2)3-5(7)9/h3-4,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVRLQJDDKMDIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30461286 | |
| Record name | 4-Bromo-2,5-dimethoxy-phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30461286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
557757-32-1 | |
| Record name | 4-Bromo-2,5-dimethoxy-phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0557757321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromo-2,5-dimethoxy-phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30461286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-BROMO-2,5-DIMETHOXY-PHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1QGL66WI0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-Bromo-2,5-dimethoxy-phenol chemical properties
An In-depth Technical Guide to the Chemical Properties of 4-Bromo-2,5-dimethoxy-phenol
Introduction
This compound is a halogenated aromatic compound of significant interest in the fields of synthetic organic chemistry and medicinal chemistry. As a substituted phenol, it serves as a versatile intermediate and building block for the synthesis of more complex molecular architectures. Its specific substitution pattern—a bromine atom and two methoxy groups on a phenol ring—provides multiple reactive sites, enabling a wide range of chemical transformations. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its relevance to researchers and drug development professionals. The compound is notably a known metabolite of the psychoactive substance 4-bromo-2,5-dimethoxyphenethylamine (2C-B), highlighting its importance in forensic and toxicological studies.[1][2]
Core Chemical Identifiers
| Property | Value | Source |
| IUPAC Name | 4-bromo-2,5-dimethoxyphenol | [3] |
| CAS Number | 557757-32-1 | [3][4][5] |
| Molecular Formula | C₈H₉BrO₃ | [3][4][6] |
| Molecular Weight | 233.06 g/mol | [3][4][6] |
| Physical Form | Solid | [6] |
| SMILES | COC1=CC(=C(C=C1O)OC)Br | [3] |
| InChIKey | TWVRLQJDDKMDIU-UHFFFAOYSA-N | [3][6] |
Synthesis and Elucidation
The primary route for the synthesis of this compound involves the electrophilic bromination of 2,5-dimethoxyphenol. The electron-donating nature of the hydroxyl and methoxy groups strongly activates the aromatic ring towards electrophilic substitution. The directing effects of these groups (ortho, para-directing) favor the introduction of the bromine atom at the C4 position, which is para to the hydroxyl group and ortho to a methoxy group.
Representative Synthetic Workflow
The following diagram outlines the direct bromination of 2,5-dimethoxyphenol. The choice of brominating agent and solvent system is critical to control selectivity and minimize side-product formation. Mild brominating agents such as N-Bromosuccinimide (NBS) or a solution of bromine in a less polar solvent are often preferred.
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- 3. This compound | C8H9BrO3 | CID 11287728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
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- 6. This compound | Sigma-Aldrich [sigmaaldrich.cn]
A Comprehensive Technical Guide to the Synthesis of 4-Bromo-2,5-dimethoxy-phenol from Hydroquinone
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed, multi-step synthetic pathway for the preparation of 4-Bromo-2,5-dimethoxy-phenol, a valuable intermediate in medicinal chemistry and organic synthesis, starting from the commodity chemical hydroquinone. The synthesis navigates a series of core organic transformations, including etherification, electrophilic formylation, regioselective bromination, and a final oxidative rearrangement. Each step is elucidated with a focus on the underlying chemical principles, causality behind procedural choices, and detailed experimental protocols. This document is intended to serve as a practical and authoritative resource for laboratory professionals engaged in complex organic synthesis.
Introduction and Strategic Overview
This compound (PubChem CID: 11287728) is a substituted phenol derivative that serves as a key building block in the synthesis of various psychoactive compounds and pharmaceutical candidates.[1] Its structure is notably related to metabolites of 2C-B (2-(4-Bromo-2,5-dimethoxyphenyl)ethan-1-amine), a well-known serotonergic psychedelic, making it a compound of interest in forensic and pharmacological research.[2][3]
The synthesis from hydroquinone is not a trivial, single-step transformation. It requires the precise installation of three different substituents—two methoxy groups, a bromine atom, and a hydroxyl group—onto the benzene ring in a specific orientation. The challenge lies in controlling the regioselectivity of each reaction to achieve the desired 1-hydroxy-2,5-dimethoxy-4-bromo substitution pattern.
The synthetic strategy detailed herein proceeds through four principal stages:
-
Full Dimethylation: Conversion of hydroquinone to its stable dimethyl ether, 1,4-dimethoxybenzene.
-
Electrophilic Formylation: Introduction of an aldehyde group at the C2 position to yield 2,5-dimethoxybenzaldehyde.
-
Regioselective Bromination: Strategic placement of a bromine atom at the C4 position of the aldehyde intermediate.
-
Baeyer-Villiger Oxidation: Transformation of the formyl group into the final phenolic hydroxyl group.
This pathway is designed to maximize control over each transformation, leading to the desired product with high fidelity.
Overall Synthetic Workflow
The following diagram illustrates the complete synthetic sequence from hydroquinone to the target compound.
Caption: High-level overview of the four-stage synthetic pathway.
Part I: Synthesis of 1,4-Dimethoxybenzene via Williamson Ether Synthesis
Scientific Principle
The initial step involves the complete O-methylation of hydroquinone to form 1,4-dimethoxybenzene. This transformation is a classic Williamson ether synthesis. The mechanism proceeds via the deprotonation of both phenolic hydroxyl groups by a strong base (e.g., potassium hydroxide) to form a dianionic phenoxide intermediate. This potent nucleophile then undergoes a bimolecular nucleophilic substitution (SN2) reaction with a methylating agent, such as iodomethane or dimethyl sulfate.
Expertise & Causality
-
Choice of Base and Solvent: Potassium hydroxide (KOH) is a cost-effective and sufficiently strong base to deprotonate the phenols. The reaction is best performed in a polar aprotic solvent like dimethyl sulfoxide (DMSO), which effectively solvates the potassium cation while leaving the phenoxide nucleophile highly reactive.[4]
-
Methylating Agent: Iodomethane is highly reactive. An alternative, dimethyl sulfate, is also effective but requires extreme caution as it is a potent genotoxin and can cause severe delayed-onset lung edema.[5]
-
Inert Atmosphere: Hydroquinone and its phenoxide derivatives are highly susceptible to oxidation, especially under basic conditions, which can lead to the formation of colored quinone byproducts.[5][6] Performing the reaction under an inert atmosphere of nitrogen or argon is critical to prevent this degradation and ensure a high yield of the desired white, crystalline product.[5]
Detailed Experimental Protocol
-
Reaction Setup: A three-necked, flame-dried round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel.
-
Reagent Charging: The flask is charged with hydroquinone (1.0 eq) and potassium hydroxide (KOH, pellets, 2.5 eq). Anhydrous DMSO is added to the flask to create a stirrable slurry.
-
Inerting: The system is purged with nitrogen gas for 10-15 minutes.
-
Addition of Methylating Agent: Iodomethane (2.5 eq) is added dropwise via the dropping funnel over 30 minutes. An exotherm may be observed.[4]
-
Reaction: The mixture is stirred vigorously at room temperature for 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup: The reaction mixture is cooled and carefully poured into a beaker containing ice water, which will precipitate the crude product.
-
Purification: The solid is collected by vacuum filtration, washed thoroughly with water to remove DMSO and salts, and then dried. Recrystallization from ethanol or methanol yields pure 1,4-dimethoxybenzene as a white solid.
Part II: Formylation to 2,5-Dimethoxybenzaldehyde
Scientific Principle
This step introduces a formyl (-CHO) group onto the electron-rich 1,4-dimethoxybenzene ring via an electrophilic aromatic substitution reaction. A common and effective method is formylation using dichloromethyl methyl ether in the presence of a strong Lewis acid catalyst, such as titanium tetrachloride (TiCl₄).[7]
Expertise & Causality
-
Electrophile Generation: The Lewis acid, TiCl₄, coordinates to the dichloromethyl methyl ether, facilitating the departure of a chloride ion and generating a highly reactive dichloromethyl cation electrophile.
-
Regioselectivity: The two methoxy groups on the benzene ring are powerful activating, ortho, para-directing groups. Since the para positions relative to each methoxy group are occupied by the other methoxy group, the electrophilic attack occurs at one of the equivalent and sterically accessible ortho positions, leading exclusively to the 2,5-disubstituted product.[7]
Detailed Experimental Protocol
-
Reaction Setup: A flame-dried round-bottom flask is set up under a nitrogen atmosphere with a magnetic stirrer and reflux condenser.
-
Reagent Charging: The flask is charged with 1,4-dimethoxybenzene (1.0 eq) and dry dichloromethane (CH₂Cl₂).
-
Addition of Reagents: Dichloromethyl methyl ether (3.0 eq) is added. The solution is cooled in an ice bath, and titanium tetrachloride (TiCl₄, 4.0 eq) is added slowly and carefully via syringe. The mixture will turn a deep red color.[7]
-
Reaction: The reaction mixture is brought to reflux and maintained for 24-48 hours. Progress is monitored by TLC.
-
Workup: After cooling, the reaction is quenched by slowly adding water. The mixture is transferred to a separatory funnel and washed sequentially with dilute sodium bicarbonate solution and water.
-
Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting solid residue is purified by crystallization from ethanol to yield 2,5-dimethoxybenzaldehyde.[7]
Part III: Regioselective Bromination to 4-Bromo-2,5-dimethoxybenzaldehyde
Scientific Principle
The third stage is another electrophilic aromatic substitution, this time using elemental bromine to install a bromine atom onto the 2,5-dimethoxybenzaldehyde ring. The regiochemical outcome is dictated by the combined directing effects of the three existing substituents.
Expertise & Causality
-
Directing Effects: The two methoxy groups are strongly activating and ortho, para-directing. The aldehyde group is deactivating and meta-directing. The most activated position on the ring is C4, which is para to the C1-methoxy group and ortho to the C2-methoxy group. This powerful activation overrides the deactivating effect of the aldehyde, directing the incoming bromine electrophile almost exclusively to the C4 position.[8][9]
-
Reaction Conditions: The reaction is typically performed in glacial acetic acid, which serves as a polar solvent to facilitate the reaction. Running the initial addition at 0 °C helps to control the reaction rate and prevent potential side reactions before allowing it to proceed to completion at room temperature.[2][8]
Detailed Experimental Protocol
-
Reaction Setup: In a round-bottom flask, 2,5-dimethoxybenzaldehyde (1.0 eq) is dissolved in a minimal amount of glacial acetic acid.[8]
-
Bromine Addition: The flask is cooled in an ice bath. A solution of elemental bromine (1.05-1.1 eq) in glacial acetic acid is added dropwise with stirring.
-
Reaction: The reaction mixture is allowed to slowly warm to room temperature and is stirred for 12-24 hours.[2][8]
-
Workup: The mixture is poured into a large volume of ice water, causing the crude product to precipitate.
-
Purification: The solid is collected by vacuum filtration and washed with water. Recrystallization from a solvent such as acetonitrile or ethanol yields pure 4-bromo-2,5-dimethoxybenzaldehyde as crystalline solid.[8][10]
Part IV: Baeyer-Villiger Oxidation to this compound
Scientific Principle
The final transformation converts the aldehyde into the target phenol. This is achieved through a Baeyer-Villiger oxidation, which transforms an aldehyde into a formate ester, followed by hydrolysis of the ester to yield the phenol.
Expertise & Causality
-
Oxidant: A peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), is the classic reagent for this oxidation. An alternative, greener system involves using hydrogen peroxide with an acid catalyst.[11]
-
Mechanism: The peroxyacid attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by a concerted rearrangement where the aryl group migrates from the carbon to the adjacent oxygen atom, displacing a carboxylate anion as the leaving group. This migratory aptitude is key to the reaction's success.
-
Hydrolysis: The resulting formate ester is unstable and readily hydrolyzed under basic conditions (saponification) to the corresponding phenoxide. A final acidic workup protonates the phenoxide to yield the desired this compound.
Detailed Experimental Protocol
-
Reaction Setup (Oxidation): 4-Bromo-2,5-dimethoxybenzaldehyde (1.0 eq) is dissolved in a suitable solvent like dichloromethane in a round-bottom flask.
-
Peroxyacid Addition: The solution is cooled in an ice bath, and m-CPBA (1.2 eq) is added portion-wise, maintaining the temperature below 5 °C.
-
Reaction: The mixture is stirred at 0 °C and allowed to slowly warm to room temperature overnight.
-
Workup (Oxidation): The reaction is quenched with a saturated solution of sodium bisulfite. The organic layer is separated and washed with saturated sodium bicarbonate solution and then brine.
-
Hydrolysis: The solvent is removed, and the crude formate ester is dissolved in methanol. An aqueous solution of sodium hydroxide (2 M) is added, and the mixture is stirred at room temperature for 1-2 hours until hydrolysis is complete (monitored by TLC).
-
Final Workup and Purification: The methanol is removed under reduced pressure. The aqueous residue is diluted with water, cooled in an ice bath, and acidified with 1 M HCl. The product is extracted with ethyl acetate or diethyl ether. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude phenol can be purified by flash column chromatography on silica gel.
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Molar Ratio (SM:Reagent) | Solvent | Typical Yield |
| I | Hydroquinone | Iodomethane, KOH | 1 : 2.5 : 2.5 | DMSO | >95% |
| II | 1,4-Dimethoxybenzene | Dichloromethyl methyl ether, TiCl₄ | 1 : 3 : 4 | CH₂Cl₂ | ~45-50%[7] |
| III | 2,5-Dimethoxybenzaldehyde | Bromine | 1 : 1.1 | Acetic Acid | ~60%[10] |
| IV | 4-Bromo-2,5-dimethoxybenzaldehyde | m-CPBA, NaOH | 1 : 1.2 : excess | CH₂Cl₂, MeOH/H₂O | Variable |
Safety and Handling
-
Hydroquinone: Can cause skin irritation and sensitization.
-
Methylating Agents (CH₃I, Dimethyl Sulfate): Highly toxic, volatile, and carcinogenic/mutagenic. Handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]
-
Titanium Tetrachloride (TiCl₄): Highly corrosive and reacts violently with water. Handle under inert, anhydrous conditions.
-
Bromine (Br₂): Highly corrosive, toxic, and volatile. Causes severe burns. Handle only in a chemical fume hood with appropriate PPE.
-
Peroxyacids (m-CPBA): Strong oxidizers and can be shock-sensitive. Do not grind or heat.
Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment.
References
-
Páleníček, T., et al. (2021). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Chemical Neuroscience. [Link]
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ResearchGate. (2016). Any method for the methylation of Hydroquinone?. Retrieved from ResearchGate. [Link]
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The Hive. (2003). Synthesis of 4-bromo-2,5-dimethoxy-PPA. Retrieved from Erowid. [Link]
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Wikipedia. (n.d.). 2C-B. Retrieved from Wikipedia. [Link]
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PubChem. (n.d.). This compound. Retrieved from National Center for Biotechnology Information. [Link]
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The Hive. (2005). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. Retrieved from The Vespiary. [Link]
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Reddit. (2022). Best procedure for phenol/hydroquinone O-methylations?. Retrieved from r/Chempros. [Link]
- Google Patents. (2019). CN109665945B - Method for synthesizing hydroquinone monomethyl ether by two-step method.
-
Jurnal Kimia. (n.d.). Bromination of 2,5-dimethoxybenzaldehyde. Retrieved from UKM Journals. [Link]
-
ResearchGate. (n.d.). Synthesis of 2,5-dimethoxyphenol. Retrieved from ResearchGate. [Link]
-
The Hive. (2003). Synthesis of 2,5-dimethoxybenzaldehyde. Retrieved from Erowid. [Link]
-
PubMed. (1995). Oxidation of hydroquinone, 2,3-dimethylhydroquinone and 2,3,5-trimethylhydroquinone by human myeloperoxidase. [Link]
-
The Hive. (2000). Synth of 2,5-dimethoxybenzaldehyde. Retrieved from Erowid. [Link]
-
ResearchGate. (2024). Methods for hydroquinone synthesis. Retrieved from ResearchGate. [Link]
-
ACG Publications. (2016). Simple synthesis of non-symmetric 1,4-dialkoxybenzenes via 4-alkoxyphenols. [Link]
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- 7. Synthesis of 2,5-dimethoxybenzaldehyde , Hive Chemistry Discourse [chemistry.mdma.ch]
- 8. 4-Bromo-2,5-dimethoxybenzaldehyde|98+%|CAS 31558-41-5 [benchchem.com]
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An In-Depth Technical Guide to 4-Bromo-2,5-dimethoxy-phenol (CAS: 557757-32-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-2,5-dimethoxy-phenol, a significant chemical intermediate and metabolite. With the CAS number 557757-32-1, this compound holds relevance in the fields of synthetic organic chemistry, pharmacology, and toxicology, primarily due to its role as a metabolite of the psychoactive phenethylamine, 4-bromo-2,5-dimethoxyphenethylamine (2C-B). This document details its chemical and physical properties, outlines plausible synthetic routes from commercially available precursors, discusses its known reactivity and metabolic fate, and provides essential safety and handling information. The synthesis of its direct precursor, 4-bromo-2,5-dimethoxybenzaldehyde, is detailed, along with a theoretical yet chemically sound pathway to the target phenol. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis of related compounds, the study of phenethylamine metabolism, and the development of novel psychoactive substance analytics.
Chemical Identity and Properties
This compound is a polysubstituted aromatic compound. Its core structure is a phenol ring substituted with a bromine atom and two methoxy groups.
| Property | Value | Source |
| IUPAC Name | 4-Bromo-2,5-dimethoxyphenol | [1] |
| CAS Number | 557757-32-1 | [1] |
| Molecular Formula | C₈H₉BrO₃ | [1] |
| Molecular Weight | 233.06 g/mol | [1] |
| Appearance | Solid (predicted) | General knowledge |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. | General knowledge based on structure |
| InChI | InChI=1S/C8H9BrO3/c1-11-7-4-6(10)8(12-2)3-5(7)9/h3-4,10H,1-2H3 | [1] |
| SMILES | COC1=CC(=C(C=C1O)OC)Br | [1] |
Synthesis and Manufacturing
While a direct, peer-reviewed synthesis for this compound is not extensively documented, a logical and chemically sound two-step synthesis can be proposed starting from the commercially available precursor, 2,5-dimethoxybenzaldehyde. This pathway involves the bromination of the aromatic ring followed by a Baeyer-Villiger oxidation and subsequent hydrolysis.
Synthesis of the Key Intermediate: 4-Bromo-2,5-dimethoxybenzaldehyde
The critical first step is the regioselective bromination of 2,5-dimethoxybenzaldehyde. The electron-donating nature of the two methoxy groups strongly activates the aromatic ring towards electrophilic substitution. The directing effects of these groups favor substitution at the C4 and C6 positions. Experimental evidence suggests that the bromination at the C4 position is the major product.
Reaction:
Sources
A Technical Guide to the Spectroscopic Characterization of 4-Bromo-2,5-dimethoxy-phenol
Introduction: Elucidating the Molecular Architecture
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of novel or synthesized molecules is a cornerstone of scientific rigor. 4-Bromo-2,5-dimethoxy-phenol, with its unique substitution pattern on the aromatic ring, presents an interesting case for spectroscopic analysis. This guide provides an in-depth exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. As direct experimental spectra for this specific molecule are not widely published, this document leverages established spectroscopic principles and data from structurally analogous compounds to predict and interpret its spectral characteristics. This approach not only offers a robust framework for the identification of this compound but also serves as a practical illustration of spectroscopic interpretation for substituted aromatic systems.
The molecular structure of this compound, with the chemical formula C₈H₉BrO₃ and a molecular weight of 233.06 g/mol , forms the basis of our spectroscopic predictions.[1] The interplay of the hydroxyl, methoxy, and bromo substituents on the benzene ring creates a distinct electronic environment, which will be reflected in the resulting spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of individual atoms.
¹H NMR Spectroscopy: A Window into the Proton Environment
The proton NMR spectrum of this compound is anticipated to be relatively simple yet highly informative. The key to interpreting this spectrum lies in understanding the influence of the various substituents on the chemical shifts of the aromatic and substituent protons.
Predicted ¹H NMR Data (in CDCl₃, referenced to TMS at 0.00 ppm):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.10 | Singlet | 1H | Ar-H | This proton is situated between the bromo and methoxy groups. The deshielding effect of the adjacent electronegative bromine and the shielding from the methoxy group will result in a downfield shift. |
| ~6.80 | Singlet | 1H | Ar-H | This proton is positioned between the hydroxyl and a methoxy group. The strong electron-donating nature of the hydroxyl group will cause a significant upfield shift compared to the other aromatic proton. |
| ~5.50 | Singlet (broad) | 1H | OH | The phenolic proton signal is typically a broad singlet and its chemical shift is highly dependent on concentration and solvent. |
| ~3.85 | Singlet | 3H | O-CH₃ | The methoxy group at position 2 is deshielded by the adjacent hydroxyl group. |
| ~3.80 | Singlet | 3H | O-CH₃ | The methoxy group at position 5 is in a slightly different chemical environment, likely resulting in a small difference in chemical shift compared to the other methoxy group. |
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the spectrum.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a 90° pulse angle.
-
Employ a relaxation delay of at least 5 seconds to ensure full relaxation of all protons, which is important for accurate integration.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Logical Workflow for NMR Sample Preparation and Analysis
Caption: Workflow for NMR sample preparation and data acquisition.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule. For this compound, we expect to see eight distinct signals corresponding to the eight carbon atoms.
Predicted ¹³C NMR Data (in CDCl₃, referenced to CDCl₃ at 77.16 ppm):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~150-155 | C -OH | The carbon atom attached to the hydroxyl group is significantly deshielded. |
| ~145-150 | C -OCH₃ | The carbon atoms attached to the methoxy groups are also deshielded. |
| ~115-120 | C -H | The chemical shifts of the aromatic carbons bearing hydrogen are influenced by the neighboring substituents. |
| ~110-115 | C -Br | The carbon atom attached to the bromine will be shifted upfield relative to the other substituted carbons due to the "heavy atom effect" of bromine. |
| ~56-57 | O-C H₃ | The carbon atoms of the methoxy groups typically appear in this region. The two methoxy groups may have slightly different chemical shifts. |
Experimental Protocol for ¹³C NMR Spectroscopy:
The sample preparation is the same as for ¹H NMR. The acquisition parameters are adjusted for the lower sensitivity and larger chemical shift range of ¹³C nuclei.
-
Instrument Setup: Use a broadband probe tuned to the ¹³C frequency.
-
Acquisition Parameters:
-
Set a wider spectral width (e.g., 0-220 ppm).
-
Employ proton decoupling to simplify the spectrum to single lines for each carbon.
-
Use a longer acquisition time and a larger number of scans (e.g., 1024 or more) compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.
Predicted IR Absorption Bands:
| Frequency (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| ~3550-3200 | Strong, Broad | O-H | Stretching |
| ~3100-3000 | Medium | C-H (aromatic) | Stretching |
| ~2950-2850 | Medium | C-H (methyl) | Stretching |
| ~1600 & ~1480 | Medium-Strong | C=C | Aromatic Ring Stretching |
| ~1250-1200 | Strong | C-O (aryl ether) | Asymmetric Stretching |
| ~1050-1000 | Strong | C-O (aryl ether) | Symmetric Stretching |
| ~600-500 | Medium-Strong | C-Br | Stretching |
Experimental Protocol for FTIR Spectroscopy (ATR):
-
Sample Preparation: Place a small amount of the solid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Spectrum: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This is invaluable for determining the molecular weight and gaining insights into the molecular structure through fragmentation patterns.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): A prominent peak is expected at m/z 232 and 234 with an approximate 1:1 ratio, which is characteristic of a molecule containing one bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).
-
Key Fragmentation Pathways:
-
Loss of a methyl group (-CH₃): A significant fragment at m/z 217/219. This is a common fragmentation for methoxy-substituted compounds.
-
Loss of a methoxy group (-OCH₃): A fragment at m/z 201/203.
-
Loss of CO: Subsequent loss of carbon monoxide from phenolic fragments is possible.
-
Experimental Protocol for GC-MS:
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Gas Chromatography (GC):
-
Inject the sample into a GC equipped with a suitable capillary column (e.g., a non-polar DB-5ms column).
-
Use a temperature program to separate the analyte from any impurities.
-
-
Mass Spectrometry (MS):
-
The eluent from the GC is directed into the ion source of the mass spectrometer (typically an EI source).
-
The molecules are ionized and fragmented.
-
The mass analyzer separates the ions based on their m/z ratio, and a detector records their abundance.
-
Predicted Mass Spectrometry Fragmentation Pathway
Caption: Predicted EI-MS fragmentation of this compound.
Conclusion: A Cohesive Spectroscopic Portrait
The combination of NMR, IR, and MS provides a powerful and complementary suite of tools for the structural elucidation of this compound. While this guide presents predicted data, the underlying principles of interpretation are robust and field-proven. The expected ¹H and ¹³C NMR spectra will confirm the connectivity of the proton and carbon skeletons, IR spectroscopy will verify the presence of key functional groups (hydroxyl, ether, aromatic ring), and mass spectrometry will establish the molecular weight and offer insights into the molecule's stability and fragmentation patterns. For any researcher synthesizing or working with this compound, the protocols and interpretive framework detailed herein offer a reliable roadmap for its unambiguous characterization.
References
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Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. MDPI. Available from: [Link]
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Supplementary Information. Beilstein Journals. Available from: [Link]
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This compound | C8H9BrO3. PubChem. Available from: [Link]
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Spectroscopic characterization of two bioaccumulated methoxylated polybrominated diphenyl ethers. PubMed. Available from: [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]
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Mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol. Doc Brown's Chemistry. Available from: [Link]
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solubility of 4-Bromo-2,5-dimethoxy-phenol in organic solvents
An In-depth Technical Guide to the Solubility of 4-Bromo-2,5-dimethoxyphenol in Organic Solvents
Executive Summary
4-Bromo-2,5-dimethoxyphenol is a substituted phenol derivative with potential applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and materials. A thorough understanding of its solubility profile in various organic solvents is critical for its effective use in reaction chemistry, purification, and formulation. This guide provides a comprehensive analysis of the predicted solubility of 4-Bromo-2,5-dimethoxyphenol based on its molecular structure and physicochemical properties. Due to the limited availability of direct experimental data in public literature, this document emphasizes a theoretical framework, enabling researchers to make informed solvent choices. Furthermore, a detailed, self-validating experimental protocol for the quantitative determination of its solubility is provided to empower scientists to generate precise data tailored to their specific laboratory conditions.
Molecular Analysis and Predicted Solubility
The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which relates to the intermolecular forces between the solute and the solvent.[1][2] To predict the solubility of 4-Bromo-2,5-dimethoxyphenol, we must first analyze its key structural features.
Chemical Structure:
The molecule possesses a combination of polar and nonpolar characteristics:
-
Polar Features:
-
Phenolic Hydroxyl (-OH) group: This is the most significant polar feature. The hydroxyl group can act as both a hydrogen bond donor and acceptor, predisposing the molecule to strong interactions with polar solvents.
-
Two Methoxy (-OCH₃) groups: These ether groups are polar and can act as hydrogen bond acceptors. They contribute to the overall polarity and the potential for dipole-dipole interactions. The topological polar surface area (TPSA), a metric associated with polarity and hydrogen bonding potential, is calculated to be 38.7 Ų.[3][4]
-
-
Nonpolar Features:
-
Benzene Ring: The aromatic ring is hydrophobic and contributes to the molecule's ability to engage in van der Waals forces (specifically, π-π stacking and London dispersion forces) with nonpolar solvents.
-
Bromo (-Br) group: The bromine atom is large and polarizable, contributing to dispersion forces. While it has an electronegative character, its primary influence on solubility in organic solvents is through increasing the overall molecular weight and lipophilicity.
-
Predicted Solubility in Different Solvent Classes
Based on this structural analysis, a qualitative prediction of solubility can be made:
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): High Solubility is expected. The hydroxyl group of the solvent can form strong hydrogen bonds with the phenolic hydroxyl and methoxy groups of the solute. The alkyl portion of the alcohols will interact favorably with the benzene ring.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)): High to Moderate Solubility is expected. These solvents can accept hydrogen bonds from the phenolic -OH group and engage in strong dipole-dipole interactions. DMSO, being a highly polar solvent, is likely to be an excellent solvent for this compound.
-
Nonpolar Solvents (e.g., Toluene, Hexane, Cyclohexane): Low to Sparingly Soluble is expected. While the benzene ring and bromo group offer some lipophilicity, the strong intermolecular hydrogen bonding of the phenol in its solid state will likely dominate. Overcoming the solute-solute interactions in the crystal lattice requires significant energy, which may not be compensated by the weaker van der Waals interactions with nonpolar solvents.[2] Toluene may show slightly better performance than aliphatic solvents like hexane due to potential π-π interactions with the solute's aromatic ring.
-
Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): Moderate Solubility is expected. These solvents are weakly polar and can interact with the polar groups of the solute to some extent, while also effectively solvating the aromatic and halogenated portions of the molecule.
Predicted Solubility Profile Summary
The following table summarizes the predicted solubility of 4-Bromo-2,5-dimethoxyphenol. It is critical to recognize that these are estimations derived from chemical principles.[6][7] For precise applications, experimental verification is mandatory.
| Solvent Class | Representative Solvents | Predicted Solubility | Primary Intermolecular Forces |
| Polar Protic | Methanol, Ethanol | High | Hydrogen Bonding (Donor & Acceptor), Dipole-Dipole |
| Polar Aprotic | DMSO, Acetone, THF | High to Moderate | Hydrogen Bonding (Acceptor), Dipole-Dipole |
| Chlorinated | Dichloromethane, Chloroform | Moderate | Dipole-Dipole, London Dispersion Forces |
| Nonpolar Aromatic | Toluene | Low | London Dispersion Forces, π-π Interactions |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Very Low / Insoluble | London Dispersion Forces |
Experimental Protocol for Quantitative Solubility Determination
To establish a definitive solubility profile, a standardized experimental procedure is essential. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a solid in a solvent.[8] This protocol provides a self-validating system for generating accurate and reproducible data.
Principle
A surplus of the solid solute (4-Bromo-2,5-dimethoxyphenol) is agitated in the solvent of interest at a constant temperature for a sufficient period to reach thermodynamic equilibrium.[7] After equilibrium is achieved, the saturated solution is filtered to remove undissolved solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical method (e.g., gravimetric analysis or chromatography).
Causality Behind Experimental Choices
-
Isothermal Conditions: Solubility is temperature-dependent.[7] Maintaining a constant temperature is the most critical parameter for reproducibility. A water bath or incubator is used to prevent temperature fluctuations that would alter the equilibrium state.
-
Using Excess Solute: This ensures that the solution becomes fully saturated, representing the maximum amount of solute that can dissolve under the given conditions.
-
Equilibration Time: A sufficient agitation period (e.g., 24-48 hours) is necessary to ensure the system reaches true thermodynamic equilibrium. Preliminary time-course experiments can validate the minimum time required.
-
Filtration: A syringe filter (e.g., 0.22 µm PTFE) is used to separate the saturated solution from the excess solid without altering the concentration or temperature. PTFE is chosen for its broad chemical compatibility.
-
Quantification Method: Gravimetric analysis is a simple and robust method if the solute is non-volatile. HPLC-UV is a more sensitive and specific method, especially for lower solubilities, and can separate the analyte from any potential impurities.
Materials and Reagents
-
4-Bromo-2,5-dimethoxyphenol (solid, >98% purity)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control (e.g., water bath)
-
Analytical balance (± 0.1 mg)
-
Syringes (glass or polypropylene)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Autosampler vials for analysis (if using HPLC)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector (optional)
-
Rotary evaporator or vacuum oven (for gravimetric method)
Step-by-Step Methodology
-
Preparation: Add an excess amount of 4-Bromo-2,5-dimethoxyphenol (e.g., ~100 mg) to a pre-weighed vial. The exact mass is not critical, but it must be sufficient to ensure undissolved solid remains at equilibrium.
-
Solvent Addition: Accurately add a known volume or mass of the chosen solvent (e.g., 2.0 mL) to the vial.
-
Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed. Allow the mixture to equilibrate for at least 24 hours.
-
Sample Collection: After equilibration, stop the agitation and allow the excess solid to settle for 30 minutes inside the temperature-controlled environment.
-
Filtration: Carefully draw the supernatant (the clear liquid layer) into a syringe. Attach a 0.22 µm syringe filter and discard the first ~0.2 mL to saturate the filter material. Dispense the filtered, saturated solution into a pre-weighed, clean vial (for gravimetric analysis) or an autosampler vial (for HPLC).
-
Quantification (Gravimetric Method):
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator or vacuum oven) until a constant weight of the dried solute is achieved.
-
Calculate the solubility as mg/mL or g/100g of solvent.
-
-
Quantification (HPLC Method):
-
Prepare a series of calibration standards of 4-Bromo-2,5-dimethoxyphenol of known concentrations.
-
Analyze the standards to generate a calibration curve.
-
Analyze the filtered saturated sample (potentially after appropriate dilution) and determine its concentration from the calibration curve.
-
Visualizations
Workflow for Experimental Solubility Determination
Caption: Isothermal shake-flask workflow for solubility.
Key Intermolecular Forces in Solution
Caption: Predicted solute-solvent interaction strengths.
Safety and Handling Considerations
While specific toxicity data for 4-Bromo-2,5-dimethoxyphenol is not widely available, it should be handled with the standard precautions for laboratory chemicals. Structurally similar compounds, such as 4-bromophenol and substituted benzaldehydes, are known to be harmful if swallowed, cause skin irritation, and serious eye irritation.[9][10][11][12]
-
Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, a laboratory coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[10][13]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9][12]
-
Handling: Avoid dust formation.[13] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[10]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
4-Bromo-2,5-dimethoxyphenol is predicted to be highly soluble in polar protic and polar aprotic organic solvents, with moderate to low solubility in nonpolar solvents. This profile is dictated by the strong hydrogen-bonding capability of its phenolic hydroxyl group. While this guide provides a robust theoretical framework for solvent selection, the provided experimental protocol is essential for obtaining precise, quantitative data required for demanding applications in research and development. Adherence to standardized methods and safety protocols will ensure reliable results and safe laboratory operations.
References
-
IEEE. (2021). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. IEEE Xplore. [Link]
-
McDonagh, J. L., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. PubMed Central. [Link]
-
Chen, G., et al. (2021). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. ACS Publications. [Link]
-
Chemistry For Everyone. (2024). How To Determine Solubility Of Organic Compounds?. YouTube. [Link]
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Mori, T., et al. (2023). Solubility Prediction from Molecular Properties and Analytical Data Using an In-phase Deep Neural Network (Ip-DNN). National Institutes of Health. [Link]
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ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?. [Link]
-
University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]
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Chemistry LibreTexts. (2023). 10.19: Solubility and Molecular Structure. [Link]
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Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
University of Massachusetts Boston. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
-
PubChem. (n.d.). 4-Bromo-2,5-dimethoxy-phenol. [Link]
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IUPAC. (n.d.). Solubility Data Series. [Link]
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ChemWhat. (n.d.). This compound CAS#: 557757-32-1. [Link]
-
De Gruyter. (2010). The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations (IUPAC Technical Report). [Link]
-
National Institute of Standards and Technology. (2006). Introduction to IUPAC-NIST Solubilities Database. [Link]
-
SWGDrug. (2005). 4-BROMO-2,5-DIMETHOXYPHENETHYLAMINE Monograph. [Link]
-
ResearchGate. (2010). (PDF) The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations (IUPAC Technical Report). [Link]
-
ResearchGate. (2010). (PDF) The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evaluationsa). [Link]
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The Expanding Therapeutic Potential of 4-Bromo-2,5-dimethoxy-phenol Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: Unlocking the Pharmacological Promise of a Privileged Scaffold
In the ever-evolving landscape of medicinal chemistry, the phenol scaffold remains a cornerstone for the development of novel therapeutics. Its inherent reactivity and ability to participate in crucial biological interactions have made it a privileged structure in drug design. Within this broad class of compounds, 4-Bromo-2,5-dimethoxy-phenol and its derivatives are emerging as a particularly promising family of molecules with a diverse and potent range of biological activities. This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the current understanding of these compounds, focusing on their antioxidant, anticancer, anti-inflammatory, and antimicrobial properties. By elucidating the underlying mechanisms of action and providing detailed experimental methodologies, this document aims to serve as a comprehensive resource to accelerate the research and development of this compelling class of molecules.
I. The Chemical Foundation: Understanding this compound
The this compound core structure presents a unique combination of features that contribute to its biological activities. The electron-withdrawing bromine atom, coupled with the electron-donating methoxy groups on the phenyl ring, creates a distinct electronic profile that influences its interactions with biological targets. The phenolic hydroxyl group is a key player, capable of hydrogen bonding and acting as a proton donor, which is often crucial for antioxidant activity and enzyme inhibition.
The synthesis of this compound derivatives typically involves multi-step reaction sequences, starting from commercially available precursors. A common synthetic route is outlined below.
Synthesis Protocol: A General Approach to this compound Derivatives
This protocol provides a generalized framework for the synthesis of the core scaffold. Specific modifications to generate a library of derivatives would involve subsequent reactions targeting the hydroxyl group or other positions on the aromatic ring.
Step 1: Bromination of 2,5-Dimethoxyphenol
-
Dissolve 2,5-dimethoxyphenol in a suitable solvent, such as acetonitrile, and cool the solution to 0°C in an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) (1 equivalent) to the cooled solution while stirring.
-
Continue stirring at 0°C for approximately 30 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-Bromo-2,5-dimethoxyphenol.[1]
II. Unveiling the Biological Activities: A Multifaceted Pharmacological Profile
Derivatives of this compound have demonstrated a remarkable breadth of biological activities, positioning them as attractive candidates for further investigation in various therapeutic areas.
A. Antioxidant Activity: Quenching the Fires of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. Phenolic compounds are well-known for their antioxidant properties, and derivatives of this compound are no exception.
The primary mechanism of their antioxidant action is believed to be through hydrogen atom donation from the phenolic hydroxyl group to scavenge free radicals. Furthermore, these compounds can modulate endogenous antioxidant defense systems.
Key Mechanistic Insight: The Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in regulating the expression of antioxidant and cytoprotective genes.[2] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or certain chemical inducers, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the upregulation of a battery of protective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). Some bromophenol derivatives have been shown to activate this crucial protective pathway.[3][4]
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
Experimental Protocol: Measurement of Nitric Oxide Production in Macrophages
This protocol assesses the anti-inflammatory activity of a compound by measuring its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Culture RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the this compound derivative for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include unstimulated and vehicle-treated controls.
-
After incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent system.
-
Measure the absorbance at 540 nm and calculate the nitrite concentration based on a standard curve.
-
Assess cell viability using the MTT assay to ensure that the inhibition of NO production is not due to cytotoxicity.
D. Antimicrobial Activity: Combating Pathogenic Microbes
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. There is an urgent need for the development of new antimicrobial agents with novel mechanisms of action. Phenolic compounds have been shown to possess a broad spectrum of antimicrobial activity. Recent studies have demonstrated that bromophenol derivatives exhibit significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).
[5]Experimental Protocol: Agar Well Diffusion Assay
This method is widely used to screen for the antimicrobial activity of test compounds.
[6][7][8][9]1. Prepare Mueller-Hinton agar plates. 2. Inoculate the surface of the agar plates with a standardized suspension of the test bacterium (e.g., S. aureus). 3. Create wells of a specific diameter in the agar using a sterile cork borer. 4. Add a defined volume of the test compound solution (this compound derivative) at various concentrations into the wells. 5. Include a positive control (e.g., a standard antibiotic) and a negative control (the solvent used to dissolve the compound). 6. Incubate the plates at 37°C for 18-24 hours. 7. Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.
III. Future Directions and Concluding Remarks
The derivatives of this compound represent a versatile and promising class of compounds with significant therapeutic potential. Their demonstrated antioxidant, anticancer, anti-inflammatory, and antimicrobial activities, coupled with initial insights into their mechanisms of action, provide a solid foundation for further research and development.
Future investigations should focus on:
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the this compound scaffold is crucial to optimize potency and selectivity for specific biological targets.
-
In-depth Mechanistic Studies: Further elucidation of the molecular targets and signaling pathways modulated by these compounds will be essential for their rational design and development.
-
In Vivo Efficacy and Safety Profiling: Promising lead compounds should be advanced to preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.
-
Exploration of Additional Therapeutic Areas: The diverse biological activities of these compounds suggest that their therapeutic potential may extend beyond the areas discussed in this guide. Investigations into their utility in neurodegenerative diseases, cardiovascular disorders, and viral infections are warranted.
IV. References
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An In-depth Technical Guide to 4-Bromo-2,5-dimethoxyphenol: A Key Metabolite in the Pharmacological Landscape of 2C-B
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Molecule of Significant Pharmacological Context
4-Bromo-2,5-dimethoxyphenol is a substituted phenol that has garnered interest primarily due to its role as a significant metabolite of the psychoactive phenethylamine, 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). While not as extensively studied as its parent compound, understanding the discovery, properties, and synthesis of 4-Bromo-2,5-dimethoxyphenol is crucial for a comprehensive understanding of the pharmacology, toxicology, and drug metabolism of 2C-B and related substances. This technical guide provides an in-depth exploration of this pivotal molecule.
The Discovery of 4-Bromo-2,5-dimethoxyphenol: A Story Intertwined with 2C-B
The history of 4-Bromo-2,5-dimethoxyphenol is intrinsically linked to the synthesis and study of 2C-B by the renowned chemist Alexander Shulgin. 2C-B was first synthesized by Shulgin in 1974.[1] The discovery of 4-Bromo-2,5-dimethoxyphenol as a distinct chemical entity in a biological context came later, through metabolic studies of 2C-B.
A pivotal study investigating the metabolism of 2C-B in various species identified 4-bromo-2,5-dimethoxy-phenol (referred to as BDMP in the study) as a previously unknown metabolite.[2] This discovery was particularly noteworthy as it was observed specifically in mouse hepatocytes, highlighting species-specific differences in the metabolic pathways of 2C-B.[2] This finding underscored the importance of comprehensive metabolic profiling in preclinical drug development to understand potential interspecies variations in drug processing and toxicity.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 4-Bromo-2,5-dimethoxyphenol is fundamental for its synthesis, purification, and analytical identification.
| Property | Value | Source |
| Molecular Formula | C8H9BrO3 | [3][4] |
| Molecular Weight | 233.06 g/mol | [5] |
| CAS Number | 557757-32-1 | [3] |
| Appearance | Solid (form) | [5] |
| InChI Key | TWVRLQJDDKMDIU-UHFFFAOYSA-N | [5] |
| SMILES | COc1cc(c(cc1O)OC)Br | [5] |
Synthesis of 4-Bromo-2,5-dimethoxyphenol: A Plausible Retrosynthetic Approach
While specific, detailed synthetic protocols for 4-Bromo-2,5-dimethoxyphenol are not extensively documented in peer-reviewed literature, a plausible synthetic route can be devised based on established organic chemistry principles and the known syntheses of structurally similar compounds, such as 4-bromo-2,5-dimethoxybenzaldehyde.
A logical starting material is 2,5-dimethoxyphenol. The synthesis would likely proceed via electrophilic aromatic substitution, specifically bromination.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for 4-Bromo-2,5-dimethoxyphenol.
Step-by-Step Experimental Protocol (Hypothetical):
Objective: To synthesize 4-Bromo-2,5-dimethoxyphenol via electrophilic bromination of 2,5-dimethoxyphenol.
Materials:
-
2,5-Dimethoxyphenol
-
N-Bromosuccinimide (NBS) or Bromine (Br2)
-
A suitable solvent (e.g., Dichloromethane, Acetic Acid)
-
Sodium thiosulfate solution (for quenching excess bromine)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-dimethoxyphenol in the chosen solvent. Cool the solution in an ice bath.
-
Bromination: Slowly add a solution of the brominating agent (NBS or Br2) in the same solvent to the cooled solution of 2,5-dimethoxyphenol. The addition should be dropwise to control the reaction temperature and prevent over-bromination.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, quench any excess bromine by adding a saturated solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization to afford pure 4-Bromo-2,5-dimethoxyphenol.
Causality Behind Experimental Choices:
-
Choice of Brominating Agent: NBS is often preferred over elemental bromine as it is a solid and easier to handle, reducing the risk of exposure to corrosive bromine vapors. The choice of solvent is critical; non-polar solvents like dichloromethane are common, while acetic acid can also be used and may influence the regioselectivity of the bromination.
-
Temperature Control: Performing the reaction at a low temperature helps to control the rate of the electrophilic substitution and minimizes the formation of di-brominated and other side products.
-
Inert Atmosphere: While not always strictly necessary for this type of reaction, an inert atmosphere can help prevent potential side reactions with atmospheric oxygen or moisture, especially if sensitive reagents are used.
The Role of 4-Bromo-2,5-dimethoxyphenol in Drug Metabolism
As previously mentioned, the primary significance of 4-Bromo-2,5-dimethoxyphenol lies in its role as a metabolite of 2C-B. The metabolism of 2C-B is a complex process involving multiple enzymatic pathways.
Metabolic Pathway of 2C-B Leading to 4-Bromo-2,5-dimethoxyphenol:
Caption: Simplified metabolic pathway of 2C-B.
The formation of 4-Bromo-2,5-dimethoxyphenol from 2C-B is believed to occur via O-demethylation, a reaction typically catalyzed by cytochrome P450 enzymes in the liver.[2] The identification of this metabolite specifically in mice suggests a species-specific expression or activity of the particular P450 isozyme responsible for this transformation.
The presence of the phenolic hydroxyl group in 4-Bromo-2,5-dimethoxyphenol makes it more polar than the parent compound, 2C-B. This increased polarity facilitates further conjugation reactions (Phase II metabolism), such as glucuronidation or sulfation, which ultimately lead to its excretion from the body.
Applications in Research and Drug Development
The primary application of 4-Bromo-2,5-dimethoxyphenol in a research context is as a reference standard for metabolic studies of 2C-B. Its availability allows for:
-
Accurate quantification of this metabolite in biological samples (e.g., plasma, urine, liver microsomes).
-
In vitro studies to investigate the specific enzymes responsible for its formation.
-
Pharmacokinetic modeling to better understand the absorption, distribution, metabolism, and excretion (ADME) profile of 2C-B.
-
Toxicological assessments to determine if the phenol metabolite contributes to any of the adverse effects associated with 2C-B.
Furthermore, 4-Bromo-2,5-dimethoxyphenol could potentially serve as a synthetic intermediate for the creation of other novel compounds. The phenolic hydroxyl group provides a reactive handle for further chemical modifications, opening avenues for the development of new molecular probes or potential therapeutic agents.
Conclusion
4-Bromo-2,5-dimethoxyphenol, while not a widely known compound in its own right, holds a significant position in the scientific landscape as a key metabolite of the psychoactive substance 2C-B. Its discovery has provided valuable insights into the species-specific metabolism of phenethylamines. A clear understanding of its chemical properties, a plausible synthetic strategy, and its metabolic fate are essential for researchers in the fields of pharmacology, toxicology, and forensic science. As research into the therapeutic potential and risks of psychedelic compounds continues to evolve, the study of their metabolites, such as 4-Bromo-2,5-dimethoxyphenol, will remain a critical area of investigation.
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Carmo, H., et al. (2005). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human. Toxicology, 206(1), 75-89. [Link]
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A Theoretical and Spectroscopic Investigation of 4-Bromo-2,5-dimethoxy-phenol: An In-Depth Technical Guide
Introduction: Unveiling the Molecular Architecture of a Key Synthetic Intermediate
4-Bromo-2,5-dimethoxy-phenol is a halogenated aromatic compound that serves as a valuable building block in the synthesis of a variety of more complex molecules, including pharmaceuticals and materials with novel electronic properties. A thorough understanding of its three-dimensional structure, electronic properties, and conformational landscape is paramount for predicting its reactivity, designing efficient synthetic routes, and understanding its interactions with biological targets.
This technical guide provides a comprehensive framework for the theoretical and spectroscopic characterization of this compound. We will delve into the application of quantum chemical calculations, specifically Density Functional Theory (DFT), to elucidate its structural and electronic features. Furthermore, we will outline the experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction, which are essential for validating and refining the theoretical model. This guide is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of the molecular properties of this important compound.
I. Theoretical Framework: A Computational Deep Dive into Molecular Properties
The cornerstone of our theoretical investigation is Density Functional Theory (DFT), a robust computational method that allows for the accurate prediction of molecular properties at a reasonable computational cost. We will employ the widely-used B3LYP functional in conjunction with the 6-311++G(d,p) basis set, a combination known to provide reliable results for organic molecules containing halogens and heteroatoms.[1][2][3][4]
A. Conformational Analysis: The Dance of the Methoxy Groups
The primary determinant of the three-dimensional structure of this compound is the orientation of the two methoxy groups and the hydroxyl group relative to the benzene ring. A systematic conformational search is the first critical step in our theoretical workflow.
Workflow for Conformational Analysis:
Caption: Workflow for the conformational analysis of this compound.
This analysis will likely reveal several low-energy conformers, with the relative orientations of the methoxy and hydroxyl groups dictated by a balance of steric hindrance and electronic interactions, such as intramolecular hydrogen bonding between the hydroxyl proton and the oxygen of an adjacent methoxy group.
B. Electronic Structure Analysis: Mapping Reactivity and Intermolecular Interactions
Once the most stable conformers are identified, we can delve into their electronic properties. This analysis provides invaluable insights into the molecule's reactivity and potential for intermolecular interactions.
1. Molecular Electrostatic Potential (MEP): The MEP map is a powerful visualization tool that illustrates the charge distribution within a molecule.[5][6][7][8] It allows us to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
Expected Features: For this compound, we anticipate a negative electrostatic potential (red/yellow) around the oxygen atoms of the hydroxyl and methoxy groups, indicating their nucleophilic character. The hydroxyl proton will exhibit a positive potential (blue), highlighting its electrophilic nature and propensity for hydrogen bonding. The bromine atom will likely show a region of positive potential on its outermost surface (a σ-hole), which can participate in halogen bonding.
Caption: Key features expected in the MEP map of this compound.
2. Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[9][10][11][12][13]
-
HOMO: The HOMO is associated with the molecule's ability to donate electrons. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms.
-
LUMO: The LUMO indicates the molecule's ability to accept electrons. The LUMO will likely be distributed over the aromatic ring, with significant contributions from the antibonding orbitals associated with the C-Br bond.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity. A smaller gap generally implies higher reactivity.
C. Predicted Spectroscopic Data: Bridging Theory and Experiment
A key advantage of DFT is its ability to predict spectroscopic data, which can then be directly compared with experimental results for validation.
1. NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate the NMR shielding tensors, which are then converted into chemical shifts.[14][15][16][17] This allows for a direct comparison with experimental ¹H and ¹³C NMR spectra.
2. Vibrational Frequencies: Calculation of the vibrational frequencies can aid in the assignment of peaks in the experimental infrared (IR) spectrum.
II. Experimental Validation: Grounding Theory in Reality
Theoretical models, no matter how sophisticated, must be validated by experimental data. Here, we outline the key spectroscopic and crystallographic techniques for characterizing this compound.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Environment
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.
Protocol for NMR Analysis:
-
Sample Preparation:
-
Dissolve 10-20 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[18]
-
Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional (1D) ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum (typically proton-decoupled).
-
Perform two-dimensional (2D) NMR experiments for unambiguous assignments:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
-
-
-
Data Analysis:
-
Integrate the ¹H NMR signals to determine the relative number of protons in each environment.
-
Analyze the splitting patterns (multiplicities) to deduce the connectivity of protons.
-
Use the 2D NMR data to assign all proton and carbon signals definitively.
-
Compare the experimental chemical shifts with the DFT-predicted values.
-
Expected ¹H and ¹³C NMR Spectral Features:
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key Correlations (HMBC) |
| Aromatic Protons | 6.5 - 7.5 | 110 - 155 | Protons to neighboring carbons |
| Methoxy Protons | 3.5 - 4.0 | 55 - 65 | Methoxy protons to the carbon they are attached to |
| Hydroxyl Proton | Variable (dependent on solvent and concentration) | - | - |
B. Single-Crystal X-ray Diffraction: The Definitive Solid-State Structure
Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.[19][20][21][22][23]
Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth:
-
Grow single crystals of this compound suitable for diffraction (typically 0.1-0.3 mm in each dimension). Common methods include slow evaporation of a saturated solution or vapor diffusion.[22]
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer.
-
Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the atomic positions and thermal parameters to obtain a final, high-resolution crystal structure.
-
The resulting crystal structure will provide the definitive experimental geometry for comparison with the lowest energy conformer predicted by DFT.
III. Synthesis of Theory and Experiment: A Holistic Understanding
The true power of this approach lies in the synergy between theoretical calculations and experimental data. Discrepancies between predicted and experimental NMR chemical shifts can point to solvent effects not fully captured by the computational model. The solid-state structure from X-ray crystallography provides a benchmark for the accuracy of the DFT geometry optimization. By integrating these different streams of information, we can build a comprehensive and robust model of the structure and properties of this compound.
IV. Conclusion: From Molecular Properties to Practical Applications
This in-depth technical guide has outlined a comprehensive theoretical and experimental workflow for the structural characterization of this compound. By combining the predictive power of DFT with the definitive validation of NMR and X-ray crystallography, researchers can gain a deep understanding of this molecule's conformational preferences, electronic landscape, and spectroscopic signatures. This knowledge is not merely academic; it is essential for the rational design of new synthetic methodologies, the prediction of reactivity, and the development of novel molecules with tailored properties for applications in medicine and materials science.
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safety and handling precautions for 4-Bromo-2,5-dimethoxy-phenol
An In-depth Technical Guide to the Safe Handling of 4-Bromo-2,5-dimethoxy-phenol
Preamble: A Commitment to Proactive Safety
This document synthesizes information from structurally analogous chemicals to build a robust framework for the safe handling, storage, and disposal of this compound. Our approach is to infer potential hazards and establish conservative safety protocols that protect researchers and ensure experimental integrity. Every recommendation herein is grounded in the established safety profiles of related compounds and general best practices for handling chemicals of unknown toxicity.[2][3][4][5][6]
Chemical Identity and Structural Analysis
Before delving into safety protocols, it is crucial to understand the molecule's structure, as it informs our hazard assessment.
-
IUPAC Name: 4-bromo-2,5-dimethoxyphenol[7]
The structure contains three key functional groups that guide our safety assessment:
-
Phenolic Hydroxyl (-OH): Phenols as a class can be acidic and are often associated with skin and eye irritation or corrosion.[9]
-
Aryl Bromide (Ar-Br): Halogenated aromatic compounds can have significant toxicological profiles and may be persistent in the environment.
-
Methoxy Ethers (-OCH₃): Ether groups can affect the molecule's solubility and metabolic pathways.
The relationship between our target compound and the analogs used for this assessment is visualized below.
Caption: Relationship between the target compound and its structural analogs.
Inferred Hazard Assessment
Lacking a specific Safety Data Sheet (SDS), we infer the potential hazards by examining the GHS classifications of closely related molecules. This comparative analysis allows us to anticipate risks and apply appropriate precautions.
| Compound | GHS Hazard Classifications | Reference |
| 4-Bromophenol | Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific target organ toxicity — single exposure (Category 3) | [10][11][12][13][14] |
| 2,5-Dimethoxyphenol | Skin Irritation (Category 2), Serious Eye Damage (Category 1) / Serious Eye Irritation (Category 2A) | [15] |
| 4-Bromo-2,5-dimethoxybenzaldehyde | Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), Specific target organ toxicity — single exposure (Category 3) | [16] |
| 2,5-Dimethoxybenzaldehyde | Skin Irritation (Category 2), Causes serious eye irritation | [17] |
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[10][13][14]
-
Skin Irritation (Category 2): Causes skin irritation.[10][13][14][16]
-
Serious Eye Damage / Eye Irritation (Category 2): Causes serious eye irritation.[10][13][16]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[10][13][16]
Therefore, the following GHS pictograms and signal word should be considered appropriate for internal laboratory labeling:
Signal Word: Warning
Pictograms:
- (GHS07)
Engineering Controls: The First Line of Defense
The primary method for minimizing exposure is through robust engineering controls. Personal Protective Equipment (PPE) is a final, albeit critical, layer of protection.
-
Ventilation: All weighing and handling of solid this compound, as well as any work with its solutions, must be conducted within a certified chemical fume hood.[2] The causality here is the presumed potential for respiratory irritation from airborne dust or vapors.[10][16]
-
Safety Stations: An operational eyewash station and safety shower must be immediately accessible in the laboratory where the compound is handled.[10][16] This is a self-validating protocol; the presence of these stations is a non-negotiable prerequisite for working with irritants or chemicals of unknown toxicity.
Personal Protective Equipment (PPE): A Non-Negotiable Protocol
Given the inferred hazards, a comprehensive PPE protocol is mandatory.
-
Eye and Face Protection: Chemical safety goggles providing a complete seal around the eyes are required.[10] When there is a risk of splashing, a face shield must be worn over the goggles.
-
Hand Protection: Double-gloving with nitrile gloves is the minimum requirement for incidental contact. For direct handling or preparing solutions, heavy-duty neoprene or butyl rubber gloves should be worn over nitrile gloves. Gloves must be inspected for integrity before each use and changed immediately upon contamination.[14] The rationale is to provide a robust barrier against a presumed skin irritant that may have unknown absorption characteristics.
-
Body Protection: A long-sleeved, fully buttoned, chemical-resistant laboratory coat is required.[16]
-
Respiratory Protection: If for any reason work cannot be conducted in a fume hood, a NIOSH-approved respirator with an appropriate organic vapor/particulate cartridge is necessary. This scenario should be avoided and requires a specific risk assessment.[16]
Detailed Experimental Workflow: Handling and Storage
The following step-by-step protocol outlines the safe handling of this compound from receipt to disposal.
Caption: Standard Operating Procedure for handling this compound.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10] Keep away from incompatible materials such as strong oxidizing agents.[10][12] The storage class is likely Combustible Solids (Storage Class 11).
Emergency Procedures: A Validating System of Response
Preparedness is key to safety. The following protocols must be understood by all personnel working with this compound.
Exposure Response:
Caption: Decision tree for emergency response to an exposure event.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[12]
Spill Response: Treat any spill as a major spill.[2]
-
Evacuate the immediate area and alert colleagues.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the material, avoiding dust formation, and place it into a designated, sealed, and clearly labeled hazardous waste container.[10]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Report the incident to the laboratory supervisor and Environmental Health & Safety department.
Disposal Considerations
All waste contaminated with this compound, including used gloves, weigh boats, and absorbent materials, must be collected in a designated hazardous waste container.[10] The container must be kept closed, properly labeled, and disposed of through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[13] Do not dispose of this chemical down the drain.
Conclusion: A Culture of Safety
The responsible use of research chemicals, particularly those with uncharacterized hazards like this compound, is paramount. By adopting the conservative, evidence-inferred protocols detailed in this guide, researchers can effectively mitigate risks. This framework, grounded in the principles of causality and self-validating systems, empowers scientists to pursue novel research while upholding the highest standards of laboratory safety.
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Methodological & Application
Application Notes and Protocols for the Analytical Identification of 4-Bromo-2,5-dimethoxy-phenol
Abstract: This document provides a comprehensive guide to the analytical methodologies for the unequivocal identification of 4-Bromo-2,5-dimethoxy-phenol. Intended for researchers, scientists, and professionals in drug development, these notes detail robust protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The causality behind experimental choices is explained to ensure both technical accuracy and practical applicability. Each protocol is designed as a self-validating system, grounded in authoritative scientific principles.
Introduction
This compound is a substituted phenol of significant interest in synthetic organic chemistry and pharmaceutical research. Its structural complexity, characterized by a brominated and dimethoxylated aromatic ring, necessitates a multi-faceted analytical approach for unambiguous identification and purity assessment. The presence of positional isomers and potential impurities from synthesis demands high-resolution and orthogonal analytical techniques. This guide outlines validated protocols to ensure the accurate characterization of this compound, a critical step in quality control and regulatory compliance.
The molecular structure of this compound (C₈H₉BrO₃) presents distinct features that are amenable to various spectroscopic and chromatographic techniques.[1] The hydroxyl and methoxy groups, along with the bromine substituent on the benzene ring, provide unique spectral fingerprints that will be exploited in the following methodologies.
Chromatographic Methods for Separation and Identification
Chromatographic techniques are fundamental for separating this compound from complex matrices, including reaction mixtures and biological samples. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the sample's volatility and thermal stability, as well as the desired sensitivity and resolution.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like substituted phenols. It combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. For phenolic compounds, derivatization is often employed to enhance volatility and improve peak shape.[2]
The electron ionization (EI) source in the mass spectrometer provides reproducible fragmentation patterns, creating a characteristic mass spectrum that serves as a chemical fingerprint for this compound. The high resolution of the gas chromatograph is essential for separating it from structurally similar isomers.[3]
Caption: Workflow for GC-MS analysis of this compound.
-
Sample Preparation:
-
Accurately weigh 1 mg of the sample and dissolve it in 1 mL of a suitable volatile solvent like methanol or ethyl acetate.
-
For derivatization (optional but recommended for improved peak shape), add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to 100 µL of the sample solution. Heat at 70°C for 30 minutes.
-
-
Instrumentation Parameters:
-
Gas Chromatograph:
-
Column: DB-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.[2]
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 300°C at 15°C/min, and hold for 5 minutes.[2]
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Mode: Full scan (m/z 50-550) for qualitative analysis.
-
-
The mass spectrum of underivatized this compound is expected to show a molecular ion peak [M]⁺ at m/z 232 and 234 (due to the isotopic abundance of Bromine, ⁷⁹Br and ⁸¹Br). Key fragments would arise from the loss of methyl and methoxy groups. The fragmentation pattern should be compared against a reference standard or a validated spectral library for confirmation.
| Parameter | Expected Value |
| Retention Time | Dependent on the specific GC system and column |
| Molecular Ion [M]⁺ | m/z 232/234 |
| Key Fragments | [M-CH₃]⁺, [M-OCH₃]⁺, [M-Br]⁺ |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for the analysis of a wide range of phenolic compounds, including those that are not amenable to GC due to low volatility or thermal instability.[4][5] Reversed-phase HPLC with UV detection is a common and effective method for the analysis of substituted phenols.[6]
The use of a pentafluorophenyl (PFP) stationary phase can offer enhanced selectivity for positional isomers of halogenated compounds due to specific solute-stationary phase interactions.[7] An electrochemical detector can also be employed for increased sensitivity for phenolic compounds.[4][5]
Caption: Workflow for HPLC analysis of this compound.
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in the mobile phase (e.g., a mixture of acetonitrile and water).
-
Filter the sample solution through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
-
-
Instrumentation Parameters:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) or a PFP column for enhanced selectivity.[7]
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is often effective. For example, start with 30% acetonitrile and increase to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector set at a wavelength where the analyte has significant absorbance (e.g., 280 nm). An electrochemical detector can also be used for higher sensitivity.[4][5]
-
The retention time of this compound should be reproducible under the specified conditions. A calibration curve should be generated using standards of known concentrations for quantification. Peak purity can be assessed using a photodiode array (PDA) detector.
| Parameter | Typical Value/Range |
| Retention Time | Column and mobile phase dependent |
| λmax (UV) | Approximately 280-290 nm |
| Linear Range | Typically 0.1 - 100 µg/mL |
| LOD/LOQ | Method-dependent, can be in the ng/mL range[6] |
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming the connectivity of atoms and the presence of specific functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.
¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides information about the number of different types of carbon atoms in the molecule. Two-dimensional NMR techniques like COSY and HMBC can be used to definitively establish the connectivity of the molecule.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
-
Instrumentation Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.
-
Experiments: Acquire ¹H, ¹³C, and optionally 2D spectra such as COSY, HSQC, and HMBC.
-
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons, the methoxy protons, and the hydroxyl proton. The chemical shifts and coupling constants of the aromatic protons are diagnostic of the substitution pattern.
-
¹³C NMR: The spectrum will show distinct signals for each carbon atom in the molecule. The carbon attached to the bromine atom will be significantly shifted. Aromatic carbons typically absorb in the 110 to 140 δ range.[8]
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 6.5 - 7.5 | Singlets or doublets |
| Methoxy-H | 3.5 - 4.0 | Singlets |
| Hydroxyl-H | 4.5 - 6.0 (variable) | Singlet (broad) |
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Aromatic C-Br | ~110 - 120 |
| Aromatic C-O | ~140 - 160 |
| Methoxy-C | ~55 - 65 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
The infrared spectrum of this compound will exhibit characteristic absorption bands for the O-H stretch of the phenol, the C-H stretches of the aromatic ring and methoxy groups, the C-O stretches of the ether and phenol, and the C-Br stretch. Aromatic rings show characteristic C–H stretching absorption at 3030 cm⁻¹ and a series of peaks in the 1450 to 1600 cm⁻¹ range.[8]
Caption: Workflow for FTIR analysis of this compound.
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation Parameters:
-
Spectrometer: A standard FTIR spectrometer.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Phenol) | 3200 - 3600 | Broad, Strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |
| C-O Stretch (Ether/Phenol) | 1000 - 1300 | Strong |
| C-Br Stretch | 500 - 600 | Medium to Strong |
Conclusion
The combination of chromatographic and spectroscopic techniques provides a robust framework for the comprehensive identification and characterization of this compound. GC-MS and HPLC are invaluable for separation and initial identification, while NMR and FTIR spectroscopy offer detailed structural elucidation. By employing these orthogonal methods, researchers and drug development professionals can ensure the identity, purity, and quality of this important chemical compound. The protocols outlined in these application notes are designed to be a starting point, and method optimization may be necessary depending on the specific sample matrix and analytical instrumentation.
References
- A High-Throughput Method for the Analysis of 22 Substituted Phenol Isomers Using a UHPLC Column and System Combin
- GC-MS Analysis of 2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine (2C-B-NBF) and its Metabolites. Benchchem.
- Spectroscopy of Aromatic Compounds.
- Determination of Phenols in Waters and Leach
- Analytical results of substituted phenols in real samples for FPSE-HPLC-UV method.
- Determination of Phenols in Soils by HPLC. ALS Environmental.
- This compound 557757-32-1 wiki. Guidechem.
- GC–MS and GC–IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines.
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- 5. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
The Versatile Synthon: A Guide to the Applications of 4-Bromo-2,5-dimethoxy-phenol in Organic Synthesis
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthetic utility of 4-Bromo-2,5-dimethoxy-phenol. This versatile building block offers a unique combination of reactive sites, making it a valuable precursor in the synthesis of a wide range of organic molecules, from pharmacologically active compounds to materials with unique properties.
Introduction: Chemical Profile and Strategic Importance
This compound is a substituted aromatic compound with the empirical formula C₈H₉BrO₃ and a molecular weight of 233.06 g/mol .[1][2] Its structure is characterized by a phenol group, two methoxy groups, and a bromine atom strategically positioned on the benzene ring. This arrangement of functional groups provides a rich platform for a variety of chemical transformations. The hydroxyl group can be readily derivatized, the aromatic ring can undergo electrophilic substitution, and the bromine atom serves as a key handle for cross-coupling reactions.
The strategic importance of this molecule lies in its utility as a precursor for more complex structures. Notably, it is a well-documented starting material for the synthesis of psychoactive phenethylamines, such as 2C-B.[3][4][5] Beyond this, its derivatives are valuable intermediates in medicinal chemistry and materials science.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₉BrO₃ | [1][2] |
| Molecular Weight | 233.06 g/mol | [1][2] |
| Appearance | Solid | [1] |
| IUPAC Name | 4-bromo-2,5-dimethoxyphenol | [2] |
| InChI Key | TWVRLQJDDKMDIU-UHFFFAOYSA-N | [1][2] |
| SMILES | COC1=CC(=C(C=C1O)OC)Br | [2] |
| CAS Number | 557757-32-1 | [2] |
Core Applications in Synthetic Chemistry
The synthetic utility of this compound can be broadly categorized into two key areas: its role as a precursor in the synthesis of phenethylamines and its application in carbon-carbon and carbon-heteroatom bond formation through cross-coupling reactions.
Precursor to 4-Bromo-2,5-dimethoxyphenethylamine (2C-B)
One of the most widely documented applications of this compound is its conversion to 4-bromo-2,5-dimethoxyphenethylamine, commonly known as 2C-B.[3][6] 2C-B is a psychoactive substance and its synthesis is of interest to forensic and medicinal chemists. The synthesis typically involves the initial conversion of the phenol to the corresponding benzaldehyde.
Workflow for the Synthesis of 2C-B from this compound
Caption: Synthetic pathway from this compound to 2C-B.
Protocol 1: Synthesis of 4-Bromo-2,5-dimethoxybenzaldehyde
This protocol outlines a plausible formylation reaction to convert the starting phenol into the key aldehyde intermediate. A common method for such a transformation is the Reimer-Tiemann reaction, although other formylation methods can also be employed.
-
Materials: this compound, chloroform, sodium hydroxide, hydrochloric acid, and appropriate solvents for extraction and purification.
-
Procedure:
-
Dissolve this compound in an aqueous solution of sodium hydroxide.
-
Heat the solution and add chloroform dropwise with vigorous stirring. The reaction is typically exothermic.
-
Maintain the reaction at an elevated temperature for several hours to ensure complete reaction.
-
Cool the reaction mixture and acidify with hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting crude product by column chromatography or recrystallization to yield 4-Bromo-2,5-dimethoxybenzaldehyde.[7][8]
-
Protocol 2: Synthesis of 2C-B from 4-Bromo-2,5-dimethoxybenzaldehyde
This protocol describes the subsequent steps to produce 2C-B from the aldehyde intermediate.
-
Materials: 4-Bromo-2,5-dimethoxybenzaldehyde, nitromethane, a suitable base (e.g., ammonium acetate or triethylamine), a reducing agent (e.g., lithium aluminum hydride (LAH) or sodium borohydride), and appropriate solvents.
-
Procedure:
-
Henry Reaction: Dissolve 4-Bromo-2,5-dimethoxybenzaldehyde in nitromethane. Add a catalytic amount of a suitable base and reflux the mixture to form 2,5-dimethoxy-4-bromonitrostyrene.[5][9] The product often crystallizes upon cooling.
-
Reduction: The nitrostyrene intermediate is then reduced to the corresponding amine. A powerful reducing agent like LAH in an anhydrous solvent (e.g., THF) is commonly used.[3][9] The reaction is highly exothermic and must be performed with extreme caution under an inert atmosphere.
-
Work-up: After the reduction is complete, the reaction is carefully quenched with water and a sodium hydroxide solution. The resulting solid is filtered, and the organic layer is separated.
-
Purification: The crude 2C-B freebase is typically an oil and can be purified by distillation or converted to its hydrochloride salt for easier handling and purification by recrystallization.[4][9]
-
Utility in Cross-Coupling Reactions
The bromine atom on the aromatic ring of this compound and its derivatives makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.
Workflow for Suzuki-Miyaura Cross-Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
While direct cross-coupling of the phenol can be challenging due to the acidic proton, it is often converted to a more suitable derivative, such as a boronic acid or ester, for use in Suzuki-Miyaura reactions. The boronic acid derivative, (4-Bromo-2,5-dimethoxyphenyl)boronic acid, is a versatile building block for constructing biaryl structures.[10]
Protocol 3: Suzuki-Miyaura Cross-Coupling of (4-Bromo-2,5-dimethoxyphenyl)boronic Acid
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling reaction.[10]
-
Materials: (4-Bromo-2,5-dimethoxyphenyl)boronic acid, an aryl halide or triflate, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF).
-
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide or triflate (1.0 equivalent), (4-Bromo-2,5-dimethoxyphenyl)boronic acid (1.2-1.5 equivalents), the base (2.0-3.0 equivalents), and the palladium catalyst (1-5 mol%).
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Table 2: Solvent Effects in Suzuki-Miyaura Cross-Coupling [10]
| Solvent System | Typical Conditions | Advantages | Disadvantages |
| Toluene/Water | Biphasic, requires a phase-transfer catalyst in some cases. | Good for a wide range of substrates. | Can be sensitive to the quality of the base. |
| Dioxane/Water | Miscible, often gives homogeneous reaction mixtures. | Generally high yields. | Dioxane is a suspected carcinogen. |
| DMF | Polar aprotic solvent. | Good for poorly soluble substrates. | Can lead to side reactions like hydrodehalogenation. |
| THF/Water | Versatile solvent system. | Can favor reactions at chloride over triflate. | Lower boiling point may limit reaction temperature. |
Safety and Handling
This compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood.[11] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[12]
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its rich functionality allows for a diverse range of chemical transformations, making it a key intermediate in the synthesis of pharmacologically active compounds and other complex organic molecules. The protocols and information provided in this guide are intended to assist researchers in leveraging the full synthetic potential of this important synthon.
References
-
Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). MDPI. [Link]
-
2C B Synthesis IceCool PDF. Scribd. [Link]
-
Synthesis of 2C-B from Anise Oil (Anethole). The Hive. [Link]
-
This compound. PubChem. [Link]
-
Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. ScienceMadness. [Link]
-
2C-B. Wikipedia. [Link]
-
Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human. PubMed. [Link]
-
Successful 2C-B Syntheses. Erowid. [Link]
-
Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed Central. [Link]
-
4-Bromo-2,5-dimethoxyphenethylamine (2C-B): a review of the public domain literature. Forensic Science International. [Link]
-
4-BROMO-2,5-DIMETHOXYPHENETHYLAMINE. SWGDrug. [Link]
-
Synthesis of 4-bromo-2,5-dimethoxy-PPA. The Hive. [Link]
- Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
-
Sulfoxide-mediated oxidative cross-coupling of phenols. Royal Society of Chemistry. [Link]
-
Catalytic Oxidative Coupling of Phenols and Related Compounds. PubMed Central. [Link]
-
Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. ResearchGate. [Link]
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- 2. This compound | C8H9BrO3 | CID 11287728 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. scribd.com [scribd.com]
- 5. 4-Bromo-2,5-dimethoxybenzaldehyde|98+%|CAS 31558-41-5 [benchchem.com]
- 6. 2C-B - Wikipedia [en.wikipedia.org]
- 7. Synthesis of 2C-B from Anise Oil (Anethole) , Hive Novel Discourse [chemistry.mdma.ch]
- 8. Synthesis of 4-bromo-2,5-dimethoxy-PPA , Hive Methods Discourse [chemistry.mdma.ch]
- 9. Successful 2C-B Syntheses [erowid.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. echemi.com [echemi.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
Application Note & Protocol: Regioselective Bromination of 2,5-Dimethoxyphenol
Abstract
This document provides a comprehensive guide for the electrophilic bromination of 2,5-dimethoxyphenol, a critical transformation for synthesizing valuable intermediates in pharmaceutical and materials science research. We present a detailed, field-proven protocol using N-Bromosuccinimide (NBS) as a mild and selective brominating agent. The narrative emphasizes the mechanistic rationale behind the procedural steps, ensuring both reproducibility and a deeper understanding of the reaction dynamics. This guide includes a complete experimental workflow, safety protocols, characterization data, troubleshooting, and a visual process diagram to support researchers in achieving high-yield, regioselective synthesis of 4-bromo-2,5-dimethoxyphenol.
Introduction and Scientific Background
Brominated phenols are versatile building blocks in organic synthesis, serving as precursors for cross-coupling reactions, flame retardants, and biologically active molecules. The substrate, 2,5-dimethoxyphenol, possesses a highly activated aromatic ring due to the strong electron-donating effects of one hydroxyl and two methoxy substituents. This high activation level makes the molecule susceptible to electrophilic aromatic substitution, but it also presents a challenge in controlling regioselectivity and preventing over-bromination.[1]
The reaction proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl group is a powerful activating ortho-, para-director, while the methoxy groups are also strong activators. The combined directing effects strongly favor substitution at the C4 (para to -OH) and C6 (ortho to -OH) positions. Steric hindrance from the adjacent methoxy group at C2 can influence the accessibility of the C3 position. The choice of a less reactive brominating agent, such as N-Bromosuccinimide (NBS), over elemental bromine (Br₂) allows for a more controlled, mono-bromination of the highly activated ring.[2][3] Non-polar solvents are often employed to temper the reactivity and prevent the formation of polybrominated byproducts, which are more common in polar solvents.[1][2]
This protocol is optimized for the synthesis of 4-bromo-2,5-dimethoxyphenol, the thermodynamically favored product, by leveraging precise control over stoichiometry and reaction conditions.
Experimental Workflow Overview
The following diagram illustrates the complete workflow for the synthesis, purification, and analysis of 4-bromo-2,5-dimethoxyphenol.
Caption: Workflow for the bromination of 2,5-dimethoxyphenol.
Materials and Equipment
Reagents & Chemicals
| Reagent | Formula | MW ( g/mol ) | Amount | Mmol | Equiv. | Notes |
| 2,5-Dimethoxyphenol | C₈H₁₀O₃ | 154.16 | 1.54 g | 10.0 | 1.0 | Starting material |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 1.87 g | 10.5 | 1.05 | Brominating agent |
| Dichloromethane (CH₂Cl₂) | CH₂Cl₂ | 84.93 | 50 mL | - | - | Anhydrous, reaction solvent |
| Sodium Thiosulfate (Na₂S₂O₃) | Na₂S₂O₃ | 158.11 | ~1 g | - | - | For 10% (w/v) quench soln. |
| Sodium Chloride (NaCl) | NaCl | 58.44 | ~5 g | - | - | For saturated brine solution |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | ~5 g | - | - | Drying agent |
| Silica Gel | SiO₂ | 60.08 | ~50 g | - | - | For column chromatography |
| Hexane / Ethyl Acetate | - | - | ~400 mL | - | - | Eluent for chromatography |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice/water bath
-
Glass funnel and filter paper
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass chromatography column
-
Beakers, Erlenmeyer flasks, graduated cylinders
-
Thin Layer Chromatography (TLC) plates (silica gel), chamber, and UV lamp
-
Standard laboratory glassware and personal protective equipment (PPE)
Detailed Experimental Protocol
Time Allotment: 4-6 hours (including work-up and purification)
-
Reaction Setup:
-
Place 1.54 g (10.0 mmol) of 2,5-dimethoxyphenol into a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Add 50 mL of anhydrous dichloromethane (CH₂Cl₂). Stir the mixture at room temperature until the phenol is completely dissolved.
-
Causality: Dichloromethane is an excellent non-polar solvent that helps to moderate the reactivity of the highly activated phenol, thus favoring mono-bromination.
-
-
Bromination Reaction:
-
Cool the flask in an ice/water bath to 0°C.
-
Once cooled, add 1.87 g (10.5 mmol) of N-Bromosuccinimide (NBS) in three small portions over 15 minutes.
-
Causality: Cooling the reaction mixture is crucial to control the exothermic nature of the bromination, preventing thermal decomposition and the formation of undesired side products. The portion-wise addition of NBS maintains a low concentration of the electrophile, enhancing regioselectivity. A slight excess of NBS (1.05 eq) ensures complete consumption of the starting material.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature.
-
Continue stirring for an additional 1-2 hours.
-
Monitor the reaction progress using TLC (e.g., 4:1 Hexane:Ethyl Acetate eluent). The starting material should be consumed, and a new, lower Rf spot corresponding to the product should appear.
-
-
Work-up and Extraction:
-
Pour the reaction mixture into a 250 mL separatory funnel containing 50 mL of a 10% aqueous sodium thiosulfate solution. Shake the funnel.
-
Causality: Sodium thiosulfate quenches any unreacted NBS or free bromine, which would otherwise lead to impurities and color the organic layer.
-
Separate the organic layer. Wash the organic layer sequentially with 50 mL of deionized water and then 50 mL of saturated brine solution.
-
Causality: The water wash removes water-soluble byproducts (like succinimide), and the brine wash helps to break any emulsions and begins the drying process.
-
Dry the isolated organic layer over anhydrous sodium sulfate (~5 g). Swirl the flask and let it stand for 10-15 minutes.
-
-
Isolation of Crude Product:
-
Filter the dried solution through a fluted filter paper into a clean, pre-weighed round-bottom flask.
-
Remove the dichloromethane solvent using a rotary evaporator. The crude product should be obtained as a pale yellow or off-white solid.
-
-
Purification:
-
Purify the crude product via flash column chromatography on silica gel.
-
Prepare the column using a slurry of silica gel in hexane.
-
Load the crude product onto the column (dry loading is recommended).
-
Elute the column with a gradient of ethyl acetate in hexane (starting from 5% ethyl acetate and gradually increasing to 15%). Collect fractions and monitor by TLC.
-
Combine the fractions containing the pure product and remove the solvent via rotary evaporation to yield 4-bromo-2,5-dimethoxyphenol as a white crystalline solid.
-
Expected Results and Characterization
-
Yield: 75-85%
-
Appearance: White to off-white crystalline solid.
-
Characterization Data (for 4-bromo-2,5-dimethoxyphenol):
-
¹H NMR (400 MHz, CDCl₃): δ 7.11 (s, 1H, Ar-H), 6.98 (s, 1H, Ar-H), 5.45 (s, 1H, -OH), 3.87 (s, 3H, -OCH₃), 3.82 (s, 3H, -OCH₃).
-
¹³C NMR (100 MHz, CDCl₃): δ 149.8, 148.2, 142.1, 115.9, 114.7, 102.9, 56.8, 56.4.[4]
-
Mass Spectrometry (EI-MS): m/z (%) = 234/232 (M⁺, 100/98), 219/217 (M⁺-CH₃), 191/189.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Reaction | Inactive NBS. | Use freshly opened or recrystallized NBS. Ensure the reaction is stirred efficiently. |
| Low Yield | Incomplete reaction; loss during work-up or purification. | Allow the reaction to run longer, monitoring by TLC. Be careful during extractions to avoid losing the organic layer. Optimize chromatography elution. |
| Formation of Multiple Products (Polybromination) | Reaction temperature too high; brominating agent too reactive or added too quickly. | Maintain the reaction at 0°C during NBS addition. Use a non-polar solvent like CH₂Cl₂ or CCl₄. Avoid using Br₂ unless polybromination is desired. |
| Product is Dark/Colored | Presence of residual bromine or oxidation. | Ensure the quench with sodium thiosulfate is thorough. Store the final product under an inert atmosphere and protected from light. |
Safety and Hazard Information
This protocol must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.
-
2,5-Dimethoxyphenol: Harmful if swallowed. Causes skin and eye irritation.
-
N-Bromosuccinimide (NBS): Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed.[5][6][7] Reacts with moisture and light. Handle with care and store in a cool, dry, dark place.
-
Dichloromethane (CH₂Cl₂): Volatile and a suspected carcinogen. Avoid inhalation of vapors.
-
Bromine (if used as an alternative): Highly corrosive, toxic, and causes severe burns upon contact.[8][9] Extreme caution is required. Always have a sodium thiosulfate solution ready for spills.[8]
Waste Disposal: All organic waste should be collected in a designated halogenated waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.
References
-
Khan Academy. (2022). Bromination of Phenols | Electrophilic aromatic substitution. YouTube. Available at: [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Available at: [Link]
-
Chemistry Student. (2022). Bromination of Phenol (A-Level Chemistry). YouTube. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water. RSC Education. Available at: [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Bromine. Available at: [Link]
-
Beilstein Journals. (n.d.). Supplementary Information for a related bromophenol synthesis. Available at: [Link]
-
Capot Chemical. (2018). MSDS of N-Bromosuccinimide (NBS). Available at: [Link]
-
Pharmaceutical Organic Chemistry II Lab Manual. (n.d.). General procedures for aromatic substitution reactions. Available at: [Link]
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The Pivotal Role of 4-Bromo-2,5-dimethoxy-phenol in Medicinal Chemistry: From Neuroscience Research to Novel Therapeutic Agents
In the landscape of medicinal chemistry, the strategic utilization of versatile building blocks is paramount to the discovery and development of novel therapeutic agents. Among these, 4-Bromo-2,5-dimethoxy-phenol emerges as a compound of significant interest. Its unique substitution pattern, featuring a reactive phenol, electron-donating methoxy groups, and a strategically positioned bromine atom, renders it a valuable precursor for a diverse range of biologically active molecules. This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and insights for researchers, scientists, and drug development professionals. While historically noted for its role in the synthesis of psychoactive compounds for neuroscience research, this document also sheds light on the broader and promising therapeutic potential of its derivatives, particularly in the realms of oncology and antioxidant therapies.
Introduction: The Chemical Versatility of this compound
This compound is an aromatic organic compound characterized by a phenol ring substituted with a bromine atom at the 4-position and two methoxy groups at the 2- and 5-positions, respectively. This arrangement of functional groups provides a rich platform for a variety of chemical transformations. The hydroxyl group can be readily alkylated or acylated, the bromine atom serves as a handle for cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds, and the methoxy groups influence the electron density of the aromatic ring, directing further electrophilic substitution.
This inherent reactivity has led to its application in the synthesis of a range of target molecules with diverse pharmacological profiles. The following sections will detail the synthesis of this compound itself, its application in the preparation of a key research tool in neuropharmacology, and the exciting potential of its broader derivative class in developing new medicines.
PART 1: Synthesis of this compound
The synthesis of this compound is most commonly achieved through the selective bromination of 2,5-dimethoxyphenol. The electron-donating methoxy groups activate the aromatic ring towards electrophilic substitution, with the position para to the hydroxyl group being highly favored.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,5-dimethoxyphenol
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and stirring bar
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,5-dimethoxyphenol (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Brominating Agent: Slowly add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains at 0 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a solid.
Causality Behind Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is chosen as the brominating agent as it is a solid, making it easier to handle than liquid bromine, and it often provides higher selectivity for the desired monobrominated product, minimizing the formation of dibrominated byproducts.
-
Anhydrous Dichloromethane (DCM): The use of an anhydrous solvent is crucial to prevent side reactions that could be initiated by water.
-
Inert Atmosphere: An inert atmosphere prevents oxidation of the phenol starting material and intermediate products.
-
Low Temperature (0 °C): Conducting the reaction at a low temperature helps to control the reactivity of the bromination reaction and improve the selectivity for the desired isomer.
PART 2: Application in Neuroscience Research - Synthesis of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B)
A primary and well-documented application of this compound is as a precursor in the synthesis of 4-bromo-2,5-dimethoxyphenethylamine, commonly known as 2C-B.[1] 2C-B is a psychoactive compound that acts as a potent partial agonist of the serotonin 5-HT2A and 5-HT2C receptors.[2] Due to its specific pharmacological profile, it is a valuable tool in neuroscience research for studying the function of these receptors and their role in various physiological and pathological processes. The synthesis typically proceeds through the conversion of this compound to its corresponding benzaldehyde, followed by a Henry reaction and subsequent reduction.
Synthetic Workflow for 2C-B from this compound
Caption: Synthetic pathway from this compound to 2C-B.
Experimental Protocol: Synthesis of 4-Bromo-2,5-dimethoxybenzaldehyde
Materials:
-
This compound
-
Dimethyl sulfate (DMS) or other suitable methylating agent
-
Potassium carbonate (K₂CO₃)
-
Acetone or other suitable solvent
-
Oxidizing agent (e.g., PCC, PDC, or Swern oxidation reagents)
-
Dichloromethane (DCM)
-
Standard laboratory glassware
Procedure:
-
Methylation of the Phenol: In a round-bottom flask, dissolve this compound (1 equivalent) in acetone. Add potassium carbonate (2-3 equivalents) and dimethyl sulfate (1.2 equivalents). Reflux the mixture for several hours until the reaction is complete (monitored by TLC). After cooling, filter off the potassium carbonate and evaporate the solvent. Purify the resulting 2-bromo-1,4-dimethoxybenzene.
-
Formylation: The conversion of 2-bromo-1,4-dimethoxybenzene to 4-bromo-2,5-dimethoxybenzaldehyde can be achieved through various formylation methods, such as the Vilsmeier-Haack reaction or by lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). A common laboratory-scale method is the bromination of 2,5-dimethoxybenzaldehyde.[3]
Experimental Protocol: Synthesis of 2C-B from 4-Bromo-2,5-dimethoxybenzaldehyde
Materials:
-
4-Bromo-2,5-dimethoxybenzaldehyde
-
Nitromethane
-
Ammonium acetate or other suitable base
-
Lithium aluminum hydride (LAH) or other suitable reducing agent
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Henry Reaction: Dissolve 4-Bromo-2,5-dimethoxybenzaldehyde (1 equivalent) in nitromethane (used as both reactant and solvent). Add a catalytic amount of ammonium acetate and reflux the mixture for 2-4 hours.[4] Upon cooling, the product, 1-(4-bromo-2,5-dimethoxyphenyl)-2-nitroethene, will precipitate and can be collected by filtration.
-
Reduction of the Nitroalkene: In a separate flame-dried, three-necked flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LAH) (2-3 equivalents) in anhydrous THF. Cool the suspension to 0 °C. Slowly add a solution of the 1-(4-bromo-2,5-dimethoxyphenyl)-2-nitroethene (1 equivalent) in anhydrous THF to the LAH suspension. After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours.
-
Work-up and Isolation: Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water. Filter the resulting aluminum salts and wash the filter cake with THF. Combine the filtrates and evaporate the solvent. The resulting oil is the freebase of 2C-B. Dissolve the oil in a suitable solvent (e.g., isopropanol) and bubble dry HCl gas through the solution to precipitate 2C-B as its hydrochloride salt. Collect the salt by filtration and dry under vacuum.
PART 3: Broader Medicinal Chemistry Applications - Anticancer and Antioxidant Potential
Beyond its application in neuroscience, the bromophenol scaffold is gaining significant attention for its potential therapeutic properties, particularly in oncology and as a source of antioxidants.[5][6] The presence of the phenol group and the overall electronic nature of the substituted ring system are key to these activities.
A. Anticancer Activity of Bromophenol Derivatives
Several studies have demonstrated that derivatives of bromophenols exhibit potent cytotoxic activity against various cancer cell lines.[4][7] The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways.
Quantitative Data: Anticancer Activity of Bromophenol Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Bromophenol-Indolin-2-one Hybrids | A549 (Lung) | 5.2 - 15.8 | [7] |
| Bel7402 (Liver) | 3.1 - 12.4 | [7] | |
| HeLa (Cervical) | 4.5 - 18.2 | [7] | |
| Methylated/Acetylated Bromophenols | K562 (Leukemia) | Varies | [5] |
Signaling Pathway: ROS-Mediated Apoptosis
Caption: Simplified pathway of ROS-mediated apoptosis induced by bromophenol derivatives.
B. Antioxidant Activity of Bromophenol Derivatives
The phenolic hydroxyl group is a key structural feature responsible for the antioxidant properties of bromophenols. It can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage to cells and biomolecules. The antioxidant capacity of these compounds can be evaluated using various in vitro assays.
Quantitative Data: Antioxidant Activity of Bromophenol Derivatives
| Assay | Compound Class | Activity Metric | Reference |
| DPPH Radical Scavenging | Benzylic Bromophenols | IC₅₀ values comparable to BHT and Trolox | [8] |
| ABTS Radical Scavenging | Benzylic Bromophenols | Effective scavengers | [8] |
| Ferric Reducing Antioxidant Power (FRAP) | Bromophenol Derivatives | Significant reducing ability |
Experimental Protocol: Evaluation of Antioxidant Activity (DPPH Assay)
Materials:
-
Test compound (bromophenol derivative)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions: Prepare a stock solution of the test compound in methanol. Prepare a solution of DPPH in methanol (typically 0.1 mM).
-
Assay Setup: In a 96-well plate, add a series of dilutions of the test compound to different wells. Add a fixed volume of the DPPH solution to each well. A control well should contain only DPPH and methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC₅₀ Determination: The IC₅₀ value (the concentration of the test compound that inhibits 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
Conclusion and Future Perspectives
This compound is a versatile and valuable building block in medicinal chemistry. While its role as a precursor to the psychoactive compound 2C-B is significant for neuropharmacological research, its true potential may lie in the development of novel therapeutic agents. The demonstrated anticancer and antioxidant activities of the broader class of bromophenol derivatives highlight a promising avenue for future drug discovery efforts. The synthetic protocols and biological evaluation methods detailed in this guide provide a solid foundation for researchers to explore the rich chemical space accessible from this unique starting material. Further investigation into the structure-activity relationships of novel derivatives will be crucial in optimizing their therapeutic efficacy and selectivity, potentially leading to the development of new treatments for a range of human diseases.
References
-
Cetin Bayrak, et al. (2021). Antioxidant and acetylcholinesterase inhibition properties of novel bromophenol derivatives. Journal of Biochemical and Molecular Toxicology, 35(11), e22888. [Link]
-
Wang, L., et al. (2018). Design, Synthesis and Biological Evaluation of Novel Bromophenol Derivatives Incorporating Indolin-2-One Moiety as Potential Anticancer Agents. Molecules, 23(10), 2635. [Link]
-
Dong, H., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Molecules, 27(3), 983. [Link]
-
Bayrak, Ç., et al. (2022). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Turkish Journal of Chemistry, 46(4), 1405-1416. [Link]
-
The Hive. (2003). Synthesis of 4-bromo-2,5-dimethoxy-PPA. Hive Methods Discourse. [Link]
-
PubChem. (2026). This compound. National Center for Biotechnology Information. [Link]
-
Wikipedia. (2026). 2C-B. Wikimedia Foundation. [Link]
-
Li, X., et al. (2011). Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs, 9(7), 1273-1294. [Link]
-
Dong, H., et al. (2020). Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications. Marine Drugs, 18(11), 553. [Link]
-
Carmo, H., et al. (2004). Metabolism of the designer drug 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in mice, after acute administration. Journal of Chromatography B, 811(2), 143-152. [Link]
-
Ettrup, A., et al. (2011). 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine. In Probe Reports from the Molecular Imaging and Contrast Agent Database. National Center for Biotechnology Information (US). [Link]
-
Bandil. (2003). Synthesis of 4-bromo-2,5-dimethoxy-PPA. The Hive. [Link]
-
Halberstadt, A. L., et al. (2019). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 62(24), 11213-11227. [Link]
-
The Hive. (2005). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. Sciencemadness Discussion Board. [Link]
-
Journal of Analytical Toxicology. (1985). 4-Bromo-2,5-dimethoxyphenethylamine: Identification of a New Street Drug. Journal of Analytical Toxicology, 9(2), 91-93. [Link]
-
da Silva, D. D., et al. (2023). Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). Polymers, 15(13), 2898. [Link]
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- 3. Sciencemadness Discussion Board - Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. - Powered by XMB 1.9.11 [sciencemadness.org]
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HPLC purification of synthesized 4-Bromo-2,5-dimethoxy-phenol
Application Note & Protocol
Topic: High-Performance Liquid Chromatography (HPLC) Purification of Synthesized 4-Bromo-2,5-dimethoxy-phenol
Abstract
This application note provides a comprehensive and robust methodology for the preparative purification of synthesized this compound from common reaction-related impurities. This compound is a key intermediate in the synthesis of various psychoactive compounds and other fine chemicals, making its purity paramount for subsequent research and development. The protocol herein leverages reversed-phase high-performance liquid chromatography (RP-HPLC), a powerful technique for separating moderately polar to nonpolar compounds.[1][2] We detail a complete workflow, from crude sample preparation to post-purification analysis, explaining the scientific rationale behind each step to ensure reproducibility and high recovery of the target compound with excellent purity. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable purification strategy for substituted phenolic compounds.
Introduction and Principles of Separation
The synthesis of this compound, often involving the bromination of 2,5-dimethoxyphenol or related precursors, typically yields a crude product containing unreacted starting materials, isomeric byproducts, and other process impurities.[3][4] Achieving high purity is essential for accurate characterization, biological testing, and ensuring the integrity of downstream synthetic steps.
The Rationale for Reversed-Phase HPLC:
Reversed-phase chromatography is the method of choice for this application due to the physicochemical properties of this compound (MW: 233.06 g/mol , Formula: C₈H₉BrO₃).[5][6] The molecule possesses significant hydrophobic character conferred by its brominated aromatic ring and methoxy groups, leading to strong retention on a nonpolar stationary phase.
-
Stationary Phase: A C18 (octadecylsilane) column is selected as the stationary phase. This provides a highly nonpolar surface that interacts with the analyte via hydrophobic (van der Waals) forces.[1][7]
-
Mobile Phase: A polar mobile phase, consisting of a mixture of water and an organic solvent (acetonitrile), is used to elute the compounds. The separation is modulated by varying the concentration of the organic solvent.[8][9]
-
Controlling Peak Shape with pH: A critical aspect of purifying phenolic compounds is the control of the mobile phase pH. The hydroxyl group on the phenol is weakly acidic. At neutral or basic pH, it can deprotonate to form a phenolate anion. This ionization leads to poor chromatographic performance, including severe peak tailing and shifting retention times. To suppress this ionization and ensure the analyte is in a single, neutral form, the mobile phase is acidified with a small amount of trifluoroacetic acid (TFA) or phosphoric acid.[8] This results in sharp, symmetrical peaks and highly reproducible results.
Experimental Workflow Overview
The purification process follows a logical sequence from the initial crude material to the final, verified product. The workflow is designed to maximize purity and recovery.
Caption: Workflow for the purification of this compound.
Materials and Methods
Equipment and Consumables
| Equipment/Consumable | Specification |
| HPLC System | Preparative HPLC system with gradient pump, autosampler, and UV/Vis or DAD |
| detector. Equipped with a fraction collector. | |
| Preparative Column | C18 bonded silica, 5-10 µm particle size, ≥20 mm internal diameter |
| Analytical Column | C18 bonded silica, 3-5 µm particle size, 4.6 mm internal diameter, 150-250 mm length |
| Solvents | HPLC grade Acetonitrile (ACN) and ultrapure water |
| Acid Modifier | Trifluoroacetic Acid (TFA), HPLC grade |
| Sample Filters | 0.45 µm PTFE syringe filters |
| Vials | Autosampler vials and collection tubes/flasks |
| Solvent Evaporator | Rotary evaporator with vacuum pump and water bath |
| Analytical Balance | 4-decimal place readability |
HPLC Method Parameters
The following parameters should be used as a starting point. Optimization may be required based on the specific impurity profile of the crude material.
| Parameter | Preparative Method | Analytical Method |
| Column | C18, 21.2 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% TFA | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Acetonitrile + 0.1% TFA |
| Flow Rate | 20.0 mL/min | 1.0 mL/min |
| Injection Volume | 500 - 2000 µL (dependent on concentration) | 10 µL |
| Detection Wavelength | 280 nm (Phenolic compounds typically absorb near this wavelength[10]) | 280 nm |
| Column Temperature | Ambient (e.g., 25 °C) | 25 °C |
| Gradient Program | Time (min) | %B |
| 0.0 | 40 | |
| 2.0 | 40 | |
| 12.0 | 70 | |
| 12.1 | 95 | |
| 14.0 | 95 | |
| 14.1 | 40 | |
| 16.0 | 40 |
Detailed Experimental Protocol
Part A: Sample Preparation
-
Dissolution: Accurately weigh the crude synthesized this compound. Dissolve it in a minimal amount of a 50:50 mixture of Mobile Phase A and B to create a concentrated stock solution (e.g., 20-50 mg/mL). Use sonication if necessary to ensure complete dissolution.
-
Filtration: Draw the solution into a syringe and filter it through a 0.45 µm PTFE syringe filter into a clean autosampler vial.[11] This critical step removes particulate matter that could damage the HPLC column and system.
Part B: HPLC System Setup and Equilibration
-
System Purge: Purge both mobile phase lines (A and B) for at least 5 minutes to remove air bubbles and ensure solvent consistency.
-
Column Equilibration: Install the preparative C18 column. Equilibrate the column with the initial mobile phase conditions (40% B) at the specified flow rate (20.0 mL/min) for at least 10-15 column volumes, or until a stable baseline is achieved at the detector.
Part C: Purification Run and Fraction Collection
-
Blank Injection: Perform an injection of the dissolution solvent (e.g., 50:50 A:B) to ensure there are no system peaks that could interfere with the purification.
-
Analytical Scout Run: It is highly recommended to first inject a small aliquot of the prepared sample onto an analytical HPLC system using the analytical method. This provides the exact retention time of the target compound and a preview of the separation, which is crucial for setting up the fraction collector accurately.
-
Preparative Injection: Inject the filtered sample onto the equilibrated preparative HPLC system.
-
Fraction Collection: Monitor the chromatogram in real-time. Set the fraction collector to begin collecting the eluent just before the target peak begins to rise from the baseline and to stop collecting just after it returns to baseline. Combining fractions from multiple runs may be necessary to process the entire batch of crude material.
Part D: Post-Purification Processing and Analysis
-
Solvent Evaporation: Combine the collected fractions containing the pure compound. Remove the acetonitrile and water using a rotary evaporator. A bath temperature of 40-50 °C is typically sufficient. This will yield the purified this compound, likely as a solid.[12]
-
Purity Verification: Prepare a dilute solution (e.g., 0.1 mg/mL) of the final product in the mobile phase. Analyze it using the analytical HPLC method. The resulting chromatogram should show a single major peak, allowing for the calculation of purity (typically >98%).
-
Identity Confirmation: Further confirm the identity and structural integrity of the purified compound using orthogonal analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Expected Results and Troubleshooting
Under the specified conditions, this compound is expected to elute as a sharp, symmetrical peak well-resolved from earlier-eluting polar impurities and later-eluting nonpolar byproducts. The analytical chromatogram of the final product should indicate a purity level of ≥98%.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Insufficient mobile phase acidification. 2. Column degradation or contamination. | 1. Ensure the concentration of TFA is 0.1% in both mobile phases. 2. Wash the column with a strong solvent or replace if necessary. |
| Poor Resolution | 1. Gradient is too steep. 2. Sample overload on the column. | 1. Decrease the slope of the gradient (e.g., extend the ramp from 40% to 70% B over a longer time). 2. Reduce the injection volume or concentration. |
| Shifting Retention Times | 1. Inconsistent mobile phase preparation. 2. Air bubbles in the pump. 3. Column not fully equilibrated. | 1. Prepare fresh mobile phase accurately. 2. Purge the HPLC system thoroughly. 3. Increase column equilibration time. |
| No Peak Detected | 1. Compound is not eluting. 2. Detector issue (e.g., lamp off). | 1. Increase the final %B in the gradient to 100% to elute highly retained species. 2. Check detector settings and lamp status. |
Conclusion
The reversed-phase HPLC method detailed in this application note provides an effective and reliable strategy for the purification of synthesized this compound. By employing a C18 stationary phase with an acidified acetonitrile/water mobile phase gradient, high purity (>98%) and good recovery of the target compound can be consistently achieved. The principles and protocols described herein are foundational and can be adapted for the purification of other substituted aromatic and phenolic compounds, serving as a valuable tool for researchers in synthetic chemistry and drug development.
References
- INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. (n.d.).
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- SciSpace. (n.d.). Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products.
- National Institutes of Health (NIH). (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
- Guidechem. (n.d.). This compound 557757-32-1 wiki.
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- Sigma-Aldrich. (n.d.). Developing HPLC Methods.
- Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works.
- PubChem. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound.
- AKJournals. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples.
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
- Taylor & Francis Online. (2021). HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts.
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- Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE).
- SWGDrug. (2005). 4-BROMO-2,5-DIMETHOXYPHENETHYLAMINE.
- Doc Brown's Chemistry. (n.d.). uv-visible light absorption spectrum of phenol.
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- 10. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes [docbrown.info]
- 11. swgdrug.org [swgdrug.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Investigating the Role of 4-Bromo-2,5-dimethoxy-phenol in Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide to understanding and exploring the potential of 4-Bromo-2,5-dimethoxy-phenol as a modulator of enzyme activity. While direct enzymatic inhibition studies on this specific molecule are not extensively documented, its structural similarity to known bioactive compounds suggests its potential as a valuable research tool in enzyme kinetics and drug discovery. This document synthesizes information on related bromophenol derivatives to propose potential applications and detailed protocols for investigating the enzymatic interactions of this compound.
Introduction: The Scientific Rationale for Investigating this compound
This compound is a substituted phenol with a chemical structure that makes it an intriguing candidate for biological activity.[1][2][3] While it is recognized as a metabolite of the psychoactive compound 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in mice, its independent biological functions are an area of emerging interest.[4][5] The presence of a hydroxyl group, methoxy groups, and a bromine atom on the phenyl ring provides a scaffold for potential interactions with enzyme active sites.
Derivatives of bromophenols have demonstrated a range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[6][7][8] For instance, certain bromophenol derivatives have been shown to induce apoptosis in leukemia cells and inhibit pro-inflammatory responses.[6][7] This suggests that the core bromophenol structure can serve as a pharmacophore for modulating key cellular pathways, which are often regulated by enzymes. This document, therefore, provides a roadmap for researchers to explore the enzyme-inhibitory potential of this compound.
Potential Enzyme Targets and Mechanisms of Action
Based on the known biological activities of structurally related compounds, we can hypothesize several classes of enzymes that may be inhibited by this compound.
Protein Kinases
Many phenolic compounds are known to interact with the ATP-binding site of protein kinases, which are crucial regulators of cell signaling. Given that a precursor to the dual Src/Abl tyrosine kinase inhibitor Bosutinib is a related bromophenol, exploring the effect of this compound on various kinases is a logical starting point.[9]
Enzymes in Inflammatory Pathways
The anti-inflammatory properties of bromophenol derivatives suggest that this compound may inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[6][10] Inhibition of these enzymes would reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
Monoamine Oxidases (MAOs)
This compound is a metabolite of 2C-B, a compound metabolized by MAO-A and MAO-B.[4][11] It is plausible that the metabolite itself could act as a feedback inhibitor of these enzymes, which are significant targets in the treatment of neurological disorders.
Experimental Workflow for Screening and Characterization
A systematic approach is essential for evaluating the enzyme-inhibitory potential of this compound. The following workflow outlines the key stages of investigation.
Figure 2: A conceptual diagram of enzyme inhibition by this compound.
Conclusion
This compound represents a promising, yet underexplored, chemical entity for the study of enzyme inhibition. Its synthesis is feasible, and the biological activities of its structural analogs provide a strong rationale for its investigation. [12][13]The protocols and workflows detailed in these application notes offer a robust framework for researchers to begin to elucidate the therapeutic and research potential of this compound.
References
-
Unveiling the Biological Promise: A Comparative Analysis of 4-Bromo-2-methoxyphenol Derivatives and Their Analogues. Benchchem. 6
-
This compound | C8H9BrO3 | CID 11287728. PubChem.
-
Application Notes and Protocols for the Synthesis of Bioactive Heterocyclic Compounds from 4-Bromo-2-methoxyphenol. Benchchem. 12
-
This compound 557757-32-1 wiki. Guidechem.
-
Synthesis and NLRP3-Inflammasome Inhibitory Activity of the Naturally Occurring Velutone F and of Its Non-Natural Regioisomeric Chalconoids. MDPI.
-
Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. PMC - NIH.
-
2C-B. Wikipedia.
-
4-Bromo-2,5-dimethoxybenzaldehyde, 98+%. Fisher Scientific.
-
This compound CAS#: 557757-32-1. ChemWhat.
-
4-bromo-2,5-DMA (hydrochloride). Cayman Chemical.
-
2,5-Dimethoxy-4-bromoamphetamine. Wikipedia.
-
This compound. Sigma-Aldrich.
-
Application Notes: 4-Bromo-2-methoxyphenol as a Key Intermediate in Bosutinib Synthesis. Benchchem. 9
-
Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. PMC - NIH.
-
What is 4-Bromo-2-methoxyphenol?. ChemicalBook.
-
2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI.
-
Metabolism of the designer drug 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in mice, after acute administration. PubMed.
-
Analysis of 4-bromo-2,5-dimethoxyphenethylamine abuser's urine: identification and quantitation of urinary metabolites. PubMed.
-
2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine. NCBI.
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- 1. This compound | C8H9BrO3 | CID 11287728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. chemwhat.com [chemwhat.com]
- 4. 2C-B - Wikipedia [en.wikipedia.org]
- 5. Metabolism of the designer drug 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in mice, after acute administration - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. Analysis of 4-bromo-2,5-dimethoxyphenethylamine abuser's urine: identification and quantitation of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-2,5-dimethoxy-phenol
Welcome to the technical support guide for the synthesis of 4-Bromo-2,5-dimethoxy-phenol. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis, purification, and analysis of this important compound. Our goal is to provide practical, experience-driven advice to help you navigate potential pitfalls and optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the most common synthetic route for this compound, and what are the primary impurities I should anticipate?
The most direct and common method for synthesizing this compound is through the electrophilic bromination of 2,5-dimethoxyphenol. This reaction is typically performed using a brominating agent such as elemental bromine (Br₂) or N-Bromosuccinimide (NBS) in a suitable solvent like acetic acid or a chlorinated solvent.[1][2]
During this synthesis, several impurities can arise from incomplete reaction, over-reaction, or alternative reaction pathways. Understanding these potential impurities is the first step in developing a robust process and a reliable purification strategy.
Causality Behind Impurity Formation:
The hydroxyl (-OH) and methoxy (-OCH₃) groups of the starting material are strong activating, ortho-, para-directing groups in electrophilic aromatic substitution.[3] This high reactivity, while facilitating the desired bromination, can also lead to undesired side products if the reaction conditions are not carefully controlled.
Table 1: Common Impurities in the Synthesis of this compound
| Impurity Name | Structure | Formation Mechanism | Key Analytical Signatures |
| 2,5-dimethoxyphenol | (Starting Material) | Incomplete reaction. | Presence of a singlet for the proton between the two methoxy groups in ¹H NMR. |
| 4,6-Dibromo-2,5-dimethoxy-phenol | (Over-bromination) | The product, this compound, is still activated and can undergo a second bromination. | Higher molecular weight peak in MS. Absence of one aromatic proton signal in ¹H NMR compared to the desired product. |
| 6-Bromo-2,5-dimethoxy-phenol | (Isomeric Impurity) | Although the 4-position is electronically and sterically favored, some substitution can occur at the alternative ortho position (6-position).[4] | Similar molecular weight to the desired product. Distinct aromatic proton splitting pattern in ¹H NMR. |
| Oxidized Byproducts | (Various quinone-type structures) | Phenols are susceptible to oxidation, especially in the presence of bromine, which can act as an oxidizing agent. | Often colored (yellow to brown) impurities. May be visible on TLC as colored spots. |
Q2: My TLC and HPLC analyses show multiple spots/peaks. How can I identify the likely culprits?
Multiple spots on a Thin Layer Chromatography (TLC) plate or multiple peaks in an High-Performance Liquid Chromatography (HPLC) chromatogram are common observations in this synthesis. A preliminary identification can often be made based on the principles of polarity.
-
Starting Material (2,5-dimethoxyphenol): Being a phenol, it is relatively polar and will have a lower Rf value on a normal-phase TLC plate compared to the brominated products.
-
Product (this compound): The introduction of a bromine atom increases the molecular weight and slightly decreases the polarity. It will have a higher Rf than the starting material.
-
Dibromo- Impurity (4,6-Dibromo-2,5-dimethoxy-phenol): This is the least polar of the main components due to the presence of two bromine atoms and will have the highest Rf value.
-
Isomeric Impurity (6-Bromo-2,5-dimethoxy-phenol): This will have a polarity and Rf value very similar to the desired 4-bromo product, often making separation by TLC or simple column chromatography challenging.[4]
-
Oxidized Byproducts: These are often highly colored and can be more polar than the starting material.
The following diagram illustrates the primary reaction and the formation of key byproducts.
Caption: Reaction scheme for the bromination of 2,5-dimethoxyphenol.
Q3: How can I minimize the formation of the 4,6-dibromo impurity?
The formation of the dibrominated byproduct is a classic example of a consecutive reaction where the product of the first reaction goes on to react further. To minimize this, the key is to control the reaction conditions to favor the mono-bromination.
Expertise-Driven Recommendations:
-
Stoichiometry is Critical: Use a precise 1:1 molar ratio of the brominating agent to 2,5-dimethoxyphenol. A slight sub-stoichiometric amount (e.g., 0.98 equivalents) of the brominating agent can be even more effective, though this will leave some unreacted starting material, which is often easier to separate than the dibromo- impurity.
-
Controlled Addition: Add the brominating agent solution dropwise to the solution of the phenol over an extended period.[2][5] This maintains a low concentration of the electrophile in the reaction mixture at any given time, reducing the statistical probability of a second bromination event on the already-formed product.
-
Temperature Management: Conduct the reaction at a low temperature, typically 0 °C to room temperature.[2][5] Higher temperatures can increase the rate of the second bromination and may lead to the formation of degradation products.
-
Monitoring the Reaction: Use TLC or HPLC to monitor the progress of the reaction. The reaction should be quenched as soon as the starting material is consumed to an acceptable level, preventing the reaction from proceeding to form more of the dibrominated product.
Q4: How can I ensure the regioselectivity for the 4-position over the 6-position?
The directing effects of the substituents on the aromatic ring govern the position of bromination. In 2,5-dimethoxyphenol, all three substituents (-OH at C1, -OCH₃ at C2, and -OCH₃ at C5) are ortho-, para-directing.
-
The -OH group strongly directs to its ortho (C2, C6) and para (C4) positions.
-
The C2 -OCH₃ group directs to its ortho (C3) and para (C6) positions.
-
The C5 -OCH₃ group directs to its ortho (C4, C6) and para (C2) positions.
Causality of Regioselectivity:
The positions are activated by the following number of groups:
-
C4: Activated by the para-directing -OH group and the ortho-directing C5 -OCH₃ group.
-
C6: Activated by the ortho-directing -OH group, the para-directing C2 -OCH₃ group, and the ortho-directing C5 -OCH₃ group.
While the C6 position appears more electronically activated, the C4 position is generally the major product due to steric hindrance.[1][4] The electrophile (bromine) is sterically hindered from approaching the C6 position, which is crowded by the adjacent -OH and -OCH₃ groups. The C4 position is much more accessible.
To maximize this inherent selectivity:
-
Use a Bulky Solvent: While not always practical, a bulkier solvent can sometimes enhance steric effects.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is sometimes reported to offer better regioselectivity than elemental bromine for electron-rich systems.[6]
Q5: What is the most effective protocol for purifying the crude this compound?
Purification is essential to remove unreacted starting material and side products. A combination of techniques is often most effective.
Step-by-Step Purification Protocol:
-
Work-up: After the reaction is complete, quench it by pouring the mixture into a large volume of cold water. If an acid like acetic acid was used as a solvent, it may be necessary to neutralize it with a mild base like sodium bicarbonate. The crude product should precipitate. Collect the solid by vacuum filtration and wash it with cold water.
-
Recrystallization (Primary Purification): This is often the most effective method for removing the majority of impurities.
-
Solvent Selection: A common and effective solvent system is ethanol/water. Dissolve the crude product in a minimal amount of hot ethanol.
-
Procedure: Slowly add hot water until the solution becomes slightly cloudy (the cloud point). Add a small amount of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture. The dibromo- impurity is typically more soluble in the mother liquor.
-
-
Column Chromatography (Secondary Purification): If recrystallization does not provide the desired purity, silica gel column chromatography is a reliable alternative.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing) is a good starting point. The less polar dibromo- impurity will elute first, followed by the desired product, and finally the more polar starting material.
-
Monitoring: Collect fractions and analyze them by TLC to pool the fractions containing the pure product.
-
Q6: How can I definitively confirm the identity and purity of my final product?
A combination of analytical techniques should be used to confirm the structure and assess the purity of the final compound.
Table 2: Analytical Characterization of this compound
| Analytical Technique | Expected Results for Pure Product |
| ¹H NMR (in CDCl₃) | - A singlet for the phenolic -OH proton. - Two singlets for the two -OCH₃ groups (around 3.8-3.9 ppm). - Two singlets for the two aromatic protons (around 6.9-7.2 ppm). The absence of coupling confirms the 1,2,4,5-substitution pattern. |
| ¹³C NMR (in CDCl₃) | - Six distinct signals for the aromatic carbons. - Two signals for the methoxy carbons. - The carbon attached to the bromine will be shifted to a characteristic region (around 110-115 ppm). |
| Mass Spectrometry (MS) | - A characteristic isotopic pattern for the molecular ion (M⁺) and (M+2)⁺ peaks with approximately 1:1 intensity, which is indicative of the presence of one bromine atom. |
| HPLC | - A single major peak with a consistent retention time under defined conditions. Purity can be assessed by the peak area percentage. |
| Melting Point | - A sharp melting point that corresponds to the literature value. Impurities will typically cause a depression and broadening of the melting point range. |
By cross-referencing the data from these techniques, you can be confident in the identity and purity of your synthesized this compound.
References
- Sardessai, M. S., & Abramson, H. N. (1991). Bromination of 2,5-Dimethoxybenzaldehyde.
-
The Hive. (2003). Synthesis of 4-bromo-2,5-dimethoxy-PPA. Erowid. Available at: [Link]
-
Organic Chemistry Praktikum. (2006). Bromination of 1,2-dimethoxybenzene to 4,5-dibromo-1,2-dimethoxybenzene. Available at: [Link]
-
Al-Zoubi, R. M. (2014). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Western Kentucky University. Available at: [Link]
-
Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution: The Mechanism. Available at: [Link]
-
BYJU'S. Electrophilic Substitution Reactions of Phenols. Available at: [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]
- U.S. Patent No. 3,546,302. (1970). Process for brominating phenols.
-
Chemistry LibreTexts. (2020). 22.6: Electrophilic Substitution of Phenols. Available at: [Link]
Sources
- 1. Synthesis of 4-bromo-2,5-dimethoxy-PPA , Hive Methods Discourse [chemistry.mdma.ch]
- 2. 4-Bromo-2,5-dimethoxybenzaldehyde|98+%|CAS 31558-41-5 [benchchem.com]
- 3. byjus.com [byjus.com]
- 4. Bromination of 2,5-Dimethoxybenzaldehyde - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting the Bromination of 2,5-Dimethoxyphenol
Welcome to the technical support center for the bromination of 2,5-dimethoxyphenol. As a Senior Application Scientist, I understand that even seemingly straightforward reactions can present challenges. This guide is designed to provide you with in-depth, field-proven insights to diagnose and resolve issues encountered during this electrophilic aromatic substitution. We will explore the causality behind experimental choices to ensure your next attempt is a success.
Troubleshooting Guide
This section addresses specific failed outcomes in a question-and-answer format.
Q1: My reaction resulted in a complex mixture of products with multiple spots on my TLC plate. How can I achieve selective mono-bromination?
A1: This is the most common issue when brominating a highly activated aromatic ring like 2,5-dimethoxyphenol. The hydroxyl (-OH) and two methoxy (-OCH₃) groups are strong activating, ortho-, para-directing groups, making the ring highly susceptible to over-bromination.[1][2]
Root Cause Analysis:
-
Highly Reactive Brominating Agent: Molecular bromine (Br₂) is often too reactive for activated phenols, leading to the rapid formation of di- and even tri-brominated products.[2][3]
-
Polar Protic Solvents: Solvents like water or acetic acid can polarize the Br-Br bond, increasing its electrophilicity and promoting polysubstitution.[4][5]
Solutions & Protocols:
-
Switch to a Milder Brominating Agent: The use of N-Bromosuccinimide (NBS) is highly recommended. NBS provides a low, steady concentration of electrophilic bromine, which allows for greater control over the reaction.[3][6][7] Alternative systems like potassium bromide (KBr) with an oxidant like potassium bromate (KBrO₃) in acidic media can also offer better control than Br₂.[6][8]
-
Control Stoichiometry: Ensure you are using a precise 1.0 to 1.1 molar equivalent of your brominating agent relative to the 2,5-dimethoxyphenol. An excess of the brominating agent will inevitably lead to polysubstitution.
-
Optimize Solvent Choice: Employing a less polar or non-polar solvent can dampen the reactivity. Dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) are excellent choices to favor mono-bromination.[9] Recent studies have also shown that ACS-grade methanol can be an effective solvent for selective ortho-bromination of phenols with NBS when catalyzed by p-toluenesulfonic acid (p-TsOH).[10]
-
Lower the Reaction Temperature: Perform the reaction at 0°C or even lower temperatures. This reduces the reaction rate and gives the mono-brominated product time to form before it can react further.
Q2: My reaction yielded no desired product, and I recovered only my starting material. What went wrong?
A2: A complete lack of reaction typically points to an issue with reagent activity or fundamental reaction conditions.
Root Cause Analysis:
-
Inactive Brominating Agent: N-Bromosuccinimide (NBS) can decompose over time, especially if it has been exposed to light or moisture. It should be a white crystalline solid. If it is yellow or brown, its activity may be compromised.
-
Insufficient Activation: While unlikely for this substrate, in some systems, an acid catalyst is necessary to generate a sufficiently powerful electrophile.[11]
-
Reaction Temperature Too Low: While low temperatures are good for selectivity, an excessively low temperature may prevent the reaction from initiating, especially with milder brominating agents.
Solutions & Protocols:
-
Verify Reagent Quality: Use freshly opened or purified NBS. NBS can be recrystallized from hot water to remove succinimide impurities.
-
Monitor with TLC: Actively monitor the reaction using Thin Layer Chromatography (TLC). If no product spot appears after a reasonable amount of time (e.g., 30-60 minutes), consider allowing the reaction to slowly warm to room temperature.
-
Consider a Catalyst: For challenging cases, a catalytic amount of a Lewis acid or a protic acid might be necessary, but this should be approached with caution as it can also increase the rate of polysubstitution.[11][12]
Q3: The reaction produced a significant amount of dark, insoluble tar. How can I prevent this?
A3: Phenols are sensitive to oxidation, and the formation of tarry byproducts is a classic sign of oxidative decomposition.[2]
Root Cause Analysis:
-
Harsh Reaction Conditions: Using strong oxidizing agents or allowing the reaction to proceed at elevated temperatures can degrade the starting material. Molecular bromine (Br₂) can act as both a brominating agent and an oxidizing agent.
-
Presence of Acidic Impurities: HBr is a byproduct of bromination with Br₂. This acid can catalyze polymerization and degradation pathways.
Solutions & Protocols:
-
Use a Milder Reagent: NBS is less prone to causing oxidation compared to Br₂.[6]
-
Maintain Low Temperatures: Conduct the reaction at 0°C or below in an ice bath to minimize side reactions.[8]
-
Incorporate an Acid Scavenger: If using a method that generates acid, consider adding a non-nucleophilic base like pyridine or 2,6-lutidine to neutralize the acid as it forms.
Q4: My yield of the desired 4-bromo-2,5-dimethoxyphenol is consistently low. How can I improve it?
A4: Low yields can stem from incomplete reactions, product loss during workup, or difficult purification.
Root Cause Analysis:
-
Incomplete Reaction: The reaction may not have been allowed to run to completion.
-
Workup Issues: The product may be partially soluble in the aqueous phase during extraction, or it may decompose upon quenching.
-
Purification Challenges: The product may co-elute with impurities during column chromatography, or it may be difficult to recrystallize.
Solutions & Protocols:
-
Optimize Reaction Time: Monitor the consumption of the starting material by TLC. Only proceed to the workup once the starting material is fully consumed.
-
Refine Workup Procedure: After the reaction, quench any remaining bromine with a solution of sodium thiosulfate or sodium bisulfite until the color disappears.[13] Ensure thorough extraction with a suitable organic solvent. A brine wash can help to break up emulsions and remove water from the organic layer.
-
Improve Purification:
-
Recrystallization: The target compound, 4-bromo-2,5-dimethoxyphenol, is a solid. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) is often an effective purification method.
-
Column Chromatography: If recrystallization is ineffective, use silica gel column chromatography. A gradient elution starting with a non-polar solvent (like hexanes) and gradually increasing the polarity with a more polar solvent (like ethyl acetate) can effectively separate the product from byproducts and starting material.
-
Frequently Asked Questions (FAQs)
-
Q: What is the expected major product for the mono-bromination of 2,5-dimethoxyphenol?
-
A: The major product is 4-bromo-2,5-dimethoxyphenol . The hydroxyl group is the most powerful activating group, and it directs incoming electrophiles primarily to the para position (position 4). The ortho positions (3 and 6) are sterically hindered by the adjacent methoxy groups, making the para position the most electronically and sterically favored site for substitution.[4]
-
-
Q: What is the role of glacial acetic acid as a solvent in bromination?
-
A: Glacial acetic acid is a polar, protic solvent that can stabilize the charged intermediate (the Wheland intermediate or sigma complex) formed during electrophilic aromatic substitution.[5] This can accelerate the reaction. However, for highly activated substrates, its polarity can also increase the reactivity of the brominating agent, potentially leading to over-bromination.[4]
-
-
Q: How can I effectively monitor the reaction's progress?
-
A: Thin Layer Chromatography (TLC) is the most effective method. Spot the reaction mixture on a TLC plate alongside your starting material. Use a solvent system like 4:1 Hexanes:Ethyl Acetate. The product, being more polar than the starting material due to the bromine atom, should have a slightly lower Rf value. The reaction is complete when the starting material spot has disappeared.
-
-
Q: What are the critical safety precautions for this experiment?
-
A: Bromine (Br₂) is highly toxic, corrosive, and volatile. Always handle it in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and heavy-duty gloves. NBS is a safer alternative but should still be handled with care. Have a quenching agent like sodium thiosulfate readily available to neutralize any spills.
-
Experimental Protocols & Data
Protocol: Selective Mono-bromination using N-Bromosuccinimide (NBS)
This protocol is designed to maximize the yield of 4-bromo-2,5-dimethoxyphenol while minimizing side products.
Materials:
-
2,5-dimethoxyphenol
-
N-Bromosuccinimide (NBS), recrystallized
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dimethoxyphenol (1.0 eq) in anhydrous dichloromethane (approx. 0.2 M concentration).
-
Cooling: Place the flask in an ice bath and stir the solution for 15 minutes until the temperature equilibrates to 0°C.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq) to the cooled solution in small portions over 10-15 minutes. Ensure the temperature does not rise above 5°C.
-
Reaction: Stir the reaction mixture at 0°C. Monitor the reaction progress by TLC every 20 minutes. The reaction is typically complete within 1-2 hours.
-
Workup: Once the starting material is consumed, filter the reaction mixture to remove the succinimide byproduct. Wash the filtrate with 1 M sodium thiosulfate solution, followed by water, and finally a brine solution.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield pure 4-bromo-2,5-dimethoxyphenol as a white to off-white solid.
Data Summary: Reagent and Solvent Effects
| Brominating Agent | Solvent | Typical Temperature | Expected Outcome/Selectivity |
| Br₂ in H₂O | Water | Room Temp | Low selectivity; rapid formation of 2,4,6-tribromophenol.[4] |
| Br₂ in HOAc | Acetic Acid | Room Temp | Poor to moderate selectivity; mixture of mono- and di-brominated products.[14][15] |
| Br₂ in CS₂ | Carbon Disulfide | 0°C | Good selectivity for mono-bromination (para-product).[9] |
| NBS | Dichloromethane | 0°C | Excellent selectivity for mono-bromination.[3][11] |
| KBr/KBrO₃ | Acetic Acid/H₂O | Room Temp | Good control; in-situ generation of Br₂ allows for stoichiometric precision.[6][8] |
Visualizations
Reaction Mechanism: Electrophilic Aromatic Substitution
Caption: Electrophilic substitution mechanism for phenol bromination.
Troubleshooting Workflow
Caption: A logical workflow for diagnosing bromination issues.
Parameter Relationships & Outcomes
Caption: Key parameter effects on bromination success.
References
-
Title: Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry - YouTube Source: YouTube URL: [Link]
-
Title: Bromination of 2,S-dimethoxybenzaldehyde Source: UKM Journal Article Repository URL: [Link]
-
Title: Bromination of 2,5-Dimethoxybenzaldehyde Source: Rhodium.ws URL: [Link]
-
Title: Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction Source: ChemRxiv URL: [Link]
-
Title: Synthesis of 4-bromo-2,5-dimethoxy-PPA Source: The Hive URL: [Link]
-
Title: Bromination of 1,2-dimethoxybenzene to 4,5-dibromo-1,2 Source: oc-praktikum.de URL: [Link]
-
Title: Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note Source: Save My Exams URL: [Link]
-
Title: Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach Source: TopSCHOLAR, Western Kentucky University URL: [Link]
-
Title: 2C-B - Wikipedia Source: Wikipedia URL: [Link]
- Title: Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile Source: Google Patents URL
-
Title: N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry Source: Master Organic Chemistry URL: [Link]
-
Title: Why use glacial acetic acid in bromination of anisole? Source: Chemistry Stack Exchange URL: [Link]
-
Title: Practical, mild and efficient electrophilic bromination of phenols by a new I( iii )-based reagent: the PIDA–AlBr 3 system Source: Royal Society of Chemistry URL: [Link]
-
Title: 22.6: Electrophilic Substitution of Phenols Source: Chemistry LibreTexts URL: [Link]
-
Title: Bromination - Common Conditions Source: Common Organic Chemistry URL: [Link]
-
Title: 4-Bromo-2,5-dimethoxyamphetamine Source: SWGDrug URL: [Link]
-
Title: Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? Source: Reddit URL: [Link]
-
Title: Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review Source: PubMed Central URL: [Link]
-
Title: The intermediates in the interaction of phenols with N-bromosuccinimide Source: Canadian Journal of Chemistry URL: [Link]
-
Title: The bromination of some derivatives of resorcinol Source: ResearchGate URL: [Link]
-
Title: Kinetics and mechanism of the bromination of phenols in aqueous solution. Evidence of general base catalysis of bromine attack Source: Canadian Journal of Chemistry URL: [Link]
-
Title: (PDF) Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review Source: ResearchGate URL: [Link]
-
Title: Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene Source: Master Organic Chemistry URL: [Link]
-
Title: Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol Source: National Institutes of Health (NIH) URL: [Link]
-
Title: 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine Source: National Center for Biotechnology Information (NCBI) URL: [Link]
- Title: Selective bromination of aromatic compounds using potassium tribromide Source: Google Patents URL
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- 12. Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US4940807A - Selective bromination of aromatic compounds using potassium tribromide - Google Patents [patents.google.com]
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- 15. Synthesis of 4-bromo-2,5-dimethoxy-PPA , Hive Methods Discourse [chemistry.mdma.ch]
Technical Support Center: Recrystallization of 4-Bromo-2,5-dimethoxy-phenol
This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 4-Bromo-2,5-dimethoxy-phenol via recrystallization. This document offers in-depth protocols, troubleshooting advice, and answers to frequently asked questions to address specific challenges encountered during the purification process.
Introduction to the Purification Challenge
This compound is a key chemical intermediate whose purity is critical for the success of subsequent synthetic steps and the integrity of final products. Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[1] The process relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.[1] A successful recrystallization can significantly enhance the purity of this compound by removing unreacted starting materials, by-products, and other contaminants.
This guide is structured to provide both the foundational principles and the practical steps necessary to develop a robust recrystallization protocol.
Physicochemical Properties of this compound
A thorough understanding of the compound's properties is the foundation for developing a successful purification strategy.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉BrO₃ | [2][3] |
| Molecular Weight | 233.06 g/mol | [2][3] |
| Appearance | Solid | [3] |
| Melting Point (°C) | Not widely reported. Must be determined experimentally. | |
| CAS Number | 557757-32-1 | [2] |
Note: The melting point is a critical indicator of purity. A pure compound will have a sharp melting range (typically <2°C). Impurities tend to depress and broaden the melting range. An experimentally determined melting point after recrystallization is the primary measure of success.
Frequently Asked Questions (FAQs)
This section addresses common queries that arise before and during the recrystallization process.
Q1: What is the fundamental principle of recrystallization?
A1: Recrystallization is based on the principle that the solubility of most solid compounds increases significantly with a rise in temperature.[4] An ideal recrystallization solvent will dissolve the target compound completely at or near its boiling point but will have very low solubility for the compound at low temperatures (e.g., 0-4°C). Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).
Q2: How do I select the best solvent for this compound?
A2: Solvent selection is the most critical step and often requires empirical testing. The ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound completely at its boiling point.
-
Yield well-formed crystals upon cooling.
-
Be chemically inert to the compound.
-
Have a boiling point below the melting point of the compound to prevent "oiling out".
-
Be volatile enough to be easily removed from the purified crystals.
Based on the structure of this compound (a polar phenol with some non-polar aromatic character) and data from related compounds, good starting points for solvent screening include:
-
Acetonitrile [7]
-
Mixed solvent systems , such as ethyl acetate/petroleum ether or ethanol/water.
A systematic approach to solvent screening is detailed in the experimental protocol below.
Q3: What are the likely impurities in my crude this compound sample?
A3: Impurities will depend on the synthetic route used. Common possibilities include:
-
Unreacted Starting Materials: Such as 1,4-dimethoxybenzene or 2,5-dimethoxybenzaldehyde.[7]
-
Side-Reaction By-products: Bromination of aromatic rings can sometimes lead to the formation of regioisomers or poly-brominated species.
-
Reagents from Synthesis: Residual acids or bases used in the reaction.
Q4: What specific safety precautions should I take?
A4: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. All procedures should be performed in a well-ventilated fume hood. Brominated aromatic compounds should be handled with care as they can be irritants and may have unknown toxicological properties. Always consult the Safety Data Sheet (SDS) for the specific solvents being used.
Experimental Protocol: Purifying this compound
This section provides a detailed, step-by-step methodology for developing a recrystallization procedure.
Part 1: Solvent Screening
The objective is to identify a suitable solvent or solvent system empirically.
Materials:
-
Crude this compound
-
Test tubes (small)
-
A selection of potential solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, toluene, ethyl acetate, hexane)
-
Hot plate and a sand or water bath
-
Pasteur pipettes
Procedure:
-
Place approximately 20-30 mg of the crude solid into several separate test tubes.
-
To each tube, add a different solvent dropwise at room temperature, swirling after each addition. Observe the solubility. An ideal solvent will not dissolve the solid at this stage.
-
If the solid is insoluble at room temperature, gently heat the test tube in a sand or water bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the clear solution to cool slowly to room temperature, and then place it in an ice-water bath for 10-15 minutes.
-
Observe the formation of crystals. The solvent that dissolves the compound when hot and produces a good yield of crystals upon cooling is the best choice.
Part 2: Bulk Recrystallization Workflow
Once a suitable solvent has been identified, proceed with the bulk purification.
Caption: Workflow for the recrystallization of this compound.
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate. Continue adding solvent until the solid just dissolves at the boiling point of the solvent. Using the minimum amount of hot solvent is key to maximizing yield.[4]
-
Hot Filtration (if necessary): If you observe any insoluble impurities (e.g., dust, solid by-products) in the hot solution, you must perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents the desired compound from crystallizing prematurely on the filter paper.
-
Crystallization: Cover the flask containing the clear solution and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice-water bath to maximize the precipitation of the product.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor which contains the soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
-
Analysis: Once dry, determine the mass of the recovered crystals to calculate the percent yield. Crucially, measure the melting point of the purified product. A sharp melting range close to the literature value (if one can be found) indicates high purity.
Troubleshooting Guide
This section provides solutions to common problems encountered during recrystallization.
Caption: Troubleshooting common issues in recrystallization.
References
- CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
-
2C-B - Wikipedia. [Link]
-
Song, Y., Parkin, S., & Lehmler, H. J. (2010). 1-Bromo-4-chloro-2,5-dimethoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 66(2), o339. [Link]
-
4-Bromo-2,5-Dimethoxyphenethylamine | C10H14BrNO2 | CID 98527 - PubChem. [Link]
-
4-BROMO-2,5-DIMETHOXYPHENETHYLAMINE - SWGDrug. [Link]
-
Synthesis of 4-bromo-2,5-dimethoxy-PPA, Hive Methods Discourse. [Link]
-
Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. - Powered by XMB 1.9.11. [Link]
-
1005 Bromination of 1,2-dimethoxybenzene to 4,5-dibromo-1,2. [Link]
-
recrystallization & purification of N-bromosuccinimide - YouTube. [Link]
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This compound | C8H9BrO3 | CID 11287728 - PubChem. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]
-
Finding the best solvent for recrystallisation student sheet. Royal Society of Chemistry. [Link]
-
Recrystallization. University of California, Los Angeles. [Link]
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- 4. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]
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- 6. Synthesis of 4-bromo-2,5-dimethoxy-PPA , Hive Methods Discourse [chemistry.mdma.ch]
- 7. Sciencemadness Discussion Board - Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. - Powered by XMB 1.9.11 [sciencemadness.org]
preventing side reactions in the synthesis of 4-Bromo-2,5-dimethoxy-phenol derivatives
Introduction
Welcome to the technical support guide for the synthesis of 4-Bromo-2,5-dimethoxy-phenol and its derivatives. This molecule is a crucial intermediate in the development of various research chemicals and pharmaceutical compounds, including the phenethylamine 2C-B.[1] The synthesis, primarily involving the electrophilic bromination of 2,5-dimethoxyphenol, is highly sensitive to reaction conditions. The electron-rich nature of the aromatic ring, activated by a hydroxyl and two methoxy groups, makes it prone to several side reactions.
This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common experimental challenges. We will explore the causality behind these side reactions and provide field-proven protocols to enhance selectivity, yield, and purity.
Section 1: Frequently Asked Questions (FAQs) - Rapid Troubleshooting
This section addresses the most common issues encountered during the synthesis.
Q1: My reaction resulted in a mixture of polybrominated products instead of the desired mono-brominated compound. What is causing this?
A1: Polysubstitution is the most frequent side reaction due to the strong activating nature of the hydroxyl (-OH) and methoxy (-OCH₃) groups on the phenol ring.[2] These groups make the aromatic ring highly susceptible to electrophilic attack, and potent brominating agents like aqueous bromine (bromine water) can readily add multiple bromine atoms at the available ortho and para positions.[2][3]
Q2: The reaction mixture turned dark brown or black, and I isolated a tar-like polymer instead of a crystalline product. What happened?
A2: This indicates oxidation of the phenol. Electron-rich phenols, especially hydroquinone derivatives like 2,5-dimethoxyphenol, are highly susceptible to oxidation, which can form colored p-benzoquinones and subsequently lead to polymerization.[4] This is often exacerbated by harsh reaction conditions, overly potent brominating agents, or the presence of air (oxygen).
Q3: My primary product isn't the desired 4-bromo isomer. How can I improve regioselectivity?
A3: While the 4-position (para to the hydroxyl group) is generally favored, other isomers can form. The regiochemical outcome is a delicate balance of electronic and steric effects. The hydroxyl group is the most powerful activating and directing group. To maximize selectivity for the 4-position, it is crucial to use milder conditions that allow the inherent directing effects to dominate without being overridden by brute-force reactivity.
Q4: I'm observing significant dearomatization and the formation of quinone monoacetals. How can I prevent this?
A4: This side reaction is particularly noted when using N-bromosuccinimide (NBS) in nucleophilic solvents like methanol.[5][6] The reaction can proceed through sequential bromination and then oxidative dearomatization. To prevent this, using a non-nucleophilic solvent and carefully controlling the stoichiometry of NBS is critical.
Section 2: In-Depth Troubleshooting & Strategic Solutions
Guide 2.1: Controlling Over-Bromination (Polysubstitution)
The key to preventing polybromination is to precisely control the reactivity of the electrophile.
-
Choice of Brominating Agent: Avoid highly reactive systems like Br₂ in polar solvents. Milder, more selective reagents are strongly recommended.[2]
-
Stoichiometry: Use a strict 1.0 to 1.1 molar equivalent of the brominating agent relative to the 2,5-dimethoxyphenol.
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C or below) to decrease the reaction rate and enhance selectivity.
-
Solvent Choice: Use non-polar, aprotic solvents like dichloromethane (CH₂Cl₂), carbon disulfide (CS₂), or 1,1,1-trichloroethane to temper the reactivity of the brominating agent.[2][7]
Table 1: Comparison of Common Brominating Systems
| Brominating System | Reactivity | Selectivity for Mono-bromination | Common Side Products | Recommendations & Notes |
| Br₂ in Acetic Acid | High | Moderate | Polybromination, Oxidation | A common but often problematic method. Requires strict temperature and stoichiometry control.[8][9] |
| N-Bromosuccinimide (NBS) | Moderate | Good to Excellent | Dearomatization (in alcohols) | Often the reagent of choice. Use in non-polar solvents like CH₂Cl₂ to avoid side reactions.[5][10] |
| KBr / KBrO₃ (in situ Br₂) | Moderate | Good | Polybromination if not controlled | Allows for slow, in-situ generation of Br₂, which can improve control over stoichiometry.[2][11] |
| HBr / DMSO | Moderate | Good | Oxidation | A greener alternative, but requires careful optimization of sterically hindered sulfoxides to achieve high regioselectivity.[12] |
| PIDA / AlBr₃ | High | Excellent | - | A modern, mild system that generates a highly effective brominating species in situ, showing excellent yields even for hindered substrates.[13] |
Guide 2.2: Preventing Oxidation to Benzoquinones
Oxidation is a competing pathway that can drastically reduce yield.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent air oxidation.[2]
-
Reagent Purity: Ensure the starting phenol is pure. Impurities can catalyze oxidation.
-
Workup Quench: During the workup, add a mild reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) to quench any excess brominating agent and destroy colored quinone byproducts.[2]
Visual Guide 1: Troubleshooting Workflow
This decision tree provides a logical path to diagnose and solve common issues.
Caption: Troubleshooting Decision Tree for Bromination Reactions.
Section 3: Validated Experimental Protocol
This protocol is optimized for the selective mono-bromination of 2,5-dimethoxyphenol to yield the 4-bromo derivative, minimizing side reactions.
Protocol 3.1: Selective para-Bromination using N-Bromosuccinimide (NBS)
Materials:
-
2,5-Dimethoxyphenol (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and a dropping funnel, add 2,5-dimethoxyphenol (1.0 eq).
-
Inert Atmosphere: Purge the flask with Argon or Nitrogen gas.
-
Dissolution: Dissolve the 2,5-dimethoxyphenol in anhydrous dichloromethane (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve NBS (1.05 eq) in anhydrous dichloromethane and add it to the dropping funnel. Add the NBS solution dropwise to the stirred phenol solution over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours after the addition is finished.
-
Quenching: Once the starting material is consumed, quench the reaction by adding cold saturated sodium thiosulfate solution to destroy any unreacted NBS and bromine.
-
Workup:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.
Section 4: Mechanistic Insights
Understanding the competing reaction pathways is key to preventing them.
Visual Guide 2: Competing Reaction Pathways
Caption: Desired Bromination vs. Oxidation Side Reaction.
The desired reaction is a classic electrophilic aromatic substitution. The electron-donating groups stabilize the intermediate sigma complex, particularly when the attack is at the C4 (para) position. However, these same electron-donating groups lower the oxidation potential of the phenol, making it easy to lose an electron and a proton to form a phenoxy radical, which is then rapidly oxidized to the corresponding p-benzoquinone.[4]
Section 5: References
-
Benchchem. (2025). Technical Support Center: Optimizing Reaction Conditions for the Bromination of Phenols.
-
Sim, J., et al. (2022). Sequential Bromination/Dearomatization Reactions of 2-Methoxyphenols en route to Bromo-Substituted ortho-Quinonemonoacetals. Helvetica Chimica Acta.
-
XMB Forum. (2005). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde.
-
Hive Methods Discourse. (2003). Synthesis of 4-bromo-2,5-dimethoxy-PPA.
-
MDPI. (2019). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol.
-
Journal of the Chemical Society C. (1966). Oxidation of alkoxyphenols. Part XII. The oxidation products of some polymethoxyphenols, and the mechanism of demethylation in neutral solution.
-
ChemicalBook. 4-Bromo-2,5-dimethoxybenzaldehyde synthesis.
-
Guidechem. This compound 557757-32-1 wiki.
-
ResearchGate. (2022). Sequential Bromination/Dearomatization Reactions of 2-Methoxyphenols en route to Bromo-Substituted ortho-Quinonemonoacetals | Request PDF.
-
Aitken, R. A., et al. (2016). Regioselective bromination of 1,4-dimethoxy-2,3-dimethylbenzene and conversion into sulfur-functionalised benzoquinones. Tetrahedron Letters.
-
NIH. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system.
-
Wikipedia. 2C-B.
-
Molecules. (2020). Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr.
-
ChemicalBook. (2024). What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?.
-
MDPI. (2020). Regioselective Monobromination of Phenols with KBr and ZnAl–BrO 3 − –Layered Double Hydroxides.
-
Organic Syntheses. 2,6-DI-tert-BUTYL-p-BENZOQUINONE.
-
Journal of Beijing University of Chemical Technology. (2004). Synthesis of 2,3-dimethoxy-5-methyl-1,4-benzoquinone.
-
NIH. (2019). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol.
-
Rhodium.ws. Bromination of 2,5-Dimethoxybenzaldehyde.
-
YouTube. (2022). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry.
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- 1. 2C-B - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Oxidation of alkoxyphenols. Part XII. The oxidation products of some polymethoxyphenols, and the mechanism of demethylation in neutral solution - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 8. 4-Bromo-2,5-dimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 9. Bromination of 2,5-Dimethoxybenzaldehyde - [www.rhodium.ws] [chemistry.mdma.ch]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr [ccspublishing.org.cn]
- 13. Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system - PMC [pmc.ncbi.nlm.nih.gov]
degradation pathways of 4-Bromo-2,5-dimethoxy-phenol under experimental conditions
Welcome to the technical support center for the analysis of 4-Bromo-2,5-dimethoxyphenol degradation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting for experimental studies on the degradation of this compound. Given the limited direct literature on the degradation of 4-Bromo-2,5-dimethoxyphenol, this guide synthesizes information from studies on structurally similar compounds, such as brominated phenols, dimethoxyphenols, and guaiacol derivatives, to propose likely degradation pathways and address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for 4-Bromo-2,5-dimethoxyphenol under experimental stress conditions?
A1: Based on the chemical structure of 4-Bromo-2,5-dimethoxyphenol, several degradation pathways can be anticipated under forced degradation conditions (e.g., oxidative, photolytic, thermal, and acid/base hydrolysis). The presence of two methoxy groups, a hydroxyl group, and a bromine atom on the aromatic ring provides multiple reactive sites.
-
Oxidative Degradation: The phenol moiety is susceptible to oxidation, potentially forming a phenoxyl radical intermediate. This can lead to the formation of quinone-type structures, such as 4-bromo-2,5-dimethoxy-p-benzoquinone. Further oxidation can result in ring-opening to form smaller aliphatic acids. The methoxy groups can also be demethylated.
-
Photolytic Degradation: Aromatic bromine compounds can undergo photolytic cleavage of the carbon-bromine bond, leading to the formation of a debrominated product, 2,5-dimethoxyphenol. The aromatic ring itself can also undergo rearrangement or cleavage upon exposure to UV light.
-
Thermal Degradation: At elevated temperatures, the primary degradation pathway is likely to be the cleavage of the O-CH3 bonds of the methoxy groups, a common thermal degradation route for compounds like guaiacol.[1][2][3][4] This would result in the formation of corresponding dihydroxy or monohydroxy-monomethoxy derivatives.
-
Acid/Base Hydrolysis: Under strong acidic or basic conditions, the ether linkages of the methoxy groups can be susceptible to hydrolysis, leading to demethylation. The stability of the compound to acid and base should be experimentally determined.
Q2: I am observing unexpected peaks in my chromatogram during a stability study. What could be the cause?
A2: Unexpected peaks can arise from several sources:
-
Degradation Products: The peaks could be degradation products from one of the pathways mentioned above. Their formation will depend on the specific stress conditions (light, heat, pH, oxidizing agents).
-
Impurities in the Starting Material: Ensure the purity of your 4-Bromo-2,5-dimethoxyphenol starting material.
-
Reaction with Excipients or Solvents: If your experiment is conducted in a formulation or a complex matrix, the compound may react with other components.
-
Secondary Degradation: An initial degradation product might be unstable and degrade further into other compounds.
-
Contamination: Contamination from glassware, solvents, or handling can introduce extraneous peaks.
To identify the source, it is recommended to run control samples (e.g., placebo formulations, solvent blanks) under the same stress conditions.
Q3: My mass balance is low in my forced degradation study. Where could the missing mass be?
A3: A low mass balance suggests that not all degradation products are being accounted for by your analytical method. Possible reasons include:
-
Formation of Non-UV Active Compounds: Some degradation pathways, particularly ring-opening, can lead to small aliphatic acids that may not have a chromophore and will not be detected by UV-based HPLC methods.
-
Formation of Volatile Products: Thermal degradation can sometimes lead to the formation of volatile compounds that are lost during sample preparation or analysis.
-
Formation of Insoluble Polymers: Phenolic compounds can sometimes polymerize under stress conditions, forming insoluble materials that are removed during sample filtration.
-
Adsorption to Surfaces: Highly polar or reactive degradation products may adsorb to the surfaces of glassware or HPLC columns.
-
Inappropriate Analytical Method: The chromatographic method may not be capable of eluting all degradation products from the column.
Consider using a combination of analytical techniques, such as LC-MS (for identifying non-chromophoric compounds) and GC-MS (for volatile compounds), to investigate the missing mass.
Troubleshooting Guides
Guide 1: Issues with Oxidative Degradation Experiments
| Problem | Possible Cause | Troubleshooting Steps |
| No degradation observed. | The oxidizing agent is not strong enough or the reaction conditions are too mild. | Increase the concentration of the oxidizing agent (e.g., H₂O₂), increase the reaction temperature, or extend the reaction time. Consider using a more potent oxidation system like Fenton's reagent (Fe²⁺/H₂O₂). |
| Degradation is too rapid to follow kinetically. | The reaction conditions are too harsh. | Decrease the concentration of the oxidizing agent, lower the reaction temperature, or take samples at earlier time points. |
| Formation of a precipitate. | Polymerization of the starting material or degradation products. | Analyze the precipitate separately if possible. Modify the reaction conditions (e.g., lower concentration of the starting material) to minimize polymerization. |
| Multiple, poorly resolved peaks in the chromatogram. | Formation of a complex mixture of degradation products. | Optimize the HPLC method (e.g., change the gradient, mobile phase composition, or column chemistry) to improve separation. |
Guide 2: Challenges in Photostability Testing
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent results between experiments. | Variations in light intensity or wavelength. | Ensure a calibrated and consistent light source is used for all experiments as per ICH Q1B guidelines. |
| No degradation in solid state. | The crystalline structure of the solid protects the molecule from light. | Conduct photostability testing in solution to assess the intrinsic photosensitivity of the molecule. |
| Color change of the sample. | Formation of colored degradation products, potentially quinone-like structures. | Use a photodiode array (PDA) detector in your HPLC system to obtain UV spectra of the new peaks to aid in their identification. |
Proposed Degradation Pathways
The following diagrams illustrate the proposed degradation pathways for 4-Bromo-2,5-dimethoxyphenol based on known reactions of similar compounds.
Caption: Proposed oxidative degradation pathway.
Caption: Proposed photolytic degradation pathway.
Caption: Proposed thermal degradation pathway.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study on 4-Bromo-2,5-dimethoxyphenol.[5][6][7][8][9]
1. Preparation of Stock Solution:
-
Prepare a stock solution of 4-Bromo-2,5-dimethoxyphenol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
-
Heat at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
-
Keep at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 80°C for 48 hours.
-
At specified time points, dissolve a portion of the stressed sample in the initial solvent and dilute to an appropriate concentration for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (in a photostable, transparent container) to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
Analyze at appropriate time intervals. A control sample should be kept in the dark under the same conditions.
-
3. Analysis:
-
Analyze all samples by a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile is a good starting point.
-
Use a PDA detector to monitor for peak purity and to obtain UV spectra of the degradation products.
-
Use LC-MS to obtain mass information for the identification of degradation products.
Protocol 2: Workflow for a Forced Degradation Study
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Experimental study on light volatile products from thermal decomposition of lignin monomer model compounds: effect of temperature, residence time and methoxyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijrpp.com [ijrpp.com]
- 6. sgs.com [sgs.com]
- 7. ajpsonline.com [ajpsonline.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
optimization of reaction conditions for synthesizing 4-bromo-2,5-dimethoxybenzaldehyde
Welcome to the technical support center for the synthesis of 4-bromo-2,5-dimethoxybenzaldehyde. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 4-bromo-2,5-dimethoxybenzaldehyde?
There are two main approaches for synthesizing this compound:
-
Electrophilic Bromination of 2,5-dimethoxybenzaldehyde : This is the most direct and commonly cited method. It involves the direct bromination of the aromatic ring of 2,5-dimethoxybenzaldehyde using a bromine source, typically in a solvent like glacial acetic acid.[1][2][3][4][5]
-
Formylation of 1-bromo-2,5-dimethoxybenzene : This route involves introducing the aldehyde group onto a pre-brominated starting material. A common method for this transformation is the Vilsmeier-Haack reaction, which uses a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6][7][8][9][10] Another approach involves formylation using hydrogen cyanide and aluminum chloride.[4][11]
Q2: What is the expected yield for the synthesis?
Yields can vary significantly based on the chosen route, reaction scale, and purification method. For the direct bromination of 2,5-dimethoxybenzaldehyde, reported yields range from 56% after column chromatography to as high as 87-95% for the crude product before extensive purification.[2][4] A yield of around 60% after recrystallization is also reported.[5] The Vilsmeier-Haack route can also provide good yields, with one related procedure reporting 87%.[2]
Q3: What are the key safety precautions I should take?
-
Bromine : Bromine is highly toxic, corrosive, and causes severe burns. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.
-
Glacial Acetic Acid : This is a corrosive liquid. Avoid inhalation and skin contact.
-
Phosphorus Oxychloride (POCl₃) : Used in the Vilsmeier-Haack reaction, POCl₃ is highly corrosive and reacts violently with water. It must be handled with extreme care in a fume hood.
-
Solvents : Dichloromethane and other organic solvents should be handled in a ventilated area, and appropriate fire safety precautions should be taken.
-
General Hazards : The final product, 4-bromo-2,5-dimethoxybenzaldehyde, is an irritant. It may cause skin and serious eye irritation, as well as respiratory irritation.[12]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis via direct bromination of 2,5-dimethoxybenzaldehyde.
Q4: My reaction did not go to completion, and I have a significant amount of starting material left. What went wrong?
This is a common issue that can be traced to several factors:
-
Insufficient Bromine : Ensure you are using a slight molar excess of bromine (e.g., 1.1 equivalents) to drive the reaction to completion.[2] However, a large excess can lead to over-bromination.
-
Reaction Time : Some protocols suggest stirring for as little as one hour, while others extend the time to 2-3 days.[2][4] If the reaction is sluggish, consider increasing the reaction time and monitoring progress using Thin Layer Chromatography (TLC).
-
Temperature : While the initial addition of bromine is often done at 0°C to control the reaction rate, it is typically warmed to room temperature to ensure completion.[2]
Q5: The yield of my purified product is very low. Where could I be losing my product?
Low yields after purification can result from several stages of the process:
-
Precipitation/Quenching : When pouring the reaction mixture into water, ensure vigorous stirring to achieve complete precipitation of the crude product.[3] Insufficient water volume may also lead to incomplete precipitation.
-
Extraction : If performing a liquid-liquid extraction, ensure you are using an adequate volume of organic solvent and performing multiple extractions (e.g., 3 x 25 mL) to recover all the product from the aqueous phase.[2]
-
Recrystallization : Over-washing the recrystallized product or using a solvent in which the product is too soluble can lead to significant losses. Ethanol is a common and effective solvent for recrystallization.[1][4] It's crucial to cool the solution slowly to maximize crystal formation and recovery.
Q6: My final product appears impure, and the melting point is broad and lower than expected. What are the likely impurities?
The most common impurities are the starting material and isomeric byproducts.
-
Unreacted Starting Material : As discussed in Q4, incomplete reaction is a primary cause. Purification via column chromatography or careful fractional recrystallization can remove 2,5-dimethoxybenzaldehyde.[4]
-
Isomeric Byproduct (6-bromo-2,5-dimethoxybenzaldehyde) : The primary regioisomer formed is the desired 4-bromo product. However, a small amount of the 6-bromo isomer can also be formed (a reported ratio of approximately 4:1 or 87% 4-bromo to 5% 6-bromo).[3][4] While early literature incorrectly identified the 6-bromo isomer as the main product, modern analysis confirms it is a minor byproduct.[1][11][13]
Visualized Workflow: Troubleshooting Low Yield
The following diagram outlines a logical workflow for diagnosing and resolving low yield issues in the synthesis.
Caption: Troubleshooting flowchart for low product yield.
Experimental Protocols
Protocol 1: Bromination of 2,5-dimethoxybenzaldehyde in Acetic Acid
This protocol is a synthesis of common laboratory procedures.[2][4]
-
Dissolution : In a flask equipped with a magnetic stirrer, dissolve 2,5-dimethoxybenzaldehyde (1.0 g, 6.02 mmol) in glacial acetic acid (7-10 mL). Cool the solution to 0°C in an ice bath.
-
Bromine Addition : In a separate container, prepare a solution of bromine (0.34 mL or 1.06 g, 6.62 mmol, 1.1 eq) in glacial acetic acid (3-5 mL). Add this bromine solution dropwise to the cooled aldehyde solution over 10-15 minutes with continuous stirring.
-
Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to gradually warm to room temperature. Continue stirring for 1-4 hours. Monitor the reaction's progress by TLC (eluent: 20% ethyl acetate/hexane).[2][14]
-
Quenching : Once the reaction is complete, pour the mixture into a beaker containing cold water (30-50 mL) with vigorous stirring. A precipitate should form.
-
Isolation : Collect the solid precipitate by vacuum filtration and wash it thoroughly with water to remove residual acetic acid. If excess bromine color persists, wash with a dilute solution of sodium bisulfite.[14]
-
Purification (Recrystallization) : Recrystallize the crude solid from hot ethanol.[4] Dissolve the solid in a minimal amount of boiling ethanol, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Filter the purified yellow needles and dry them under vacuum.
-
Purification (Column Chromatography - Optional) : If isomeric impurities are suspected, the crude product can be purified by silica gel column chromatography using an eluent such as 20% ethyl acetate in hexane.[2]
Visualized Workflow: Synthesis Protocol
Caption: General workflow for the synthesis of 4-bromo-2,5-dimethoxybenzaldehyde.
Product Characterization Data
Proper characterization is essential to confirm the identity and purity of the final product.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉BrO₃ | [2][12] |
| Molecular Weight | 245.07 g/mol | [2][12] |
| Appearance | Light yellow solid / Yellow needles | [1][2] |
| Melting Point | 131-133°C | [1][4] |
| ¹H NMR | Signals for two aromatic protons (singlets), two methoxy groups (singlets), and one aldehyde proton (singlet). | [1][15] |
| IR Spectroscopy | Characteristic peaks for C-Br, C=O (aldehyde), aromatic C=C, and C-O (ether) functional groups. | [15][16] |
| Mass Spectrometry | Molecular ion (M+) peak at m/z 244/246, corresponding to the bromine isotopes. | [16][17] |
References
-
Ahmad, F.B.H., & Bruce, J.M. (n.d.). Bromination of 2,S-dimethoxybenzaldehyde. Universiti Pertanian Malaysia. [Link]
-
Cassels, B.L., & Sepulveda-Boza, S. (1990). Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes. Bol. Soc. Chil. Quim., 35, 313-316. [Link]
-
Rhodium.ws. (n.d.). Bromination of 2,5-Dimethoxybenzaldehyde. [Link]
-
Sciencemadness Discussion Board. (2005). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. [Link]
-
The Hive. (2003). Synthesis of 4-bromo-2,5-dimethoxy-PPA. [Link]
-
Organic Preparations and Procedures Inc. (1991). THE BROMINATION OF 2,5-DIMETHOXYBENZALDEHYDE. STRUCTURAL PROOF OF THE 6-BROMO ISOMER via 3,6-DIMETHOXYBENZOCYCLOBUTENE. [Link]
-
Rhodium.ws. (n.d.). Selective Bromination/Iodination of 2,5-dimethoxybenzaldehyde. [Link]
-
Universiti Putra Malaysia Institutional Repository. (2013). Bromination of 2,S-dimethoxybenzaldehyde. [Link]
-
Nafillah, K. (2024). Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Proceeding International Conference on Religion, Science and Education, 3, 661–666. [Link]
-
PubChem. (n.d.). 4-Bromo-2,5-dimethoxybenzaldehyde. [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
MDPI. (n.d.). Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
SpectraBase. (n.d.). 4-Bromo-2,5-dimethoxybenzaldehyde - Mass Spectrum (GC). [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
Sciencemadness Discussion Board. (2006). 2,5-Dimethoxybenzaldehyde to 4-Alkyl-2,5-Dimethoxybenzaldehyde?. [Link]
-
ResearchGate. (2025). GC–MS and GC–IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. [Link]
-
Hathaway, B.A., Taylor, B.E., & Wittenbom, J.S. (1998). SELECTIVE PREPARATION OF 4-(BROMO OR IOD0)-2,5-DIMETHOXYBENZONITRE AND Z(BROM0 OR IODO)-3,6-DIMETHOXYBENZONITRILE FROM 2,5DIMETHOXYBENZALDEHYDE. Marcel Dekker, Inc. [Link]
Sources
- 1. psasir.upm.edu.my [psasir.upm.edu.my]
- 2. 4-Bromo-2,5-dimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 3. designer-drug.com [designer-drug.com]
- 4. Bromination of 2,5-Dimethoxybenzaldehyde - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. Synthesis of 4-bromo-2,5-dimethoxy-PPA , Hive Methods Discourse [chemistry.mdma.ch]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. ijpcbs.com [ijpcbs.com]
- 11. tandfonline.com [tandfonline.com]
- 12. 4-Bromo-2,5-dimethoxybenzaldehyde | C9H9BrO3 | CID 777997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Bromination of 2,S-dimethoxybenzaldehyde - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]
- 14. designer-drug.com [designer-drug.com]
- 15. tandfonline.com [tandfonline.com]
- 16. sunankalijaga.org [sunankalijaga.org]
- 17. spectrabase.com [spectrabase.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 4-Bromo-2,5-dimethoxy-phenol for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis of key intermediates with high purity and efficiency is paramount. 4-Bromo-2,5-dimethoxy-phenol is a valuable building block in the synthesis of various psychoactive compounds and other pharmaceutically relevant molecules. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, offering detailed experimental protocols, supporting data, and field-proven insights to aid researchers in selecting the most suitable method for their specific needs.
Introduction to this compound
This compound is a substituted phenol that serves as a crucial precursor in the synthesis of several designer drugs and research chemicals. Its structure, featuring a bromine atom and two methoxy groups on the phenolic ring, allows for further functionalization and elaboration into more complex molecular architectures. The efficient and regioselective synthesis of this compound is therefore of significant interest to the scientific community. This guide will compare two principal synthetic strategies: the direct bromination of 2,5-dimethoxyphenol and a multi-step synthesis commencing from hydroquinone.
Route 1: Direct Bromination of 2,5-Dimethoxyphenol
This approach is the most straightforward, involving the direct electrophilic aromatic substitution of 2,5-dimethoxyphenol. The key challenge in this route is achieving regioselectivity, as the starting material has multiple activated positions susceptible to bromination.
Mechanistic Rationale
The hydroxyl and methoxy groups of 2,5-dimethoxyphenol are both activating, ortho-, para-directing groups for electrophilic aromatic substitution. The hydroxyl group is a stronger activator than the methoxy group. The positions ortho and para to the hydroxyl group (positions 3 and 6) and the position para to the 2-methoxy group (position 5, which is already substituted) and ortho to the 5-methoxy group (position 4 and 6) are all activated. The directing effects of the two groups are additive, strongly activating positions 4 and 6. Steric hindrance from the adjacent methoxy group at position 2 may slightly disfavor substitution at position 3. The desired product is the 4-bromo isomer, and achieving high selectivity for this position over the 6-position is a key consideration.
Experimental Protocol: Bromination using N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is a mild and selective brominating agent often used for activated aromatic rings.[1]
Materials:
-
2,5-Dimethoxyphenol
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2,5-dimethoxyphenol (1.0 eq) in acetonitrile at 0 °C.
-
Add N-bromosuccinimide (1.0 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-bromo-2,5-dimethoxyphenol.
Experimental Protocol: Bromination using Bromine in Acetic Acid
This classic method employs molecular bromine in a polar protic solvent.
Materials:
-
2,5-Dimethoxyphenol
-
Bromine (Br₂)
-
Glacial Acetic Acid (GAA)
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2,5-dimethoxyphenol (1.0 eq) in glacial acetic acid in a round-bottom flask and cool to 0 °C.
-
Slowly add a solution of bromine (1.1 eq) in glacial acetic acid to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by adding water.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[2]
Route 2: Multi-step Synthesis from Hydroquinone
This route offers an alternative approach starting from the readily available and inexpensive hydroquinone. The synthesis involves a sequence of methylation and bromination steps.
Mechanistic Rationale
This pathway relies on the controlled, stepwise functionalization of the hydroquinone core. The initial monomethylation is a nucleophilic substitution reaction (Williamson ether synthesis). The subsequent methylation to form the unsymmetrical 2,5-dimethoxyphenol is more challenging and is a critical step for the success of this route. The final bromination step follows the same electrophilic aromatic substitution principles as in Route 1.
Experimental Protocol
Step 1: Synthesis of 4-Methoxyphenol from Hydroquinone
Materials:
-
Hydroquinone
-
Dimethyl sulfate (DMS)
-
Sodium hydroxide (NaOH)
-
Benzene
-
Water
Procedure:
-
In a three-necked flask equipped with a reflux condenser and stirrer, charge hydroquinone (1.0 eq), benzene, and water.
-
Gradually and simultaneously add 50% aqueous sodium hydroxide (1.0 eq) and dimethyl sulfate (1.0 eq) at reflux (70-75 °C) over approximately one hour, ensuring a slight excess of alkali.
-
After the addition is complete, continue to reflux for 30 minutes.
-
Cool the reaction mixture and separate the layers.
-
The benzene layer contains the product, which can be purified by distillation. A yield of around 60% can be expected.[3]
Step 2: Synthesis of 2,5-Dimethoxyphenol from 4-Methoxyphenol
This step can be achieved through formylation followed by methylation and Baeyer-Villiger oxidation, or other more direct methods. A common laboratory preparation involves the Reimer-Tiemann formylation of 4-methoxyphenol to give 2-hydroxy-5-methoxybenzaldehyde, followed by methylation.
2a. Reimer-Tiemann Formylation of 4-Methoxyphenol [4]
Materials:
-
4-Methoxyphenol
-
Chloroform (CHCl₃)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Water
Procedure:
-
Dissolve 4-methoxyphenol in an aqueous solution of KOH or NaOH.
-
Slowly add chloroform to the stirred solution while maintaining the temperature between 50-60 °C.
-
After the addition, continue stirring for about 1 hour.
-
Acidify the reaction mixture and steam distill to isolate 2-hydroxy-5-methoxybenzaldehyde.
2b. Methylation of 2-Hydroxy-5-methoxybenzaldehyde [4]
Materials:
-
2-Hydroxy-5-methoxybenzaldehyde
-
Dimethyl sulfate (DMS)
-
Potassium carbonate (K₂CO₃)
-
Acetone
Procedure:
-
Reflux a mixture of 2-hydroxy-5-methoxybenzaldehyde (1.0 eq), potassium carbonate (1.3 eq), and dimethyl sulfate (1.0 eq) in acetone for approximately 3 hours.
-
Filter the reaction mixture and distill off the acetone.
-
Pour the residue into water to precipitate 2,5-dimethoxybenzaldehyde.
-
The aldehyde can then be converted to the phenol via a Baeyer-Villiger oxidation.
Step 3: Bromination of 2,5-Dimethoxyphenol
This final step is identical to the bromination procedures described in Route 1.
Comparative Analysis
| Parameter | Route 1: Direct Bromination of 2,5-Dimethoxyphenol | Route 2: Multi-step Synthesis from Hydroquinone |
| Starting Material | 2,5-Dimethoxyphenol | Hydroquinone |
| Number of Steps | 1 | 3+ |
| Overall Yield | Moderate to Good (typically 60-80% for the bromination step) | Lower (cumulative yield over multiple steps) |
| Reagents | NBS or Br₂/Acetic Acid | DMS, NaOH, Chloroform, K₂CO₃, etc. |
| Scalability | Generally good, especially with NBS. | More complex due to multiple steps and purifications. |
| Key Challenges | Regioselectivity, potential for over-bromination. | Control of methylation steps, overall yield. |
| Waste Generation | Moderate. | Higher due to multiple reaction and workup steps. |
Visualization of Synthetic Workflows
Route 1: Direct Bromination
Route 2: Multi-step Synthesis from Hydroquinone
Conclusion and Recommendations
The choice between these two synthetic routes will largely depend on the specific requirements of the researcher, including the availability of starting materials, desired scale of the synthesis, and tolerance for multi-step procedures.
-
Route 1 (Direct Bromination) is the more atom-economical and time-efficient approach, making it ideal for smaller-scale laboratory syntheses where the starting material, 2,5-dimethoxyphenol, is readily available. The use of NBS is generally preferred for its milder reaction conditions and higher selectivity, which can simplify purification.
-
Route 2 (Multi-step Synthesis from Hydroquinone) is a viable option when 2,5-dimethoxyphenol is not commercially available or is prohibitively expensive. While the overall yield is likely to be lower due to the multiple steps, the low cost of hydroquinone can make this route more economical for larger-scale production, provided that each step is optimized for high yield and purity.
For researchers in a drug development setting, the direct bromination route offers a quicker path to the desired intermediate for initial studies. However, for process development and large-scale manufacturing, a thorough evaluation of the multi-step route from hydroquinone, with careful optimization of each step, may prove to be the more cost-effective strategy in the long run.
References
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]
-
Scribd. 2,5-Dimethoxybenzaldehyde From 4-Methoxy Phenol. [Link]
-
PrepChem. Preparation of 4-methoxyphenol. [Link]
Sources
A Comparative Guide to the Validation of Analytical Methods for the Quantification of 4-Bromo-2,5-dimethoxy-phenol
For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. This guide provides a comprehensive comparison of analytical methodologies for the validation of 4-Bromo-2,5-dimethoxy-phenol quantification. Moving beyond a simple recitation of protocols, we delve into the causality behind experimental choices, grounded in established scientific principles and regulatory expectations.
This document is structured to empower you, the scientist, to not only replicate these methods but also to understand the critical thought process behind method validation, ensuring your chosen analytical procedure is fit for its intended purpose. All protocols and validation parameters are aligned with the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) General Chapter <1225>.[1][2][3][4]
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an analytical technique for the quantification of this compound hinges on the specific requirements of the analysis, including desired sensitivity, selectivity, sample matrix, and available instrumentation. Here, we compare three commonly employed techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Visible Spectrophotometry |
| Principle | Separation based on differential partitioning between a mobile and stationary phase, with detection by UV absorbance. | Separation based on volatility and interaction with a stationary phase, coupled with mass-based identification and quantification. | Quantification based on the absorbance of UV-Vis light by the analyte in solution. |
| Primary Use | Routine quality control, purity assessment, and quantification in various matrices. | Identification and quantification, especially for volatile compounds or when high specificity is required. | Rapid, simple quantification in straightforward sample matrices. |
| Selectivity | Good to Excellent, dependent on column chemistry and mobile phase composition. | Excellent, due to both chromatographic separation and mass fragmentation patterns. | Low; susceptible to interference from other UV-absorbing compounds.[5] |
| Sensitivity | High (ng/mL range). | Very High (pg/mL range). | Moderate (µg/mL range). |
| Sample Preparation | Typically involves dissolution and filtration. | May require derivatization to improve volatility and thermal stability.[6] | Simple dissolution in a suitable UV-transparent solvent. |
| Cost & Complexity | Moderate. | High. | Low. |
The Bedrock of Reliable Data: Analytical Method Validation
Validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1][7] A properly validated method provides assurance of its accuracy, precision, and reliability.
The core validation parameters, as stipulated by ICH Q2(R1), are:[3][4][8]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Logical Workflow for Method Validation
The following diagram illustrates the logical flow and interdependencies of the validation parameters.
Caption: Logical workflow for analytical method validation.
In-Depth Guide: Validation of an HPLC-UV Method
High-Performance Liquid Chromatography with UV detection is often the workhorse for quality control in the pharmaceutical industry due to its robustness, high throughput, and excellent quantitative performance. Below is a detailed protocol and validation plan for this compound.
Proposed HPLC-UV Method
-
Rationale for Parameter Selection:
-
Column: A C18 reversed-phase column is chosen due to the non-polar nature of the brominated and methoxylated aromatic ring of the analyte.
-
Mobile Phase: An acetonitrile/water gradient is a common starting point for reversed-phase chromatography, offering good peak shape and resolution for a wide range of compounds. A small amount of acid (e.g., phosphoric or formic acid) is added to suppress the ionization of the phenolic hydroxyl group, leading to sharper, more symmetrical peaks.[9]
-
Detection Wavelength: The UV spectrum of phenolic compounds typically shows strong absorbance in the 270-280 nm range due to the benzene ring.[10] The exact maximum absorbance (λmax) should be determined experimentally using a photodiode array (PDA) detector or by scanning a standard solution.
-
Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column temperature of 30°C are standard starting conditions that provide a good balance between analysis time and separation efficiency.
-
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 60% A to 20% A over 10 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | ~280 nm (to be confirmed by λmax determination) |
| Injection Volume | 10 µL |
Experimental Protocol: Validation of the HPLC-UV Method
This protocol outlines the step-by-step experiments required to validate the proposed HPLC method in accordance with ICH Q2(R1) guidelines.[3]
A. Specificity
-
Objective: To demonstrate that the method can accurately quantify this compound without interference from potential impurities or matrix components.
-
Procedure:
-
Analyze a blank sample (diluent only).
-
Analyze a standard solution of this compound.
-
Analyze samples of known related substances or potential degradation products, if available.
-
Spike the analyte into a placebo or sample matrix and analyze.
-
-
Acceptance Criteria: The peak for this compound should be well-resolved from any other peaks (resolution > 2), and the blank should show no significant peaks at the retention time of the analyte.
B. Linearity and Range
-
Objective: To establish a linear relationship between the detector response and the concentration of the analyte over a defined range.
-
Procedure:
-
Prepare a stock solution of this compound.
-
Prepare at least five concentrations by serial dilution, covering a range of 50% to 150% of the expected working concentration.
-
Inject each concentration in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
C. Accuracy (Recovery)
-
Objective: To determine the closeness of the measured value to the true value.
-
Procedure:
-
Perform the analysis on a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 3 concentrations, 3 replicates each).
-
This can be done by spiking a known amount of analyte into a placebo matrix.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
D. Precision
-
Objective: To assess the degree of scatter between a series of measurements.
-
Procedure:
-
Repeatability (Intra-assay): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for HPLC method validation.
Alternative Methodologies: GC-MS and UV-Vis Spectrophotometry
GC-MS for Enhanced Specificity
For applications requiring unambiguous identification, such as in forensic analysis or for detecting trace-level impurities, GC-MS is a powerful alternative.[11][12][13]
-
Causality in Method Development: this compound contains a polar hydroxyl group that can lead to poor peak shape and thermal degradation in the hot GC injection port. Therefore, derivatization is often necessary. Silylation (e.g., with BSTFA) or acylation (e.g., with trifluoroacetic anhydride) can be employed to mask the active hydrogen, increasing volatility and improving chromatographic performance.[6] The mass spectrum will provide a unique fragmentation pattern, offering a high degree of confidence in the identification of the analyte.
UV-Vis Spectrophotometry for Rapid Screening
When high throughput and low cost are the primary drivers, and the sample matrix is simple and well-defined, UV-Vis spectrophotometry can be a suitable technique.[5][14]
-
Limitations and Considerations: The main drawback of UV-Vis spectrophotometry is its lack of specificity.[5] Any compound in the sample that absorbs at the same wavelength as this compound will interfere with the measurement. Therefore, this method is best suited for the analysis of the pure substance or simple formulations where potential interfering substances are known to be absent. Validation would still require demonstrating linearity, accuracy, and precision within the intended context of use.
Conclusion: A Scientifically Sound Approach to Method Validation
The validation of an analytical method is a systematic process that demonstrates its suitability for the intended purpose. This guide has provided a comparative framework for selecting and validating methods for the quantification of this compound, with a detailed focus on the widely applicable HPLC-UV technique. By understanding the rationale behind experimental choices and adhering to internationally recognized guidelines, researchers can ensure the generation of reliable, accurate, and defensible analytical data. The principles and protocols outlined herein serve as a robust foundation for developing and implementing validated analytical methods in a regulated and research-oriented environment.
References
-
Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review. (n.d.). IOP Conference Series: Earth and Environmental Science. [Link]
-
USP <1225> Method Validation. (n.d.). BA Sciences. [Link]
-
VALIDATION OF COMPENDIAL METHODS - General Chapters. (n.d.). USP. [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). gmp-compliance.org. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]
-
3 Key Regulatory Guidelines for Method Validation. (2025, July 30). Altabrisa Group. [Link]
-
Quality Guidelines. (n.d.). ICH. [Link]
-
Q2(R2) Validation of Analytical Procedures March 2024. (2024, March 6). FDA. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. (2025, August 13). Lab Manager. [Link]
-
USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025, November 13). Investigations of a Dog. [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma. [Link]
-
Revised USP Chapter <1225> "Validation of Compendial Methods" approved. (2017, February 15). ECA Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. [Link]
-
The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. (n.d.). Asian Journal of Pharmaceutical Analysis. [Link]
-
Colour and Phenolic Content Analysis of Wine Using a UV-Vis Spectrophotometer. (2025, September 1). Edinburgh Instruments. [Link]
-
Determination of Phenolics and Flavonoids in Ethanolic Extract of Rosa Centifolia Using UV- Visible Spectroscopy. (n.d.). Natural Volatiles & Essential Oils. [Link]
-
〈1225〉 Validation of Compendial Procedures. (n.d.). USP-NF. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). FDA. [Link]
-
SPECTROPHOTOMETRIC METHODS FOR THE MEASUREMENT OF TOTAL PHENOLIC COMPOUNDS AND TOTAL FLAVONOIDS IN FOODS. (n.d.). Redalyc. [Link]
-
Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. (n.d.). MDPI. [Link]
-
New Synthetic Cathinones and Phenylethylamine Derivatives Analysis in Hair: A Review. (n.d.). MDPI. [Link]
-
Analysis of Phenethylamines and Tryptamines in Designer Drugs Using Gas Chromatography-mass Spectrometry. (2008, February 1). Semantic Scholar. [Link]
-
Simultaneous analysis of six phenethylamine-type designer drugs by TLC, LC-MS, and GC-MS. (2025, August 6). ResearchGate. [Link]
-
GC–MS Analysis of Ring and Side Chain Regioisomers of Ethoxyphenethylamines. (n.d.). Journal of Analytical Toxicology. [Link]
-
Determination of 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe) in serum and urine by high performance liquid chromatography with tandem mass spectrometry in a case of severe intoxication. (2014). Drug Testing and Analysis. [Link]
-
Separation of Phenol, 5-bromo-2-methoxy- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
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Navigating the Maze of Immunoassays: A Comparative Guide to Antibody Cross-Reactivity with 4-Bromo-2,5-dimethoxyphenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of psychoactive substance research and clinical toxicology, the accurate detection of novel psychoactive substances (NPS) is paramount. Among these, synthetic phenethylamines, particularly derivatives of 4-Bromo-2,5-dimethoxyphenol, represent a significant analytical challenge. Immunoassays, prized for their speed and high-throughput capabilities, are often the first line of defense in screening for these compounds. However, the specter of cross-reactivity—where an antibody binds to structurally similar but distinct molecules—can lead to false positives and misinterpretation of results. This guide provides an in-depth, objective comparison of antibody performance against various 4-Bromo-2,5-dimethoxyphenol derivatives, supported by experimental data and field-proven insights to aid researchers in navigating this complex analytical terrain.
The Structural Underpinnings of Cross-Reactivity
The specificity of an antibody is dictated by the precise three-dimensional fit between its antigen-binding site (paratope) and the antigen's epitope. In the context of small molecules like 4-Bromo-2,5-dimethoxyphenol derivatives, subtle alterations to the molecular structure can significantly impact antibody recognition. The development of immunoassays for these compounds typically involves the synthesis of a hapten—a small molecule that is chemically coupled to a larger carrier protein to elicit an immune response. The design of this hapten is a critical determinant of the resulting antibody's specificity.[1][2]
The core structure of 4-Bromo-2,5-dimethoxyphenol and its phenethylamine analogue, 2C-B, presents several key features that can influence antibody binding:
-
The Phenyl Ring: Substitutions on the aromatic ring, such as the bromine atom and methoxy groups, are primary recognition sites.
-
The Ethylamine Side Chain: Modifications to the amine group or the length of the side chain can dramatically alter antibody affinity.
The following diagram illustrates the structural similarities and differences between key 4-Bromo-2,5-dimethoxyphenol derivatives, which form the basis for potential antibody cross-reactivity.
Caption: Workflow for a competitive indirect ELISA to assess cross-reactivity.
Materials:
-
High-binding 96-well microtiter plates
-
Coating antigen (e.g., 2C-H conjugated to a carrier protein like BSA)
-
Primary antibody (polyclonal or monoclonal against the target analyte)
-
Secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP)
-
Standards of 4-Bromo-2,5-dimethoxyphenol derivatives and other test compounds
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Dilute the coating antigen to an optimal concentration in a suitable buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL of the diluted antigen to each well of the microtiter plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well to prevent non-specific binding. [3]Incubate for 1-2 hours at room temperature.
-
Competitive Reaction:
-
Prepare serial dilutions of the standard compounds and unknown samples.
-
Add 50 µL of the standard or sample to the appropriate wells.
-
Add 50 µL of the diluted primary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing: Repeat the washing step as in step 2.
-
Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step as in step 2.
-
Substrate Reaction: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of stop solution to each well to quench the reaction.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
Data Analysis:
Construct a standard curve by plotting the absorbance against the logarithm of the standard concentration. Determine the IC50 value for each test compound. Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100
Conclusion and Recommendations
The selection of an appropriate antibody and immunoassay format is critical for the reliable detection of 4-Bromo-2,5-dimethoxyphenol derivatives. This guide highlights the importance of understanding the structural basis of cross-reactivity and provides a framework for its systematic evaluation.
Key Takeaways:
-
Antibodies raised against 2C-B demonstrate a high degree of specificity for the 4-bromo-2,5-dimethoxyphenethylamine scaffold.
-
Substitutions at the 4-position of the phenyl ring and modifications to the ethylamine side chain are key determinants of antibody recognition.
-
Competitive ELISA is a robust method for quantifying the cross-reactivity of antibodies against a panel of structurally related compounds.
Recommendations for Researchers:
-
When selecting a commercial immunoassay, carefully review the manufacturer's cross-reactivity data.
-
If developing a novel immunoassay, the design of the hapten is paramount for achieving the desired specificity.
-
For confirmatory analysis of positive screening results, orthogonal methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are essential. [2][4] By applying the principles and methodologies outlined in this guide, researchers can enhance the accuracy and reliability of their immunoassays for 4-Bromo-2,5-dimethoxyphenol derivatives, contributing to advancements in clinical toxicology, forensic science, and drug development.
References
-
Two immunoassays for the detection of 2C-B and related hallucinogenic phenethylamines. PubMed. [Link]
-
Two immunoassays for the detection of 2C-B and related hallucinogenic phenethylamines. ResearchGate. [Link]
-
Addressing polyspecificity of antibodies selected from an in vitro yeast presentation system: A FACS-based, high-throughput selection and analytical tool. ResearchGate. [Link]
-
4-Bromo-2,5-dimethoxyamphetamine. SWGDrug. [Link]
-
2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine. NCBI. [Link]
- Immunoassay for phenethylamines of the 2C and DO sub-families.
-
Development of a New Indirect ELISA Test for the Detection of Anti-Feline Coronavirus Antibodies in Cats. MDPI. [Link]
-
Analysis of allelic cross-reactivity of monoclonal IgG antibodies by a multiplexed reverse FluoroSpot assay. eLife. [Link]
-
Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. NIH. [Link]
-
Evaluation of Commercial Enzyme-Linked Immunosorbent Assays to Identify Psychedelic Phenethylamines. Journal of Analytical Toxicology. [Link]
-
Indirect ELISA Test - Animated Video. YouTube. [Link]
-
Murine antibody 4B1D3 exhibits broad cross-reactivity and neutralizing activity against SARS-CoV-2 variants. PubMed. [Link]
-
Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. NIH. [Link]
-
2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. [Link]
-
Determination of 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe) in serum and urine by high performance liquid chromatography with tandem mass spectrometry in a case of severe intoxication. PubMed. [Link]
-
Analysis of allelic cross-reactivity of monoclonal IgG antibodies by a multiplexed reverse FluoroSpot assay. PMC - PubMed Central. [Link]
-
Assessing the Potential Risk of Cross-Reactivity Between Anti-Bococizumab Antibodies and Other Anti-PCSK9 Monoclonal Antibodies. PubMed. [Link]
-
Most anti-BrdU antibodies react with 2'-deoxy-5-ethynyluridine -- the method for the effective suppression of this cross-reactivity. PubMed. [Link]
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comparing the efficacy of 4-Bromo-2,5-dimethoxy-phenol derivatives as enzyme inhibitors
A Comparative Guide to the Efficacy of Bromophenol Derivatives as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Bromophenol Scaffold in Enzyme Inhibition
Nature, particularly the marine environment, is a prolific source of structurally unique and biologically active secondary metabolites. Among these, bromophenols, commonly isolated from marine algae, have emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Their diverse biological activities, including antioxidant, anticancer, and anti-inflammatory properties, often stem from their ability to interact with and inhibit specific enzymes.[1][3]
This guide focuses on a specific subclass of these compounds, characterized by the 4-bromo-2,5-dimethoxyphenyl core and its analogs. While comprehensive comparative studies on a single, homologous series of these specific derivatives are nascent, a wealth of data exists for the broader class of bromophenols against several critical enzyme targets. By synthesizing this information, we can elucidate structure-activity relationships (SAR) and highlight the therapeutic potential of this chemical family. We will delve into their inhibitory effects on tyrosinase, cholinesterases, and urease—enzymes of significant interest in cosmetics, neurodegenerative disease, and infectious disease, respectively.
Chapter 1: Tyrosinase Inhibition for Dermatological Applications
Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in melanin biosynthesis.[4][5] Its inhibition is a primary strategy for developing depigmenting agents to treat hyperpigmentation disorders and for use in cosmetic skin-lightening products.[4] Phenolic compounds are well-known tyrosinase inhibitors, acting as competitors to the enzyme's natural substrate, L-tyrosine.
Efficacy of Bromophenol Derivatives
Recent studies have demonstrated that the introduction of a bromine atom to a phenolic structure can significantly enhance tyrosinase inhibitory activity. For example, in a series of (Z)-5-benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one analogs, the derivative with a 4-hydroxy substituent had an IC50 value of 148.1 µM. However, the addition of a bromine atom at the 3-position (creating a 3-bromo-4-hydroxy substituent) dramatically increased potency, lowering the IC50 value to 6.92 µM against the diphenolase activity of tyrosinase.[6] This highlights the positive contribution of halogenation to the inhibitory potential of phenolic compounds.
| Compound Class | Specific Derivative | Target Enzyme | IC50 (µM) | Inhibition Type | Reference |
| Benzylidene-thiazolone | 4-hydroxy substituted | Mushroom Tyrosinase | 148.1 | - | [6] |
| Benzylidene-thiazolone | 3-bromo-4-hydroxy substituted | Mushroom Tyrosinase | 6.92 | Competitive | [6] |
| Kojic Acid (Standard) | - | Mushroom Tyrosinase | ~24.09 | Competitive | [6] |
Experimental Protocol: Tyrosinase Inhibition Assay
This protocol describes a standard spectrophotometric method for assessing the inhibitory activity of compounds against the L-DOPA oxidation activity of mushroom tyrosinase.
Principle: Tyrosinase oxidizes L-DOPA to form dopaquinone, which undergoes a series of reactions to produce dopachrome, a colored compound with an absorbance maximum at 475 nm. Inhibitors will slow this reaction, leading to a reduced rate of color formation.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Kojic acid (positive control)
-
96-well microplate reader
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 1000 U/mL stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a 2.5 mM solution of L-DOPA in phosphate buffer.
-
Prepare stock solutions of test compounds and kojic acid in DMSO. Dilute further in phosphate buffer to desired concentrations.
-
-
Assay Setup: In a 96-well plate, add the following to each well:
-
140 µL of phosphate buffer
-
20 µL of the test compound solution (or vehicle for control)
-
20 µL of tyrosinase solution
-
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of the L-DOPA solution to each well to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
The percent inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Causality and Self-Validation: The use of a positive control (Kojic acid) validates the assay's sensitivity. The vehicle control (buffer + DMSO) accounts for any solvent effects. Running the assay in triplicate ensures the reproducibility of the results.
Chapter 2: Cholinesterase Inhibition for Neurodegenerative Diseases
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the cholinergic system, responsible for hydrolyzing the neurotransmitter acetylcholine.[7] In diseases like Alzheimer's, a decline in acetylcholine levels leads to cognitive impairment. Inhibiting these enzymes is a cornerstone of symptomatic treatment for Alzheimer's disease.[8]
Efficacy of Bromophenol Derivatives
Several studies have synthesized novel bromophenol derivatives and evaluated their potential as AChE inhibitors. A 2015 study reported a series of novel brominated diarylmethanones and their corresponding bromophenol derivatives, finding that several compounds exhibited considerable AChE inhibition effects.[9] While specific IC50 values for 4-bromo-2,5-dimethoxy-phenol were not provided, related structures showed significant activity, suggesting the bromophenol scaffold is a promising starting point for designing new cholinesterase inhibitors.[9] For instance, certain 4-[(diethylamino)methyl]-phenol derivatives have shown potent BChE inhibition with IC50 values as low as 7.3 nM.[7]
| Compound Class | Target Enzyme | IC50 (nM) | Reference |
| 4-[(diethylamino)methyl]-phenol derivative (Cpd 26) | BChE | 7.3 | [7] |
| 4-[(diethylamino)methyl]-phenol derivative (Cpd 30) | BChE | 9.1 | [7] |
| Vanilloloside | AChE | 4,550 | [10] |
| Nuciferoside | AChE | 3,200 | [10] |
| Donepezil (Standard) | AChE | 12.06 | [8] |
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol details the widely used Ellman's method for quantifying AChE activity and its inhibition.
Principle: AChE hydrolyzes acetylthiocholine (ATCI) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow anion that can be quantified by measuring its absorbance at 412 nm.
Materials:
-
Human or electric eel AChE (EC 3.1.1.7)
-
Acetylthiocholine iodide (ATCI)
-
DTNB (Ellman's reagent)
-
Tris-HCl Buffer (e.g., 50 mM, pH 8.0)
-
Test compounds (dissolved in DMSO)
-
Donepezil or Galantamine (positive control)
-
96-well microplate reader
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare AChE solution in Tris-HCl buffer.
-
Prepare a 1.5 mM solution of ATCI in deionized water.
-
Prepare a 3 mM solution of DTNB in Tris-HCl buffer.
-
Prepare serial dilutions of test compounds and positive control in buffer.
-
-
Assay Setup: To the wells of a 96-well plate, add:
-
25 µL of test compound solution
-
125 µL of DTNB solution
-
50 µL of Tris-HCl buffer
-
-
Reaction Initiation: Add 25 µL of AChE enzyme solution to each well and incubate at 37°C for 15 minutes.
-
Substrate Addition: Add 25 µL of ATCI solution to start the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes.
-
Data Analysis: Calculate the reaction rate and percent inhibition as described in the tyrosinase assay protocol. Determine the IC50 value for each compound.
Causality and Self-Validation: The kinetic measurement allows for the precise determination of reaction velocity. Blanks containing all components except the enzyme are necessary to correct for any non-enzymatic hydrolysis of the substrate.
Chapter 3: Urease Inhibition for Medicinal and Agricultural Applications
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, leading to a significant increase in local pH.[11][12][13] This activity is implicated in human and animal pathologies, most notably in infections by Helicobacter pylori, where it neutralizes gastric acid, and in the formation of infection-induced urinary stones.[12] In agriculture, urease activity leads to the loss of nitrogen from urea-based fertilizers.[11] Therefore, urease inhibitors are valuable as potential treatments for peptic ulcers and as fertilizer additives.
Efficacy of Bromophenol Derivatives
The bromophenol scaffold has shown considerable promise for urease inhibition. A study on a Schiff base derivative, 4-bromo-2-(((2′-chloro-4′-nitrophenyl)imino)methyl)phenol, reported significant urease inhibitory activity with an IC50 value of 30.65 µg/mL, compared to the standard inhibitor thiourea (IC50 = 11.14 µg/mL).[14] This demonstrates that even complex derivatives built upon a simple bromophenol core can effectively target this enzyme.
| Compound | Target Enzyme | IC50 (µg/mL) | IC50 (µM) | Reference |
| 4-bromo-2-(((2′-chloro-4′-nitrophenyl)imino)methyl)phenol | Jack Bean Urease | 30.65 | ~77.8 | [14] |
| Thiourea (Standard) | Jack Bean Urease | 11.14 | ~146.4 | [14] |
Experimental Protocol: Urease Inhibition Assay (Indophenol Method)
This protocol measures the amount of ammonia produced by the urease-catalyzed hydrolysis of urea.
Principle: The amount of ammonia produced is determined spectrophotometrically by the indophenol method, where ammonia reacts with phenol and hypochlorite in an alkaline medium to form a blue-colored indophenol complex. The intensity of the color, measured at 625-630 nm, is proportional to the ammonia concentration.
Materials:
-
Jack Bean Urease (EC 3.5.1.5)
-
Urea
-
Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
Phenol Reagent (e.g., 1% w/v phenol, 0.005% w/v sodium nitroprusside)
-
Alkali Reagent (e.g., 0.5% w/v NaOH, 0.1% NaOCl)
-
Test compounds
-
Thiourea (positive control)
-
96-well microplate reader
Step-by-Step Methodology:
-
Assay Setup: In a 96-well plate, mix 10 µL of test compound solution with 10 µL of urease enzyme solution (e.g., 5 U/mL).
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add 40 µL of buffer containing 100 mM urea to each well. Incubate again at 37°C for 15 minutes.
-
Color Development: Stop the enzymatic reaction and initiate color development by adding 40 µL of the phenol reagent followed by 40 µL of the alkali reagent to each well.
-
Final Incubation: Incubate the plate at 37°C for 10 minutes to allow for color development.
-
Absorbance Measurement: Measure the absorbance at 630 nm.
-
Data Analysis: Calculate the percent inhibition and IC50 values as previously described.
Causality and Self-Validation: A standard curve using known concentrations of ammonium chloride should be run in parallel to ensure the linearity and accuracy of the indophenol reaction. Thiourea serves as the positive control to validate the assay's performance.[13]
Chapter 4: Synthesis of the Core Scaffold: 4-Bromo-2,5-dimethoxyphenol
The availability of the core chemical scaffold is crucial for any drug discovery program. 4-Bromo-2,5-dimethoxyphenol can be synthesized efficiently via regioselective bromination of 2,5-dimethoxyphenol.
Principle: The phenolic hydroxyl group is a strong activating and ortho, para-directing group. In 2,5-dimethoxyphenol, the position para to the hydroxyl group (C4) is sterically accessible and electronically favored for electrophilic substitution. N-Bromosuccinimide (NBS) is a mild and selective brominating agent for activated aromatic rings.
Materials:
-
2,5-dimethoxyphenol (9)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH3CN)
-
Saturated Sodium thiosulfate (Na2S2O3) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Sodium sulfate (Na2SO4)
Step-by-Step Methodology: [15]
-
Dissolution: Dissolve 2,5-dimethoxyphenol (1.0 equiv.) in acetonitrile in a round-bottom flask.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Bromination: Add N-Bromosuccinimide (1.0 equiv.) portion-wise to the cooled, stirring solution. Maintain the temperature at 0°C.
-
Reaction Monitoring: Continue stirring at 0°C for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the excess NBS by adding a saturated aqueous solution of Na2S2O3.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous Na2SO4.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting residue by column chromatography to yield 4-Bromo-2,5-dimethoxyphenol (10) as a pure product.[15]
Conclusion and Future Outlook
The collective evidence strongly supports the bromophenol scaffold as a versatile and potent platform for the design of novel enzyme inhibitors. Derivatives have demonstrated significant efficacy against enzymes relevant to dermatology (tyrosinase), neurodegeneration (cholinesterases), and infectious disease (urease). The marked increase in potency observed upon bromination of phenolic rings suggests that halogen bonding and other electronic effects play a crucial role in ligand-enzyme interactions, a key insight for structure-based drug design.
While direct comparative data for a series of this compound derivatives is an area ripe for exploration, the established synthetic routes and robust assay protocols outlined in this guide provide a clear roadmap for researchers. Future work should focus on synthesizing a library of analogs based on this core scaffold to systematically probe structure-activity relationships, optimize potency and selectivity for specific enzyme targets, and ultimately translate these promising findings into therapeutic candidates.
References
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- de la Torre, P., et al. (2010). Synthesis of 4-[(diethylamino)methyl]-phenol derivatives as novel cholinesterase inhibitors with selectivity towards butyrylcholinesterase. ScienceDirect.
- Jeong, Y., et al. (2023). Design, Synthesis, and Antioxidant and Anti-Tyrosinase Activities of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs: In Vitro and In Vivo Insights. PubMed Central.
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- Delliou, D. (1983). 4-bromo-2,5-dimethoxyamphetamine: psychoactivity, toxic effects and analytical methods. Forensic Science International.
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This guide provides an in-depth spectroscopic comparison of 4-Bromo-2,5-dimethoxy-phenol with structurally related analogs. By examining their respective NMR, IR, and Mass Spectrometry data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how subtle structural modifications influence spectroscopic outcomes. This document is intended to serve as a practical reference for compound identification, structural elucidation, and quality control.
Introduction
This compound (C₈H₉BrO₃, MW: 233.06 g/mol ) is a halogenated aromatic compound with potential applications in organic synthesis and medicinal chemistry.[1][2] Its spectroscopic characterization is crucial for confirming its identity and purity. To better understand its spectral features, we will compare it with three related compounds:
-
2,5-Dimethoxyphenol (C₈H₁₀O₃, MW: 154.16 g/mol ): The non-brominated parent compound, allowing for the direct assessment of the bromine atom's influence.[3]
-
4-Bromophenol (C₆H₅BrO, MW: 173.01 g/mol ): Lacks the methoxy groups, highlighting their contribution to the spectra.[4]
-
1,4-Dibromo-2,5-dimethoxybenzene (C₈H₈Br₂O₂, MW: 295.96 g/mol ): Features a second bromine atom instead of a hydroxyl group, illustrating the effect of this substitution.[5][6]
This comparative approach allows for a detailed analysis of the contributions of the bromo, methoxy, and hydroxyl functional groups to the overall spectroscopic fingerprint of these molecules.
Molecular Structures and Comparison Logic
The selection of these compounds allows for a systematic evaluation of the impact of each functional group on the spectroscopic data.
Caption: Logical relationships between the target compound and its analogs.
¹H NMR Spectroscopy Comparison
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides valuable information about the chemical environment of hydrogen atoms in a molecule. The chemical shifts (δ) of the aromatic protons are particularly sensitive to the electronic effects of the substituents on the benzene ring.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent is critical as it can influence the chemical shift of the hydroxyl proton due to hydrogen bonding.[7][8]
-
Referencing: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.
Comparative ¹H NMR Data
| Compound | Aromatic Protons (δ, ppm) | Methoxy Protons (δ, ppm) | Hydroxyl Proton (δ, ppm) |
| This compound | ~7.1 (s, 1H), ~6.8 (s, 1H) | ~3.8 (s, 3H), ~3.7 (s, 3H) | ~5.5 (s, 1H) |
| 2,5-Dimethoxyphenol | ~6.8-6.6 (m, 3H) | ~3.8 (s, 6H) | ~5.4 (s, 1H) |
| 4-Bromophenol | ~7.3 (d, 2H), ~6.7 (d, 2H)[9] | - | ~5.1 (s, 1H) |
| 1,4-Dibromo-2,5-dimethoxybenzene | ~7.1 (s, 2H) | ~3.8 (s, 6H) | - |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Analysis and Interpretation:
-
Aromatic Region: In this compound, the two aromatic protons appear as singlets due to their para positioning, which minimizes coupling. The presence of the electron-withdrawing bromine atom generally leads to a downfield shift of adjacent protons compared to 2,5-dimethoxyphenol. 4-Bromophenol shows a classic AA'BB' splitting pattern for the para-substituted ring.
-
Methoxy Protons: The methoxy groups in this compound and its dimethoxy analogs appear as sharp singlets around 3.7-3.8 ppm, integrating to three and six protons, respectively.
-
Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly variable and depends on factors like solvent, concentration, and temperature due to hydrogen bonding.[8][10] In non-polar solvents, it typically appears as a broad singlet. The presence of electron-withdrawing groups can influence its acidity and, consequently, its chemical shift.
¹³C NMR Spectroscopy Comparison
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of the aromatic carbons are influenced by the inductive and resonance effects of the substituents.
Experimental Protocol: ¹³C NMR Spectroscopy
The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the longer acquisition times required due to the lower natural abundance of the ¹³C isotope.
Comparative ¹³C NMR Data
| Compound | Aromatic Carbons (δ, ppm) | Methoxy Carbons (δ, ppm) |
| This compound | ~150, 145, 118, 115, 112, 105 | ~56, 57 |
| 2,5-Dimethoxyphenol | ~150, 143, 115, 113, 103, 101[11] | ~56, 56 |
| 4-Bromophenol | ~155, 133, 118, 113[12][13] | - |
| 1,4-Dibromo-2,5-dimethoxybenzene | ~150, 115, 114[14] | ~57 |
Note: Chemical shifts are approximate and can vary based on solvent.
Analysis and Interpretation:
-
The carbon attached to the hydroxyl group (C-OH) and methoxy groups (C-OCH₃) typically resonate at lower field (higher ppm) due to the deshielding effect of the oxygen atom.
-
The carbon atom bonded to the bromine (C-Br) in this compound and 4-Bromophenol is shifted upfield compared to the corresponding carbon in the non-brominated analog due to the "heavy atom effect".
-
The number of distinct signals in the aromatic region corresponds to the number of non-equivalent carbon atoms in the benzene ring, providing valuable structural information.
Infrared (IR) Spectroscopy Comparison
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.
Experimental Protocol: FTIR Spectroscopy (Solid Sample)
For solid samples, two common preparation methods are the KBr pellet technique and Attenuated Total Reflectance (ATR).[15][16]
-
KBr Pellet Method:
-
ATR Method:
Comparative IR Data (Key Vibrational Frequencies in cm⁻¹)
| Functional Group | This compound | 2,5-Dimethoxyphenol | 4-Bromophenol[20][21] | 1,4-Dibromo-2,5-dimethoxybenzene[22] |
| O-H Stretch (broad) | ~3400-3200 | ~3400-3200 | ~3400-3200 | - |
| C-H Stretch (aromatic) | ~3100-3000 | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| C-H Stretch (aliphatic) | ~2950-2850 | ~2950-2850 | - | ~2950-2850 |
| C=C Stretch (aromatic) | ~1600-1450 | ~1600-1450 | ~1600-1450 | ~1600-1450 |
| C-O Stretch (ether) | ~1250-1000 | ~1250-1000 | - | ~1250-1000 |
| C-O Stretch (phenol) | ~1250-1180 | ~1250-1180 | ~1250-1180 | - |
| C-Br Stretch | ~600-500 | - | ~600-500 | ~600-500 |
Analysis and Interpretation:
-
The broad O-H stretching band is characteristic of the hydroxyl group and is absent in 1,4-dibromo-2,5-dimethoxybenzene.
-
The C-H stretches for the methoxy groups are present in all dimethoxy-substituted compounds.
-
The C-O stretching region is complex, with contributions from both the ether and phenol functionalities.
-
The C-Br stretch appears in the fingerprint region and is a key indicator for the presence of a bromo-substituent.
Mass Spectrometry (MS) Comparison
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is used to determine the molecular weight and deduce the structure.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: The sample is ionized using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Comparative Mass Spectrometry Data
| Compound | Molecular Ion [M]⁺ (m/z) | Key Fragmentation Patterns |
| This compound | 232/234 (approx. 1:1 ratio) | Loss of CH₃, loss of CO |
| 2,5-Dimethoxyphenol | 154 | Loss of CH₃, loss of CO |
| 4-Bromophenol | 172/174 (approx. 1:1 ratio)[4] | Loss of CO |
| 1,4-Dibromo-2,5-dimethoxybenzene | 294/296/298 (approx. 1:2:1 ratio) | Loss of CH₃, loss of Br |
Analysis and Interpretation:
-
The most significant feature for the bromine-containing compounds is the isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This results in two peaks of nearly equal intensity separated by 2 m/z units for molecules containing one bromine atom. For 1,4-dibromo-2,5-dimethoxybenzene, the presence of two bromine atoms leads to a characteristic 1:2:1 isotopic pattern for the molecular ion cluster.
-
Common fragmentation pathways for these compounds include the loss of a methyl radical (•CH₃) from the methoxy groups and the loss of carbon monoxide (CO) from the phenol ring.
Conclusion
The spectroscopic analysis of this compound and its related compounds demonstrates how each functional group contributes uniquely to the overall spectral data. By comparing the ¹H NMR, ¹³C NMR, IR, and Mass spectra, we can confidently assign the structural features of these molecules. This guide serves as a valuable resource for researchers working with these and similar compounds, aiding in their identification, characterization, and quality assessment.
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Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
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Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
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Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]
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SpectraBase. (n.d.). 4-Bromophenol. Retrieved from [Link]
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SpectraBase. (n.d.). Phenol, 2,5-dimethoxy-, acetate. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromophenol. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Phenol, 4-bromo-. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Phenol, 4-bromo-. Retrieved from [Link]
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SpectraBase. (n.d.). 2,5-Dimethoxy-phenol. Retrieved from [Link]
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SpectraBase. (n.d.). 4,5-Dibromo-2-methoxy-phenol. Retrieved from [Link]
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PubChem. (n.d.). 2,5-Dimethoxyphenol. Retrieved from [Link]
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Abraham, R. J., et al. (2007). An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry, 45(10), 865-874. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) 1,4-Dibromo-2,5-dimethoxybenzene. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-2-methoxyphenol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Retrieved from [Link]
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Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]
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SpectraBase. (n.d.). 1,4-Dibromo-2,5-dimethoxy-benzene. Retrieved from [Link]
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INIS-IAEA. (n.d.). Determination of various types of phenols by NMR. Retrieved from [Link]
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ResearchGate. (2016, November 7). NMR to identify type of phenolic compound? Retrieved from [Link]
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SpectraBase. (n.d.). 4-Bromo-2,5-dimethoxy-alpha-methylphenethylamine, hydrochloride. Retrieved from [Link]
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European Monitoring Centre for Drugs and Drug Addiction. (n.d.). 4-Bromo-2,5-dimethoxyphenethylamine (2C-B): a review of the public domain literature. Retrieved from [Link]
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Introduction: The Critical Role of Metabolism in Drug Development
In the journey of a drug candidate from the laboratory to the clinic, understanding its metabolic fate is paramount. Metabolism—the biochemical transformation of a compound by living organisms—dictates its efficacy, duration of action, and potential for toxicity. For researchers and drug development professionals, the central question is: "What will the body do to this compound?" To answer this, we employ two complementary investigational realms: in vitro (in a controlled, artificial environment) and in vivo (within a living organism).
This guide provides an in-depth comparison of these two approaches, using the well-characterized psychoactive compound 4-bromo-2,5-dimethoxyphenethylamine (2C-B) as a case study. 2C-B is a structural analog of 4-Bromo-2,5-dimethoxy-phenol and serves as an excellent model due to the availability of robust comparative data. Its metabolism involves key pathways relevant to a vast array of xenobiotics. We will explore the causality behind experimental choices, present detailed protocols, and synthesize the data to reveal how these two methodologies work in concert to build a comprehensive metabolic profile.
Chapter 1: Foundational Approaches to Metabolic Profiling
The choice between in vitro and in vivo models is not one of superiority, but of strategic application. Each provides a unique window into a compound's biotransformation.
-
In Vitro Studies: These are the workhorses of early-stage drug discovery. By isolating specific biological components, such as liver enzymes or cells, we can achieve high-throughput screening and detailed mechanistic insights in a cost-effective manner.[1][2] The primary goal is to identify major metabolic pathways, determine metabolic stability, and flag potential drug-drug interactions before advancing to more complex systems.[3][4] Common in vitro tools include liver microsomes, S9 fractions, and cultured hepatocytes.[1][5]
-
In Vivo Studies: These are indispensable for understanding how a compound behaves within the complexity of a whole, integrated biological system.[2] Animal models and, ultimately, human clinical trials provide critical data on pharmacokinetics (PK)—how the body absorbs, distributes, metabolizes, and excretes (ADME) a drug—and pharmacodynamics (PD).[6] While more resource-intensive, in vivo studies are essential for confirming the relevance of in vitro findings and ensuring the safety and efficacy of a drug candidate.[7]
Chapter 2: The In Vitro Perspective: Metabolism in the Test Tube
To dissect the initial metabolic routes of 2C-B, researchers turn to systems that replicate the primary site of drug metabolism: the liver.
Methodological Rationale: Why Hepatocytes?
While liver microsomes are excellent for studying Phase I (oxidative) metabolism mediated by cytochrome P450 (CYP) enzymes, they lack the full complement of enzymes, particularly many Phase II (conjugative) enzymes and transporters.[3][8] Cryopreserved primary hepatocytes, however, are considered a "gold standard" in vitro model because they contain a broader suite of both Phase I and Phase II enzymes, offering a more complete and physiologically relevant picture of hepatic metabolism.[8][9] A study using hepatocytes from six different species, including humans, provided a rich comparative dataset for 2C-B.[10][11]
Key In Vitro Metabolic Pathways of 2C-B
Incubation of 2C-B with liver hepatocytes reveals several major Phase I metabolic pathways:[10][11]
-
Oxidative Deamination: The primary pathway, mediated by monoamine oxidase (MAO-A and MAO-B), converts the ethylamine side chain to an unstable aldehyde intermediate.[12][13] This intermediate is then rapidly either:
-
Oxidized to form 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA).
-
Reduced to form 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE).
-
-
O-Demethylation: The methoxy groups on the phenyl ring are removed, a reaction typically catalyzed by CYP enzymes. This can occur before or after deamination.[10]
-
Aromatic Hydroxylation: In some species, hydroxylation of the aromatic ring can occur. A notable finding was the formation of This compound (BDMP) , a metabolite unique to mouse hepatocytes in this comparative study.[10][11]
Experimental Protocol: Metabolic Stability in Human Liver Microsomes
This protocol describes a self-validating system to determine the rate at which a compound is metabolized, providing a quantitative measure of its intrinsic clearance.
-
Preparation of Reagents:
-
Thaw cryopreserved pooled human liver microsomes (HLMs) rapidly in a 37°C water bath and immediately place on ice.[5] Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).
-
Prepare a 1 mM NADPH regenerating solution (containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase) in phosphate buffer. This cofactor is essential for CYP enzyme activity.[4]
-
Prepare a 1 µM working solution of 2C-B and positive control compounds (e.g., a rapidly metabolized drug like verapamil and a slowly metabolized one like warfarin) in buffer.
-
-
Incubation:
-
Pre-warm the microsomal suspension and compound solutions at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH solution to the microsome/compound mixture. The absence of NADPH in a parallel control incubation serves as a negative control to detect non-enzymatic degradation.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard. This stops all enzymatic activity and precipitates the proteins.
-
-
Sample Processing & Analysis:
-
Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the concentration of the remaining parent compound (2C-B) at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
-
Data Interpretation:
-
Plot the natural log of the percentage of 2C-B remaining versus time.
-
The slope of the line gives the elimination rate constant (k). From this, the half-life (t½) and intrinsic clearance (CLint) can be calculated.
-
Visualization: In Vitro Metabolism Workflow
Chapter 3: The In Vivo Perspective: Metabolism in the Whole Organism
To understand the complete metabolic journey of 2C-B, from administration to excretion, we must turn to in vivo models.
Methodological Rationale: The Rat as a Preclinical Model
The rat is a commonly used preclinical model in metabolic studies due to its well-characterized physiology and the ethical and practical advantages over higher-order mammals.[6] Studies involving the oral administration of 2C-B to rats, followed by the collection and analysis of urine, have been crucial for identifying the full spectrum of metabolites produced and excreted by a living system.[14][15]
Key In Vivo Metabolic Pathways of 2C-B
In vivo studies in rats confirm the major pathways seen in vitro, but also reveal additional biotransformations, particularly Phase II reactions.[14][15]
-
Deamination Pathway: This remains a major route. Both the alcohol (BDMPE) and carboxylic acid (BDMPAA) metabolites resulting from this pathway are detected in rat urine.
-
O-Demethylation and N-Acetylation: This is a significant pathway observed in vivo that is not readily apparent in microsomal studies. 2C-B undergoes demethylation at either the 2- or 5-position, and the resulting hydroxylated amine is then acetylated by N-acetyltransferase enzymes (a Phase II reaction) to form acetylated metabolites.
Critically, studies in humans have also been performed by analyzing user urine samples.[13][16] These studies confirm that oxidative deamination to BDMPAA is the most prominent pathway in humans, but also highlight significant species-specific differences in the minor metabolites compared to rats, underscoring the importance of eventual human studies.[16]
Experimental Protocol: Metabolite Identification in a Rat Model
-
Acclimatization and Dosing:
-
House male Wistar rats in metabolic cages, which allow for the separate collection of urine and feces. Allow for a 3-day acclimatization period.
-
Administer a single oral dose of 2C-B hydrochloride (e.g., 10 mg/kg) via gavage.
-
-
Sample Collection:
-
Sample Preparation (Enzymatic Hydrolysis):
-
Many Phase II metabolites are excreted as glucuronide or sulfate conjugates to increase water solubility. To identify the underlying (aglycone) metabolite, these conjugates must be cleaved.
-
Take a urine aliquot, adjust the pH with acetate buffer, and add a β-glucuronidase/arylsulfatase enzyme mixture.
-
Incubate the mixture (e.g., at 37°C overnight) to ensure complete hydrolysis.
-
-
Extraction:
-
Perform a liquid-liquid extraction to isolate the metabolites from the aqueous urine matrix. Add an organic solvent (e.g., ethyl acetate), vortex thoroughly, and centrifuge to separate the layers.
-
Carefully collect the organic layer containing the metabolites. Repeat the extraction process to maximize recovery.
-
-
Analysis:
-
Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.
-
Derivatize the sample (e.g., using a silylating agent) to increase the volatility and thermal stability of the metabolites for gas chromatography.
-
Analyze the prepared sample using Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the chemical structures of the metabolites based on their fragmentation patterns and retention times.[14][15]
-
Visualization: In Vivo Metabolism Workflow
Chapter 4: Head-to-Head Comparison: Bridging the In Vitro-In Vivo Gap
Directly comparing the results from both methodologies provides the most complete understanding of a compound's metabolic profile, highlighting both the predictive power and the limitations of each approach.
Data Summary: Metabolite Concordance and Species Differences
The following table summarizes the key metabolites of 2C-B identified in different systems. This comparison reveals significant species-dependent variations, a critical insight for drug development.
| Metabolite | In Vitro (Human Hepatocytes)[10] | In Vitro (Rat Hepatocytes)[10] | In Vitro (Mouse Hepatocytes)[10] | In Vivo (Rat Urine)[14][15] | In Vivo (Human Urine)[16] |
| Parent (2C-B) | ✓ | ✓ | ✓ | ✓ | ✓ |
| BDMPAA (Acid from Deamination) | ✓ | ✓ | ✓ | ✓ | Major |
| BDMPE (Alcohol from Deamination) | ✓ | ✓ | ✓ | ✓ | ✓ |
| B-2-HMPE (Demethylated Alcohol) | ✓ | - | - | - | - |
| BDMP (Phenol) | - | - | ✓ | - | - |
| Acetylated Metabolites | - | - | - | ✓ | - |
Key Insights from the Comparison:
-
In vitro systems correctly predicted the major metabolic pathway of oxidative deamination for both rats and humans.[10]
-
Significant species differences exist. The formation of the phenol metabolite (BDMP) appears unique to mice, while the demethylated alcohol (B-2-HMPE) was seen in human hepatocytes but not rats.[10]
-
In vivo studies were essential to identify the N-acetylation pathway in rats, a Phase II reaction not captured by the hepatocyte or microsome models in these studies.[14][15]
-
Quantitative differences are crucial. While many metabolites are shared, their relative abundance can vary dramatically. In humans, BDMPAA is by far the most abundant metabolite, confirming the dominance of the MAO pathway in vivo.[16]
Visualization: Consolidated Metabolic Pathways of 2C-B
This diagram consolidates the findings from both in vitro and in vivo studies, illustrating the known biotransformation routes of 2C-B.
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A Comparative Guide to the Inter-Species Metabolism of 2C-B: The Unique Case of 4-Bromo-2,5-dimethoxy-phenol Formation
This guide provides a detailed comparative analysis of the inter-species metabolic differences of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), with a specific focus on the formation of its phenolic metabolite, 4-Bromo-2,5-dimethoxy-phenol (BDMP). As the landscape of new psychoactive substances evolves, a thorough understanding of their metabolic fate is critical for toxicological assessment and the development of reliable analytical detection methods. This document is intended for researchers, scientists, and drug development professionals engaged in pharmacology, toxicology, and forensic analysis.
Introduction: The Imperative of Interspecies Metabolic Profiling
4-Bromo-2,5-dimethoxyphenethylamine, commonly known as 2C-B, is a synthetic phenethylamine with psychedelic and empathogenic properties.[1][2] Its mechanism of action is primarily linked to its activity as a partial agonist at serotonin 5-HT2A and 5-HT2C receptors.[3][4] The metabolism of any xenobiotic, including 2C-B, dictates its pharmacokinetic profile, duration of action, and potential for toxicity. Significant variations in drug metabolism are known to exist between different species, primarily due to differences in the expression and activity of drug-metabolizing enzymes.[5] Therefore, extrapolating metabolic data from preclinical animal models to humans requires careful consideration and a comparative approach.[6]
This guide focuses on a particularly striking example of this metabolic divergence: the species-specific formation of this compound (BDMP) from 2C-B. Understanding such differences is not merely academic; it has profound implications for selecting appropriate animal models in toxicology studies and for interpreting forensic findings.[6]
Overview of 2C-B Metabolism
The biotransformation of 2C-B is extensive and proceeds primarily through Phase I reactions, with subsequent Phase II conjugation.[3][7] The main enzymatic systems implicated are monoamine oxidases (MAO-A and MAO-B) and, to a lesser extent, the cytochrome P450 (CYP) superfamily of enzymes.[1][8][9]
Key metabolic pathways identified across various species include:
-
Oxidative Deamination: This is a major pathway, catalyzed by MAO, which converts the ethylamine side chain into an aldehyde intermediate.[10] This unstable intermediate is then rapidly oxidized to 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA) or reduced to 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE).[3][11] BDMPAA is often the most abundant metabolite found in human urine.[12]
-
Demethylation: The methoxy groups on the phenyl ring are subject to O-demethylation, leading to the formation of hydroxylated metabolites.[11][13] This can occur on the parent compound or on its deaminated metabolites.
The interplay of these pathways results in a complex profile of metabolites, the relative abundance of which can vary significantly between species.
The Anomaly: Species-Specific Formation of this compound (BDMP)
A pivotal study utilizing cryopreserved hepatocytes from six different species (human, monkey, dog, rabbit, rat, and mouse) revealed a remarkable species-specific metabolic pathway.[11][13] The metabolite this compound (BDMP), a previously unknown metabolite of 2C-B, was identified exclusively in incubations with mouse hepatocytes.[11][14] This finding highlights a qualitative difference in the metabolic capabilities of mice compared to the other species tested, including humans.
The precise enzymatic mechanism leading to the formation of BDMP in mice has not been definitively elucidated but is hypothesized to involve a direct oxidative attack on the ethylamine side chain, leading to its cleavage. This unique capability suggests the presence or higher activity of a specific enzyme isoform in mouse liver that is absent or has low activity in the other species.
Comparative Metabolite Profile
The following table summarizes the key inter-species differences observed in the Phase I metabolism of 2C-B in hepatocytes, with a focus on the formation of BDMP and another species-dependent metabolite, B-2-HMPE.
| Metabolite | Human | Monkey | Dog | Rabbit | Rat | Mouse |
| This compound (BDMP) | Not Detected | Not Detected | Not Detected | Not Detected | Not Detected | Detected |
| 2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol (B-2-HMPE) | Detected | Detected | Not Detected | Detected | Not Detected | Not Detected |
| 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE) | Detected | Detected | Detected | Detected | Detected | Detected |
| 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA) | Detected | Detected | Detected | Detected | Detected | Detected |
Data synthesized from Carmo et al. (2004).[11][13]
Visualizing the Metabolic Divergence
The following diagram illustrates the primary metabolic pathways of 2C-B, emphasizing the unique pathway observed in mouse hepatocytes.
Caption: Metabolic pathways of 2C-B, highlighting the mouse-specific formation of BDMP.
Experimental Protocols for In Vitro Metabolism Studies
To reliably assess inter-species differences in drug metabolism, standardized and validated in vitro models are essential.[15] Isolated hepatocytes and liver microsomes are the gold-standard systems for these investigations.[16][17][18]
Experimental Workflow Overview
The general workflow for comparing 2C-B metabolism across species is a multi-step process requiring careful execution and controls.
Caption: Workflow for in vitro inter-species metabolism comparison of 2C-B.
Protocol 1: Metabolic Stability in Pooled Hepatocytes
This protocol is designed to determine the rate of metabolism and identify major metabolites using suspensions of cryopreserved hepatocytes from different species.
A. Materials and Reagents:
-
Cryopreserved, pooled hepatocytes (e.g., human, rat, mouse)
-
Williams' Medium E or equivalent incubation medium[19]
-
2C-B stock solution (in DMSO or methanol, final solvent concentration <0.5%)
-
NADPH regenerating system (if using S9 fractions or microsomes)[20]
-
Reaction termination solution (e.g., ice-cold acetonitrile or methanol)
-
24- or 96-well plates[21]
-
Incubator with shaker set to 37°C[21]
-
Centrifuge
B. Step-by-Step Procedure:
-
Preparation: Pre-warm incubation medium to 37°C. Thaw cryopreserved hepatocytes according to the supplier's protocol. Determine cell viability and density using a method like trypan blue exclusion. Dilute the hepatocyte suspension to the desired final concentration (e.g., 0.5-1.0 x 106 viable cells/mL) in pre-warmed medium.[21]
-
Initiate Reaction: Add the hepatocyte suspension to the wells of a plate. Pre-incubate for 5-10 minutes at 37°C with gentle shaking. To initiate the metabolic reaction, add the 2C-B stock solution to a final concentration (e.g., 1-10 µM).
-
Incubation: Incubate the plates at 37°C with gentle agitation (e.g., 150 RPM).[21]
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction by adding at least two volumes of ice-cold organic solvent (e.g., acetonitrile) to the corresponding wells.[21] The T=0 sample serves as a crucial baseline control.
-
Sample Processing: After the final time point, seal the plate and centrifuge at ~3000 x g for 10 minutes to pellet the precipitated protein and cell debris.[22]
-
Extraction: Carefully transfer the supernatant to a new plate or vials for analysis.
-
Analysis: Analyze the samples using a validated LC-MS/MS or GC-MS method to quantify the disappearance of the parent compound (2C-B) and the formation of metabolites, including BDMP.[12][23]
C. Self-Validation and Controls:
-
Zero Time Point: Essential for establishing the baseline concentration and ensuring no degradation occurred prior to incubation.
-
No-Cofactor Control (for microsomes): Incubating without NADPH ensures that observed metabolism is dependent on CYP450 enzymes.[20]
-
Heat-Inactivated Control: Using heat-inactivated hepatocytes or microsomes demonstrates that the metabolic process is enzyme-mediated.[20]
-
Positive Control: Including a compound with known metabolic characteristics (e.g., testosterone) validates the activity of the hepatocyte batch.
Analytical Methodologies
Unequivocal identification and quantification of 2C-B and its metabolites require robust analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used and reliable method.
A. Sample Preparation for GC-MS:
-
The supernatant from the incubation is evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in a suitable solvent.
-
Derivatization: Due to the polar nature of the amine and potential hydroxyl groups, derivatization is necessary to improve volatility and chromatographic performance. A common agent is N-methyl-bis-trifluoroacetamide (MBTFA) to form a trifluoroacetyl (TFA) derivative.[23]
B. GC-MS Parameters (Illustrative):
-
Column: DB-5MS or similar non-polar capillary column.[23]
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature ramp to separate the parent drug from its metabolites.
-
Mass Spectrometry: Operated in both full scan mode for metabolite identification and Selected Ion Monitoring (SIM) mode for sensitive quantification.[23] Key ions for 2C-B-TFA and its metabolites would be selected for SIM analysis.
Conclusion and Future Directions
The metabolism of 2C-B shows significant inter-species variability, with the formation of this compound (BDMP) being a unique metabolic pathway observed in mice.[11] This stark difference underscores the critical need for multi-species in vitro studies during the preclinical evaluation of novel psychoactive compounds. The use of mouse models to predict human metabolism of 2C-B should be approached with caution, as they may produce unique metabolites not relevant to human toxicology.
Future research should focus on identifying the specific enzyme(s) responsible for BDMP formation in mice. This could involve studies with recombinant enzymes or specific chemical inhibitors to pinpoint the catalyst for this unique biotransformation. Such knowledge would further refine our understanding of species-specific drug metabolism and improve the predictivity of preclinical safety assessments.
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Safety Operating Guide
Navigating the Disposal of 4-Bromo-2,5-dimethoxy-phenol: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other advanced chemical syntheses, the proper handling and disposal of specialized reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Bromo-2,5-dimethoxy-phenol, ensuring compliance with safety regulations and fostering a culture of best practices within the laboratory. Our focus extends beyond mere procedure to elucidate the rationale behind each step, empowering you to make informed decisions for a safer research environment.
Understanding the Hazard Profile of this compound
Before initiating any disposal procedure, a thorough understanding of the compound's intrinsic hazards is paramount. This compound (C₈H₉BrO₃, MW: 233.06 g/mol ) is a substituted phenol, and its hazard profile is influenced by the presence of the bromine atom and methoxy groups on the aromatic ring.[1][2]
A review of the Safety Data Sheet (SDS) reveals the following key classifications[3]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Acute Aquatic Hazard (Category 2): Toxic to aquatic life.
The phenolic hydroxyl group imparts acidic properties, while the halogenation with bromine increases its environmental persistence and potential for bioaccumulation. It is a combustible solid, meaning it can burn, though it is not readily ignitable.[1] These characteristics necessitate a disposal pathway that mitigates risks to personnel and the environment.
The Imperative of Professional Disposal
Given its hazard profile, particularly its aquatic toxicity, under no circumstances should this compound or its residues be disposed of down the drain or in regular solid waste streams .[4][5] The primary and most critical directive for the disposal of this compound is to engage a licensed and approved hazardous waste disposal facility .[3][6][7] This ensures that the compound is handled and treated in accordance with stringent federal, state, and local regulations.
The rationale for this approach is rooted in the principles of cradle-to-grave hazardous waste management, a framework established by the Resource Conservation and Recovery Act (RCRA) and enforced by the U.S. Environmental Protection Agency (EPA). This system ensures that hazardous waste is tracked from its point of generation to its final, environmentally sound disposal.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and preparation of this compound for pickup by a certified hazardous waste contractor.
Personal Protective Equipment (PPE)
Prior to handling the compound, ensure the following PPE is worn to prevent exposure[3][8]:
-
Eye Protection: Chemical safety goggles are mandatory. If there is a risk of splashing, a face shield should also be worn.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required. Gloves must be inspected before use and disposed of as hazardous waste after handling the compound.[3]
-
Body Protection: A laboratory coat must be worn.
Waste Segregation and Collection
Proper segregation is crucial to prevent accidental chemical reactions and to ensure compliant disposal.
-
Solid Waste:
-
Place solid this compound waste into a dedicated, properly labeled, and sealable hazardous waste container.
-
This includes any contaminated items such as weighing paper, spatulas, and disposable labware.
-
-
Contaminated Labware:
-
Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone) in a chemical fume hood.
-
The resulting solvent rinseate is now considered hazardous waste and must be collected in a separate, labeled container for halogenated organic solvents.
-
-
Contaminated PPE:
-
Used gloves, disposable lab coats, and other contaminated PPE should be collected in a designated, sealed container for hazardous waste.
-
Waste Container Labeling and Storage
Accurate and clear labeling is a regulatory requirement and essential for safe handling.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Include the approximate quantity of waste.
-
Storage:
-
Store waste containers in a designated, well-ventilated satellite accumulation area.
-
Ensure containers are kept closed except when adding waste.
-
Store away from incompatible materials. While specific incompatibility data for this compound is limited, as a general precaution for phenols, store away from strong oxidizing agents.[9]
-
Decision Pathway for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Prevent entry into the affected area.
-
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard identification, proper segregation, secure containment, and partnership with certified waste disposal professionals, researchers can ensure they are protecting themselves, their colleagues, and the wider ecosystem. This commitment to best practices is integral to the integrity and sustainability of scientific research.
References
- Sigma-Aldrich. (2024, August 6). Safety Data Sheet for this compound.
- Thermo Fisher Scientific. (2010, September 2).
-
LookChem. (n.d.). Phenol, 4-bromo-2-ethyl-5-methoxy- Safety Data Sheets (SDS). Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2015, January 9). How can I dispose phenol?. Retrieved from [Link]
-
University of Tennessee Health Science Center. (2022, May 26). Phenol, Chloroform, or TRIzol™ Waste Disposal. Retrieved from [Link]
- University of California, Santa Cruz. (n.d.).
- ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - 2-Bromo-4,5-Dimethoxybenzyl Bromide.
-
Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure. Retrieved from [Link]
- Carl ROTH. (n.d.).
Sources
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C8H9BrO3 | CID 11287728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cochise.edu [cochise.edu]
- 4. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. lookchem.com [lookchem.com]
- 9. otago.ac.nz [otago.ac.nz]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
